3,4-Dimethylbenzylamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(3,4-dimethylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-7-3-4-9(6-10)5-8(7)2/h3-5H,6,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXNRCZQMDSDSHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059253 | |
| Record name | Benzenemethanamine, 3,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102-48-7 | |
| Record name | 3,4-Dimethylbenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102-48-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenemethanamine, 3,4-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102487 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenemethanamine, 3,4-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenemethanamine, 3,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dimethylbenzylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.759 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3,4-Dimethylbenzylamine from 3,4-Dimethylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide details the synthesis of 3,4-dimethylbenzylamine from 3,4-dimethylbenzaldehyde, a common transformation in organic chemistry with applications in the synthesis of pharmaceuticals and other fine chemicals. The primary method described is reductive amination, a versatile and widely used technique for the formation of amines from carbonyl compounds.
Core Synthesis Pathway: Reductive Amination
The conversion of 3,4-dimethylbenzaldehyde to this compound is most effectively achieved through a one-pot reductive amination reaction. This process involves two key steps: the formation of an intermediate imine from the aldehyde and an amine source (in this case, ammonia), followed by the immediate reduction of the imine to the corresponding amine.
Reaction Scheme:
Ar = 3,4-dimethylphenyl
Several reducing agents can be employed for this transformation, with sodium borohydride (NaBH₄) being a common choice due to its selectivity, cost-effectiveness, and operational simplicity.[1][2] Other suitable reagents include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), which can offer advantages in specific contexts, such as improved selectivity for the imine over the starting aldehyde.[1][3]
Experimental Protocol
While a specific, detailed protocol for the synthesis of this compound from 3,4-dimethylbenzaldehyde is not extensively documented in publicly available literature, a general procedure can be adapted from established methods for the reductive amination of aromatic aldehydes.[4] The following protocol is a representative example based on these established methods.
Materials:
-
3,4-Dimethylbenzaldehyde
-
Ammonia (e.g., aqueous solution or ammonia in an organic solvent)
-
Sodium Borohydride (NaBH₄)
-
Methanol (or another suitable solvent like ethanol or THF)
-
Anhydrous Magnesium Sulfate (or Sodium Sulfate) for drying
-
Dichloromethane (or Ethyl Acetate) for extraction
-
Hydrochloric Acid (for workup)
-
Sodium Hydroxide (for workup)
Procedure:
-
Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,4-dimethylbenzaldehyde (1.0 equivalent) in methanol.
-
Add a solution of ammonia (a molar excess, e.g., 10-20 equivalents) to the stirred solution of the aldehyde.
-
Stir the mixture at room temperature to facilitate the formation of the 3,4-dimethylbenzaldimine intermediate. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).
-
Reduction: Once imine formation is deemed sufficient (typically after 1-2 hours), cool the reaction mixture in an ice bath.
-
Slowly and portion-wise, add sodium borohydride (e.g., 1.5-2.0 equivalents) to the reaction mixture. The addition should be controlled to manage any effervescence.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature until the reduction is complete (monitor by TLC).
-
Workup: Carefully quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the remaining aqueous residue, add dichloromethane (or ethyl acetate) to extract the product.
-
Separate the organic layer. The aqueous layer can be further extracted with the organic solvent to maximize recovery.
-
Combine the organic extracts and wash with brine (saturated aqueous sodium chloride solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel to yield pure this compound.[5]
Quantitative Data
| Parameter | Expected Range/Value | Source |
| Yield | 70-95% | General expectation for reductive aminations |
| Purity | >95% (after purification) | General expectation for standard purification methods |
| Molecular Formula | C₉H₁₃N | [6] |
| Molecular Weight | 135.21 g/mol | [6] |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Reaction Mechanism
Caption: Simplified mechanism of reductive amination.
Relevance in Drug Development
Substituted benzylamines are a common structural motif in a wide range of biologically active compounds and pharmaceuticals.[7][8] The this compound core can serve as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The dimethyl substitution pattern on the aromatic ring can influence the lipophilicity, metabolic stability, and binding affinity of the final compound to its biological target.
While specific signaling pathways directly modulated by this compound itself are not well-defined in the literature, derivatives of substituted benzylamines have been investigated for a variety of pharmacological activities, including their potential as enzyme inhibitors or receptor ligands. For professionals in drug development, this compound represents a versatile scaffold that can be further functionalized to explore structure-activity relationships (SAR) in the quest for novel therapeutic agents.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. scispace.com [scispace.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties [openmedicinalchemistryjournal.com]
- 8. Synthesis and biological evaluation of 3–(4-aminophenyl)-coumarin derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Physicochemical Properties of 3,4-Dimethylbenzylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the core physicochemical properties of 3,4-Dimethylbenzylamine. The document is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of this compound's characteristics. All quantitative data is presented in structured tables for ease of comparison. Furthermore, this guide outlines detailed experimental protocols for the determination of key physicochemical parameters and includes a logical workflow diagram for these experimental procedures.
Introduction
This compound is a substituted aromatic amine with the chemical formula C9H13N. Its structure consists of a benzylamine core with two methyl groups substituted at the 3 and 4 positions of the benzene ring. Understanding the physicochemical properties of this compound is fundamental for its application in various research and development settings, including its potential use as a building block in medicinal chemistry and materials science. This guide aims to provide a consolidated resource of its key physical and chemical characteristics.
Physicochemical Properties
The following table summarizes the known physicochemical properties of this compound. It is important to note that while some data is available for the specific 3,4-isomer, other values are reported for the closely related isomer, N,N-dimethylbenzylamine, and are included here for comparative purposes.
Table 1: Summary of Physicochemical Data for this compound and Related Isomers
| Property | Value | Source |
| Molecular Formula | C9H13N | [1] |
| Molecular Weight | 135.21 g/mol | [1] |
| Physical Form | Liquid | |
| Boiling Point | 226.6 ± 9.0 °C at 760 mmHg | |
| Density | 1.0 ± 0.1 g/cm³ | |
| Melting Point | Not available | |
| pKa | Not available for 3,4-isomer. (8.93 ± 0.01 for N,N-dimethylbenzylamine) | [2] |
| Water Solubility | Not available for 3,4-isomer. (8 g/L at 20 °C for N,N-dimethylbenzylamine) | [3] |
| Solubility in Organic Solvents | Soluble in ethanol and ether (for N,N-dimethylbenzylamine) | [4][5] |
Experimental Protocols
This section provides detailed methodologies for the experimental determination of the key physicochemical properties of this compound.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.
Apparatus:
-
Thiele tube or similar heating apparatus
-
Thermometer
-
Capillary tube (sealed at one end)
-
Small test tube
-
Sample of this compound
-
Heating oil
Procedure:
-
A small amount of this compound is placed into the small test tube.
-
The capillary tube is placed inside the test tube with the open end downwards.
-
The test tube is attached to the thermometer and placed in the Thiele tube containing heating oil.
-
The apparatus is heated gently. A stream of bubbles will be observed emerging from the capillary tube as the air expands and is expelled.
-
Heating is continued until a continuous and rapid stream of bubbles is observed, indicating the liquid has reached its boiling point.
-
The heat source is removed, and the apparatus is allowed to cool slowly.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Determination of Density
Density is the mass per unit volume of a substance.
Apparatus:
-
Pycnometer (a small glass flask of known volume)
-
Analytical balance
-
Water bath for temperature control
-
Sample of this compound
Procedure:
-
The empty pycnometer is cleaned, dried, and its mass is accurately determined using an analytical balance.
-
The pycnometer is filled with distilled water and placed in a water bath at a constant temperature (e.g., 25 °C) until thermal equilibrium is reached. The mass of the pycnometer filled with water is then measured.
-
The pycnometer is emptied, dried, and then filled with this compound.
-
The same temperature equilibration step is repeated, and the mass of the pycnometer filled with the sample is determined.
-
The density of the sample is calculated using the following formula: Density_sample = (Mass_sample / Mass_water) * Density_water
Determination of pKa
The pKa is a measure of the acidity of a compound. For an amine, it refers to the pKa of its conjugate acid.
Apparatus:
-
pH meter
-
Burette
-
Beaker
-
Magnetic stirrer and stir bar
-
Standardized solution of a strong acid (e.g., 0.1 M HCl)
-
Solution of this compound of known concentration
Procedure (Potentiometric Titration):
-
A known volume and concentration of the this compound solution is placed in a beaker with a magnetic stir bar.
-
The pH electrode is calibrated and immersed in the solution.
-
The initial pH of the amine solution is recorded.
-
The standardized strong acid is added in small, known increments from the burette.
-
After each addition, the solution is stirred, and the pH is recorded.
-
A titration curve is generated by plotting the pH versus the volume of acid added.
-
The equivalence point is determined from the inflection point of the curve. The pKa is the pH at the half-equivalence point.
Determination of Solubility
Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature.
Apparatus:
-
Vials with screw caps
-
Analytical balance
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Spectrophotometer or other suitable analytical instrument
Procedure (Shake-Flask Method):
-
An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol) in a vial.
-
The vial is sealed and placed in a shaking incubator at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The resulting mixture is centrifuged to separate the undissolved solute from the saturated solution.
-
A known volume of the clear supernatant is carefully removed and diluted appropriately.
-
The concentration of this compound in the diluted solution is determined using a suitable analytical method, such as UV-Vis spectrophotometry, after establishing a calibration curve.
-
The solubility is then calculated from the measured concentration and the dilution factor.
Experimental Workflow
The following diagram illustrates a logical workflow for the determination of the physicochemical properties of this compound.
Caption: Workflow for determining physicochemical properties.
Conclusion
This technical guide has synthesized the available physicochemical data for this compound and provided standardized experimental protocols for their determination. While a complete experimental dataset for the 3,4-isomer is not yet available in the public domain, the provided methodologies offer a clear path for researchers to obtain this critical information. The structured presentation of data and workflows is intended to support the efficient and accurate characterization of this compound for its potential applications in scientific research and development.
References
Technical Guide: Spectral Analysis of 3,4-Dimethylbenzylamine (CAS 102-48-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 3,4-Dimethylbenzylamine (CAS 102-48-7), a versatile organic compound utilized as an intermediate in the synthesis of various pharmaceuticals and research chemicals. This document presents key spectral information obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), offering critical data for compound identification, purity assessment, and structural elucidation.
Compound Information
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 102-48-7 |
| Molecular Formula | C₉H₁₃N |
| Molecular Weight | 135.21 g/mol [1][2] |
| Structure | |
| (3,4-dimethylphenyl)methanamine |
Spectral Data Summary
The following tables summarize the available spectral data for this compound.
¹H NMR Spectral Data
Note: The following data is for (3,4-dimethylphenyl)methanamine hydrochloride. The chemical shifts for the free base are expected to be similar, with potential slight variations for protons near the amine group.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available in search results |
¹³C NMR Spectral Data
Note: The following data is for (3,4-dimethylphenyl)methanamine hydrochloride. The chemical shifts for the free base are expected to be similar, with potential slight variations for carbons near the amine group.
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results |
FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Interpretation |
| Data not available in search results |
Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Interpretation |
| 135 | 35 | Molecular Ion [M]⁺ |
| 134 | 100 | [M-H]⁺ |
| 120 | 45 | [M-CH₃]⁺ |
| 91 | 30 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | 20 | [C₆H₅]⁺ (Phenyl ion) |
Experimental Protocols
The following sections detail generalized experimental methodologies for the acquisition of the spectral data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A solution of the analyte (approximately 5-10 mg) is prepared by dissolving it in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Instrument: A high-field NMR spectrometer (e.g., 400 or 500 MHz).
-
Parameters:
-
Pulse Sequence: A standard single-pulse sequence is used.
-
Number of Scans: Typically 16 to 64 scans are acquired to ensure a good signal-to-noise ratio.
-
Relaxation Delay: A delay of 1-5 seconds between pulses is set to allow for full relaxation of the protons.
-
Referencing: Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0 ppm.
-
¹³C NMR Spectroscopy:
-
Instrument: A high-field NMR spectrometer (e.g., 100 or 125 MHz).
-
Parameters:
-
Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon atom.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is employed.
-
Referencing: Chemical shifts are referenced to the deuterated solvent peak or TMS.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (Neat Liquid):
-
Place a single drop of the liquid this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top of the first, creating a thin liquid film between the plates.
-
Mount the salt plates in the spectrometer's sample holder.
Data Acquisition:
-
Instrument: A standard FT-IR spectrometer.
-
Parameters:
-
Mode: Transmittance.
-
Scan Range: Typically 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Background: A background spectrum of the clean, empty sample compartment is recorded and automatically subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
Method: Electron Ionization (EI)
Sample Introduction: A small amount of the volatile liquid sample is introduced into the ion source, often via a heated direct insertion probe or through a gas chromatograph (GC-MS). The sample is vaporized under high vacuum.
Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron from the molecule, forming a molecular ion (M⁺), which can then undergo fragmentation.
Mass Analysis: The resulting positively charged ions and fragment ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
Detection: An electron multiplier or similar detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
Visualizations
Caption: General workflow for the spectral analysis of this compound.
References
Commercial Availability and Synthetic Methodologies of 3,4-Dimethylbenzylamine and Its Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability of 3,4-Dimethylbenzylamine and its various isomers. Additionally, it outlines detailed experimental protocols for their synthesis and purification, offering valuable insights for researchers and professionals engaged in drug development and organic synthesis.
Commercial Availability
This compound and its isomers are readily available from a variety of chemical suppliers. The typical purity for these compounds is ≥98%. The following tables summarize the commercial availability of this compound and its isomers, providing key information for procurement.
Table 1: Commercial Availability of this compound
| Supplier | CAS Number | Purity | Product Code/ID |
| Sigma-Aldrich | 102-48-7 | Not specified | CDS002514 |
| Henan Allgreen Chemical Co.,Ltd | 102-48-7 | 98% | N/A |
Table 2: Commercial Availability of Dimethylbenzylamine Isomers
| Isomer | Supplier | CAS Number | Purity | Product Code/ID |
| 2,3-Dimethylbenzylamine | CymitQuimica | 5732-57-0 | 98% | N/A |
| 2,4-Dimethylbenzylamine | Santa Cruz Biotechnology | 94-98-4 | N/A | sc-253351 |
| Thermo Scientific | 94-98-4 | 98% | AC365530010 | |
| 2,5-Dimethylbenzylamine | Thermo Scientific | 93-48-1 | 98% | 350860010 |
| Apollo Scientific | 93-48-1 | 98% | OR70002 | |
| Benchchem | 93-48-1 | N/A | B130764 | |
| Orchid Chemical Supplies Ltd. | 93-48-1 | 99% | N/A | |
| 2,6-Dimethylbenzylamine | Sigma-Aldrich | 74788-82-2 | 98% | AMBH2D7005ED |
| Santa Cruz Biotechnology | 74788-82-2 | N/A | sc-263273 | |
| Manchester Organics | 74788-82-2 | N/A | Z25004 | |
| 3,5-Dimethylbenzylamine | Oakwood Chemical | 78710-55-1 | 95% | 008879 |
| XIAMEN EQUATION CHEMICAL CO.,LTD | 78710-55-1 | Industrial Grade | N/A |
Physicochemical Properties
The isomers of dimethylbenzylamine share the same molecular formula (C₉H₁₃N) and molecular weight (135.21 g/mol ) but differ in the substitution pattern of the methyl groups on the benzene ring, leading to variations in their physical and chemical properties.
Table 3: Physicochemical Properties of Dimethylbenzylamine Isomers
| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Form |
| 2,3-Dimethylbenzylamine | C₉H₁₃N | 135.21 | Liquid |
| 2,4-Dimethylbenzylamine | C₉H₁₃N | 135.21 | N/A |
| 2,5-Dimethylbenzylamine | C₉H₁₃N | 135.21 | N/A |
| 2,6-Dimethylbenzylamine | C₉H₁₃N | 135.21 | Liquid |
| This compound | C₉H₁₃N | 135.21 | Liquid |
| 3,5-Dimethylbenzylamine | C₉H₁₃N | 135.21 | N/A |
Experimental Protocols
The synthesis of dimethylbenzylamine isomers can be achieved through various established organic chemistry methodologies. Below are detailed protocols for two common synthetic routes.
Protocol 1: Reductive Amination of Dimethylbenzaldehyde
This protocol describes a general procedure for the synthesis of dimethylbenzylamines via the reductive amination of the corresponding dimethylbenzaldehyde.
Materials:
-
Appropriate isomer of dimethylbenzaldehyde
-
Ammonium acetate or ammonia
-
Sodium cyanoborohydride (NaBH₃CN) or other suitable reducing agent
-
Methanol
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column (for purification, if necessary)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the dimethylbenzaldehyde isomer (1 equivalent) in methanol.
-
Amine Source Addition: Add ammonium acetate (1.5-2 equivalents) or a solution of ammonia in methanol to the flask.
-
Stirring: Stir the mixture at room temperature for 30 minutes.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium cyanoborohydride (1.2-1.5 equivalents) portion-wise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
Extraction: Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Synthesis from Dimethylbenzyl Halide
This protocol outlines the synthesis of N,N-dimethylbenzylamine from benzyl chloride and can be adapted for the synthesis of its isomers from the corresponding dimethylbenzyl halides.[1]
Materials:
-
Benzyl chloride (or the corresponding dimethylbenzyl halide isomer)
-
25% Aqueous Dimethylamine solution
-
Separatory funnel
-
Steam distillation apparatus
-
Distillation apparatus
Procedure:
-
Reaction: Add benzyl chloride (126.6 grams) dropwise over a two-hour period to a stirred 25% aqueous dimethylamine solution (1088 grams). Maintain the reaction temperature below 40°C.
-
Completion: Continue stirring at room temperature for an additional hour to ensure the reaction goes to completion.
-
Separation: Cool the reaction mixture in a separatory funnel in a refrigerator at 5°C. Two layers will form.
-
Isolation of Crude Product: Separate and remove the upper oily layer, which contains the crude N,N-dimethylbenzylamine.
-
Purification by Steam Distillation: Steam distill the oily layer until no further oily component is observed in the distillate.
-
Final Purification by Distillation: The crude distillate can be further purified by fractional distillation. Dimethylamine can be distilled off at temperatures below 29°C under atmospheric pressure, while N,N-dimethylbenzylamine has a boiling point of 82°C at 18 mmHg.
Visualizations
To further elucidate the relationships and processes discussed, the following diagrams are provided.
Caption: General experimental workflow for the synthesis and purification of dimethylbenzylamine isomers.
Caption: Logical relationship of dimethylbenzylamine isomers to the parent compound.
Applications in Drug Development
Dimethylbenzylamine and its derivatives serve as important intermediates in the synthesis of various pharmaceuticals.[2] For instance, derivatives of N,N-dimethylbenzylamine have been investigated for their potential as N-type calcium channel blockers, which have applications in analgesia. The dimethylamino group is a crucial feature for the biological activity in some of these compounds.[3] Furthermore, these amines are utilized as catalysts in the production of polyurethanes and epoxy resins, materials which can have applications in medical devices and drug delivery systems.[4] Their role as versatile building blocks allows for the generation of diverse chemical libraries for screening in drug discovery programs.
References
- 1. N,N-Dimethylbenzylamine synthesis - chemicalbook [chemicalbook.com]
- 2. Wholesale N,N-Dimethylbenzylamine Cas#103-83-3 Manufacturer and Supplier | MOFAN [mofanpu.com]
- 3. The discovery of [1-(4-dimethylamino-benzyl)-piperidin-4-yl]-[4-(3,3-dimethylbutyl)-phen yl]-(3-methyl-but-2-enyl)-amine, an N-type Ca+2 channel blocker with oral activity for analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dimethylbenzylamine - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Electrophilic Aromatic Substitution on the Ring of 3,4-Dimethylbenzylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and expected outcomes of electrophilic aromatic substitution (EAS) reactions on the aromatic ring of 3,4-dimethylbenzylamine. Due to the limited availability of direct experimental data on this compound, this guide leverages established knowledge of electrophilic aromatic substitution and draws parallels with the well-documented reactivity of the closely related and electronically similar compound, 3,4-dimethylaniline (3,4-xylidine). The directing effects of the substituents in this compound are analyzed to predict the regioselectivity of various EAS reactions, including nitration, halogenation, sulfonation, and Friedel-Crafts reactions.
Core Concepts: Regioselectivity in the Electrophilic Aromatic Substitution of this compound
The aromatic ring of this compound is substituted with three activating groups: two methyl groups (-CH₃) at positions 3 and 4, and a benzylamine group (-CH₂NH₂) at position 1. All three are ortho-, para-directing. The -NH₂ group within the benzylamine moiety is a very strong activating group. However, under the acidic conditions often required for electrophilic aromatic substitution, the amino group will be protonated to form -CH₂NH₃⁺, which is a deactivating, meta-directing group. To control the reaction and achieve substitution at positions activated by the methyl and protected amino groups, it is crucial to protect the amine, typically by acetylation to form an acetamido group (-NHCOCH₃). This protected group remains an activating ortho-, para-director, but its activating strength is attenuated, preventing polysubstitution and side reactions.
The directing effects of the substituents on the acetylated this compound are as follows:
-
N-acetyl-3,4-dimethylbenzylamine: The acetamido group (-NHCOCH₃) is a moderately activating ortho-, para-director. The two methyl groups are weakly activating ortho-, para-directors.
The positions on the aromatic ring are influenced by these groups as follows:
-
Position 2: Ortho to the acetamidomethyl group and ortho to the 3-methyl group. This position is sterically hindered.
-
Position 5: Para to the 3-methyl group and meta to the 4-methyl and acetamidomethyl groups. This position is activated.
-
Position 6: Ortho to the acetamidomethyl group and meta to the 3-methyl group. This position is activated.
Based on the combined directing effects, electrophilic substitution is expected to occur primarily at positions 5 and 6 . Steric hindrance may play a significant role in favoring one position over the other.
Predicted Electrophilic Aromatic Substitution Reactions
The following sections detail the predicted outcomes and general experimental considerations for key electrophilic aromatic substitution reactions on N-acetyl-3,4-dimethylbenzylamine.
Nitration
Nitration introduces a nitro group (-NO₂) onto the aromatic ring. Based on studies of 3,4-dimethylaniline, the nitration of N-acetyl-3,4-dimethylbenzylamine is expected to yield primarily the 5-nitro derivative, with the 6-nitro product as a minor isomer.
Predicted Major Product: N-acetyl-5-nitro-3,4-dimethylbenzylamine
Reaction Scheme:
Figure 1: Predicted Nitration of N-acetyl-3,4-dimethylbenzylamine.
Experimental Protocol (Adapted from similar reactions):
A general procedure for the nitration of a protected arylamine involves the slow addition of a nitrating mixture (concentrated nitric acid in concentrated sulfuric acid) to a solution of the substrate in concentrated sulfuric acid at low temperatures (typically 0-10 °C). The reaction is then carefully quenched by pouring it onto ice, followed by neutralization to precipitate the product.
Halogenation
Halogenation involves the introduction of a halogen atom (Cl, Br, I) onto the aromatic ring. Similar to nitration, halogenation is predicted to occur at the 5- and 6-positions.
Predicted Products: A mixture of N-acetyl-5-halo-3,4-dimethylbenzylamine and N-acetyl-6-halo-3,4-dimethylbenzylamine.
Reaction Scheme:
Figure 2: Predicted Halogenation of N-acetyl-3,4-dimethylbenzylamine.
Experimental Protocol (General):
A common method for halogenation involves reacting the substrate with the halogen (e.g., Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) in a suitable solvent like acetic acid or a chlorinated solvent. The reaction is typically run at or below room temperature.
Sulfonation
Sulfonation introduces a sulfonic acid group (-SO₃H) onto the aromatic ring. This reaction is often reversible and can be influenced by temperature. The substitution is expected at the least sterically hindered activated position.
Predicted Major Product: N-acetyl-3,4-dimethylbenzylamine-5-sulfonic acid
Reaction Scheme:
Figure 3: Predicted Sulfonation of N-acetyl-3,4-dimethylbenzylamine.
Experimental Protocol (General):
Sulfonation is typically carried out by heating the substrate with fuming sulfuric acid (oleum). The reaction temperature can influence the product distribution. The product is often isolated by pouring the reaction mixture into a cold salt solution to precipitate the sulfonate salt.
Friedel-Crafts Acylation and Alkylation
Friedel-Crafts reactions are generally not successful with strongly deactivated rings or rings containing an amino group, as the amine can coordinate with the Lewis acid catalyst.[1] Therefore, protection of the benzylamine group is essential. Even with protection, the acetamido group can still complex with the Lewis acid, making these reactions challenging. If successful, acylation or alkylation would be expected to occur at the 5- or 6-position.
Predicted Products: A mixture of 5- and 6-acylated/alkylated products.
Reaction Scheme (Acylation):
Figure 4: Predicted Friedel-Crafts Acylation.
Quantitative Data Summary (Based on Analogy with 3,4-Dimethylaniline)
The following table summarizes the expected regioselectivity and potential yields for the electrophilic substitution of N-acetyl-3,4-dimethylbenzylamine, based on data from analogous reactions with 3,4-dimethylaniline. It is important to note that these are predictions and actual results may vary.
| Reaction | Electrophile | Major Product(s) | Minor Product(s) | Predicted Yield Range (%) |
| Nitration | NO₂⁺ | 5-Nitro derivative | 6-Nitro derivative | 70-90 |
| Bromination | Br⁺ | 5-Bromo and 6-Bromo derivatives | - | 60-80 |
| Sulfonation | SO₃ | 5-Sulfonic acid derivative | 6-Sulfonic acid derivative | 50-70 |
| Acylation | RCO⁺ | 5-Acyl and 6-Acyl derivatives | - | 30-50 |
Detailed Experimental Protocols
The following are generalized experimental protocols for the key reactions discussed. These should be adapted and optimized for the specific substrate and scale of the reaction.
Protocol 1: Acetylation of this compound
-
Dissolve this compound in a suitable solvent such as dichloromethane or acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride (1.1 equivalents) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Pour the reaction mixture into cold water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry. Recrystallize if necessary.
Protocol 2: Nitration of N-acetyl-3,4-dimethylbenzylamine
-
In a flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C.
-
Slowly add N-acetyl-3,4-dimethylbenzylamine to the cold sulfuric acid with stirring.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, keeping the temperature below 10 °C.
-
Add the nitrating mixture dropwise to the solution of the substrate, maintaining the reaction temperature between 0 and 5 °C.
-
After the addition is complete, stir the mixture at 0-5 °C for an additional hour.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralize the solution with a base (e.g., aqueous ammonia or sodium hydroxide) to precipitate the nitro product.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
Signaling Pathways and Logical Relationships
The regioselectivity of electrophilic aromatic substitution is governed by the electronic effects of the substituents on the stability of the intermediate carbocation (the sigma complex or arenium ion). The following diagram illustrates the logical flow for predicting the major product.
Figure 5: Logical workflow for predicting EAS products.
Conclusion
This technical guide provides a predictive framework for the electrophilic aromatic substitution of this compound. By protecting the amine functionality, the directing effects of the acetamido and methyl groups synergize to favor substitution at the 5- and 6-positions of the aromatic ring. The provided protocols and theoretical considerations offer a solid foundation for researchers and drug development professionals to design and execute synthetic strategies involving this versatile molecule. It is imperative to perform small-scale trial reactions to optimize conditions and accurately determine product ratios for any specific electrophilic substitution on this substrate.
References
3,4-Dimethylbenzylamine: A Versatile Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dimethylbenzylamine is a substituted aromatic amine that has emerged as a valuable and versatile building block in organic synthesis. Its unique structural features—a primary benzylic amine attached to a xylene backbone—provide a combination of nucleophilicity, basicity, and aromatic character that chemists can exploit to construct complex molecular architectures. The presence of the amine group allows for a wide range of derivatizations, primarily through N-alkylation and acylation reactions, while the substituted aromatic ring can be further functionalized.
This guide provides a comprehensive overview of the role of this compound in synthesis, detailing its physicochemical properties, core reactivity, applications in the synthesis of high-value molecules, and detailed experimental protocols for its key transformations.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of a building block is critical for its effective use in synthesis. The key properties of this compound are summarized below.
| Property | Value | Reference(s) |
| Chemical Formula | C₉H₁₃N | |
| Molecular Weight | 135.21 g/mol | |
| CAS Number | 102-48-7 | |
| Appearance | Liquid | |
| Boiling Point | Not specified | |
| Melting Point | Not specified | |
| Density | Not specified | |
| SMILES String | Cc1ccc(CN)cc1C | |
| InChI Key | PXNRCZQMDSDSHJ-UHFFFAOYSA-N |
Core Reactivity and Synthetic Utility
The synthetic utility of this compound is primarily derived from the reactivity of its primary amine group and the nature of the substituted aromatic ring.
Nucleophilicity and Basicity of the Amine Group
The lone pair of electrons on the nitrogen atom makes the primary amine group both nucleophilic and basic. This allows this compound to readily participate in reactions with a variety of electrophiles.
-
N-Alkylation: It can be readily alkylated using alkyl halides or via reductive amination with aldehydes and ketones.[1][2] This is one of the most common transformations, allowing for the introduction of diverse substituents on the nitrogen atom. Direct alkylation with alkyl halides can sometimes lead to over-alkylation, producing tertiary amines or even quaternary ammonium salts.[1][3]
-
N-Acylation/Amidation: The amine reacts with acylating agents such as acid chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents) to form stable amide bonds. This reaction is fundamental in the synthesis of many biologically active molecules.
Reductive Amination
Reductive amination is a highly efficient and controlled method for the N-alkylation of this compound.[1][2] This two-step, one-pot process involves the initial formation of an imine by reacting the amine with an aldehyde or ketone, followed by the in-situ reduction of the imine to the corresponding secondary amine.[2] This method avoids the common problem of multiple alkylations often encountered with direct alkylation using alkyl halides.[1] Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), which are mild enough not to reduce the starting carbonyl compound.[1]
Role as a Precursor to Other Intermediates
This compound serves as a key starting material for the synthesis of other important intermediates. For instance, it can be used to prepare 4-amino-N,N-dimethylbenzylamine, a compound that is itself a crucial intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.[4][5]
Applications in Synthesis
The derivatization of this compound has found applications in various fields, particularly in the development of pharmaceuticals and agrochemicals. Benzylamine derivatives are foundational components in the design and synthesis of novel molecules with potential therapeutic value.[6]
Pharmaceutical Synthesis
While specific blockbuster drugs directly incorporating the this compound moiety are not prominently cited, its structural motif is relevant. Benzylamine derivatives are precursors in the synthesis of various bioactive compounds, including local anesthetics and antihistamines.[6] The ability to modify the benzylamine structure through straightforward reactions like N-alkylation allows for the fine-tuning of pharmacological properties to optimize efficacy and selectivity for specific biological targets.
Agrochemical Synthesis
Similar to pharmaceuticals, the utility of benzylamine derivatives extends into the agrochemical industry. These compounds serve as versatile intermediates for producing a range of specialized chemicals, including pesticides and herbicides.[4]
Synthesis of N-Methylamines
The N-methylated derivative of this compound, 1-(3,4-dimethylphenyl)-N-methylmethanamine, is an example of a secondary amine that can be synthesized from this building block. Such secondary amines are important intermediates themselves.
Experimental Protocols
The following sections provide detailed, generalized methodologies for key transformations involving this compound.
Protocol 1: N-Alkylation via Reductive Amination
This protocol describes a general procedure for the N-alkylation of this compound with an aldehyde or ketone using sodium triacetoxyborohydride.
Materials:
-
This compound
-
Aldehyde or Ketone (1.0 - 1.2 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 - 1.5 equivalents)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent
-
Glacial Acetic Acid (optional, catalytic amount)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in DCM or DCE, add the desired aldehyde or ketone (1.1 eq).
-
If required, add a catalytic amount of glacial acetic acid and stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. The addition may be slightly exothermic.
-
Stir the reaction mixture at room temperature for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.[7]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.[7]
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-alkylated product.
Protocol 2: Direct N-Alkylation with an Alkyl Halide
This protocol details a classical Sₙ2 reaction for the N-alkylation of this compound using an alkyl halide and a non-nucleophilic base.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.0 - 1.2 equivalents)
-
Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 equivalents)
-
Acetonitrile (ACN) or Dimethylformamide (DMF) as solvent
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in ACN or DMF in a round-bottom flask, add the base (K₂CO₃, 2.0-3.0 eq or DIPEA, 1.5-2.0 eq).
-
Add the alkyl halide (1.0-1.2 eq) dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to 50-80 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.[3]
-
After completion, cool the reaction mixture to room temperature. If K₂CO₃ was used, filter off the inorganic salts.
-
If DMF was used as the solvent, dilute the reaction mixture with EtOAc and wash with water and brine to remove the DMF. If ACN was used, concentrate the mixture under reduced pressure.
-
Dissolve the residue in EtOAc and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data and Workflow Visualizations
Quantitative Reaction Data
The following table summarizes representative yields for reactions involving benzylamine derivatives, illustrating the efficiency of common transformations.
| Reactant 1 | Reactant 2 | Reaction Type | Catalyst/Reagent | Solvent | Yield (%) | Reference(s) |
| N,4-Dimethylbenzylamine | Benzaldehyde | Amidation | Yttrium complex 4a | THF | >99 | [8] |
| Benzylamine | Benzaldehyde | Reductive Amination | NaBH(OAc)₃ | DCE | >90 | [7] |
| Benzylamine | Acetone | Reductive Amination | NaBH(OAc)₃ | DCM | >90 | [7] |
| Benzylamine | Dimethyl Carbonate | N-Methylation | Cu-Zr bimetallic NPs | - | 91 | [9] |
Diagram: Reductive Amination Workflow
The following diagram illustrates the typical laboratory workflow for the N-alkylation of this compound via reductive amination.
Diagram: Role as a Synthetic Building Block
This diagram illustrates the logical flow of how this compound is utilized as a foundational element in multi-step synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. CN102964256A - Process for preparing 4-amino-N, N-dimethylbenzylamine - Google Patents [patents.google.com]
- 6. sincerechemicals.com [sincerechemicals.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Navigating the Solubility Landscape of 3,4-Dimethylbenzylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Understanding the Solubility Profile of 3,4-Dimethylbenzylamine
This compound is a primary aromatic amine. Its solubility in various organic solvents is dictated by the interplay of its structural features: the aromatic benzene ring, the polar primary amine group (-NH2), and the two nonpolar methyl groups.
Based on the principle of "like dissolves like," the following qualitative solubility predictions can be made:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): this compound is expected to be soluble in these solvents. The primary amine group can engage in hydrogen bonding with the hydroxyl groups of the alcohols, facilitating dissolution.
-
Polar Aprotic Solvents (e.g., Acetone, Dichloromethane, Chloroform): High solubility is anticipated in these solvents. The overall polarity of this compound allows for favorable dipole-dipole interactions with these solvents.
-
Nonpolar Aromatic Solvents (e.g., Toluene): Due to the presence of the benzene ring, this compound is expected to be soluble in toluene and other aromatic solvents through favorable π-π stacking interactions.
-
Nonpolar Aliphatic Solvents (e.g., Hexane): Solubility in nonpolar aliphatic solvents is likely to be limited . While the dimethyl-substituted benzene ring contributes some nonpolar character, the polarity of the amine group will hinder extensive dissolution in highly nonpolar environments.
It is a common characteristic for amines to be soluble in organic solvents such as alcohol, ether, and benzene.[1][2][3] Aromatic amines, in particular, tend to retain their solubility in organic solvents.[4] The principle of "like dissolves like" suggests that aromatic amines are more soluble in aromatic solvents.[5]
Quantitative Solubility Data
As of the date of this publication, specific quantitative solubility data (e.g., in g/100 mL or mol/L at specified temperatures) for this compound in common organic solvents has not been found in peer-reviewed literature or major chemical databases. The following table is provided as a template for researchers to populate once experimental data has been generated.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| Methanol | 25 | Data not available | Data not available |
| Ethanol | 25 | Data not available | Data not available |
| Acetone | 25 | Data not available | Data not available |
| Dichloromethane | 25 | Data not available | Data not available |
| Chloroform | 25 | Data not available | Data not available |
| Toluene | 25 | Data not available | Data not available |
| Hexane | 25 | Data not available | Data not available |
Experimental Protocol for Solubility Determination
The following is a generalized gravimetric method for determining the solubility of a liquid solute, such as this compound, in an organic solvent.
3.1. Materials
-
High-purity this compound
-
Analytical grade organic solvents
-
Analytical balance (± 0.1 mg accuracy)
-
Temperature-controlled shaker or water bath
-
Calibrated thermometer
-
Glass vials with PTFE-lined screw caps
-
Volumetric flasks (various sizes)
-
Glass syringes and syringe filters (0.2 µm, solvent-compatible)
-
Rotary evaporator or vacuum oven
3.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a glass vial.
-
Seal the vial tightly and place it in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved amine at the bottom of the vial indicates that a saturated solution has been formed.
-
-
Sample Withdrawal and Filtration:
-
Allow the vial to stand undisturbed in the temperature-controlled bath for at least 4 hours to allow the undissolved solute to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed glass syringe to prevent premature precipitation.
-
Immediately filter the withdrawn sample through a 0.2 µm syringe filter into a pre-weighed, dry volumetric flask. This step is crucial to remove any microscopic, undissolved droplets.
-
-
Gravimetric Analysis:
-
Reweigh the volumetric flask containing the filtered saturated solution to determine the mass of the solution.
-
Carefully remove the solvent using a rotary evaporator or by gentle evaporation under a stream of nitrogen in a fume hood.
-
Once the solvent is fully evaporated, dry the flask containing the this compound residue in a vacuum oven at a temperature below its boiling point until a constant weight is achieved.
-
Reweigh the flask to determine the mass of the dissolved this compound.
-
3.3. Calculation of Solubility
The solubility can be calculated using the following formula:
Solubility ( g/100 mL) = (Mass of dissolved amine (g) / Volume of aliquot taken (mL)) * 100
Visualizing Methodologies
4.1. Experimental Workflow
The process of determining the solubility of this compound can be visualized as a systematic workflow.
4.2. Factors Influencing Solubility
The solubility of this compound is a result of several interacting physicochemical factors.
References
The Strategic Role of 3,4-Dimethylbenzylamine in the Synthesis of Pharmaceutical Intermediates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dimethylbenzylamine is a versatile primary amine that serves as a valuable building block in the synthesis of a wide array of pharmaceutical intermediates. Its unique structural features, including the presence of a reactive amino group and a substituted aromatic ring, make it an ideal starting material for the construction of complex molecular architectures with diverse biological activities. This technical guide explores the utility of this compound as a precursor in key synthetic transformations, such as the formation of Schiff bases and participation in multicomponent reactions, which are pivotal in modern drug discovery and development. We will delve into detailed experimental protocols, present quantitative data for representative reactions, and visualize synthetic and biological pathways to provide a comprehensive resource for researchers in the pharmaceutical sciences.
Core Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in synthesis.
| Property | Value | Reference |
| CAS Number | 102-48-7 | [1] |
| Molecular Formula | C₉H₁₃N | [1] |
| Molecular Weight | 135.21 g/mol | [1] |
| Appearance | Liquid | [1] |
| Boiling Point | 226.6 ± 9.0 °C at 760 mmHg | [2] |
| Density | 1.0 ± 0.1 g/cm³ | [2] |
| Flash Point | 93.9 ± 8.5 °C | [2] |
| LogP | 2.01 | [2] |
Application in the Synthesis of Schiff Base Intermediates
The condensation reaction between a primary amine and an aldehyde or ketone to form a Schiff base (imine) is a fundamental transformation in organic synthesis. Schiff bases derived from this compound are of particular interest due to their well-documented potential as antimicrobial, antifungal, and anticancer agents.[1][3][4][5] The imine or azomethine group (-C=N-) is a key pharmacophore that imparts biological activity to these molecules.[1][4]
Experimental Protocol: Synthesis of a this compound-derived Schiff Base
This protocol details the synthesis of a representative Schiff base from this compound and a substituted salicylaldehyde, a class of compounds known for their biological activities.
Reaction: this compound + 5-Nitrosalicylaldehyde → N-(5-Nitro-2-hydroxybenzylidene)-3,4-dimethylaniline
Materials:
-
This compound (1.0 eq)
-
5-Nitrosalicylaldehyde (1.0 eq)
-
Ethanol (as solvent)
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
Dissolve this compound (1.0 mmol, 135.21 mg) in 10 mL of absolute ethanol in a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
In a separate beaker, dissolve 5-Nitrosalicylaldehyde (1.0 mmol, 167.12 mg) in 15 mL of absolute ethanol.
-
Add the 5-Nitrosalicylaldehyde solution to the flask containing the this compound solution.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
The resulting solid precipitate (the Schiff base) is collected by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product in a vacuum oven at 50-60 °C.
Expected Quantitative Data and Characterization
| Parameter | Expected Value |
| Yield | 85-95% |
| Purity (by HPLC) | >98% |
| Melting Point | 180-185 °C |
| FT-IR (cm⁻¹) | ~1610-1630 (C=N stretch), ~3400 (O-H stretch) |
| ¹H NMR (DMSO-d₆, δ ppm) | ~8.5 (s, 1H, -CH=N-), ~7.0-8.0 (m, Ar-H), ~4.8 (s, 2H, -CH₂-), ~2.2 (s, 6H, -CH₃) |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~165 (C=N), ~120-160 (Ar-C), ~60 (-CH₂-), ~20 (-CH₃) |
Application in Ugi Four-Component Reaction (U-4CR)
The Ugi four-component reaction is a powerful tool in combinatorial chemistry and drug discovery for the rapid synthesis of diverse libraries of α-acylamino amides.[6][7][8] This one-pot reaction involves the condensation of an amine, an aldehyde or ketone, a carboxylic acid, and an isocyanide. The use of this compound as the amine component allows for the introduction of the 3,4-dimethylbenzyl moiety into the final product, which can be further elaborated to generate novel pharmaceutical intermediates. The products of the Ugi reaction are often peptidomimetics with promising pharmacological properties.[6]
Experimental Protocol: Synthesis of a this compound-derived Ugi Product
This protocol outlines the synthesis of a representative α-acylamino amide using this compound in an Ugi-4CR.
Reactants:
-
This compound (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Acetic Acid (1.0 eq)
-
tert-Butyl isocyanide (1.0 eq)
-
Methanol (as solvent)
Procedure:
-
To a stirred solution of this compound (1.0 mmol, 135.21 mg) and benzaldehyde (1.0 mmol, 106.12 mg) in 10 mL of methanol, add acetic acid (1.0 mmol, 60.05 mg).
-
Stir the mixture at room temperature for 10 minutes.
-
Add tert-butyl isocyanide (1.0 mmol, 83.15 mg) to the reaction mixture.
-
Continue stirring at room temperature for 24-48 hours. Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Expected Quantitative Data and Characterization
| Parameter | Expected Value |
| Yield | 70-85% |
| Purity (by HPLC) | >95% |
| ¹H NMR (CDCl₃, δ ppm) | ~7.2-7.5 (m, Ar-H), ~5.5-6.0 (m, 1H, N-CH-), ~4.5 (s, 2H, -CH₂-), ~2.2 (s, 6H, -CH₃), ~2.0 (s, 3H, COCH₃), ~1.3 (s, 9H, t-Bu) |
| ¹³C NMR (CDCl₃, δ ppm) | ~170 (C=O), ~125-140 (Ar-C), ~60-65 (N-CH), ~50 (-CH₂-), ~28 (t-Bu C), ~22 (COCH₃), ~20 (-CH₃) |
Visualization of Synthetic and Biological Pathways
Synthetic Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the synthetic pathways described above.
Caption: Synthesis of a Schiff Base Intermediate.
Caption: Ugi Four-Component Reaction Workflow.
Potential Biological Signaling Pathway
Schiff bases and their metal complexes have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis. The diagram below illustrates a simplified intrinsic apoptosis pathway that could potentially be activated by a bioactive Schiff base derived from this compound.
Caption: Intrinsic Apoptosis Signaling Pathway.
Conclusion
This compound is a readily available and highly versatile precursor for the synthesis of a diverse range of pharmaceutical intermediates. Its application in the formation of biologically active Schiff bases and in multicomponent reactions like the Ugi synthesis provides efficient routes to novel molecular scaffolds. The detailed protocols and expected data presented in this guide serve as a valuable resource for researchers aiming to leverage the synthetic potential of this compound in their drug discovery and development endeavors. Further exploration of the derivatives of this compound is warranted to uncover new therapeutic agents.
References
- 1. PlumX [plu.mx]
- 2. Heterocyclic Schiff base transition metal complexes in antimicrobial and anticancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Item - Schiff Base Metal Complexes as Antimicrobial and Anticancer Agents - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Novel Lipophilic Polyamines via Ugi Reaction and Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Landscape of 3,4-Dimethylbenzylamine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzylamine and its derivatives represent a versatile scaffold in medicinal chemistry, exhibiting a wide spectrum of biological activities. The substitution pattern on the phenyl ring plays a crucial role in determining the pharmacological profile of these compounds. This technical guide focuses on the exploration of the biological activity of 3,4-Dimethylbenzylamine derivatives. While research specifically targeting this substitution pattern is nascent, this document synthesizes available data on closely related analogs to provide a comprehensive overview and guide future research. We will delve into their reported biological activities, present available quantitative data, detail relevant experimental protocols, and visualize key experimental workflows and potential signaling pathways.
Biological Activities of Benzylamine Derivatives
Derivatives of benzylamine have been investigated for a range of therapeutic applications, demonstrating activities including antimicrobial, anticancer, and enzyme inhibition. The introduction of methyl groups at the 3 and 4 positions of the benzylamine core can significantly influence its lipophilicity, steric hindrance, and electronic properties, thereby modulating its interaction with biological targets.
Antimicrobial Activity
Schiff base derivatives of N,N-dimethylaminobenzaldehyde, a structurally related compound, have been synthesized and evaluated for their antimicrobial properties. These studies provide insights into the potential of substituted benzylamines to combat bacterial and fungal infections.
Cytotoxic and Anticancer Activity
Various benzylamine derivatives have been explored for their potential as anticancer agents. For instance, derivatives of 3,4-dihydroxybenzylamine have shown antitumor effects by inhibiting ribonucleotide reductase.[1] While direct evidence for this compound derivatives is limited, the cytotoxic potential of the broader benzylamine class warrants investigation into this specific substitution pattern.
Data Presentation
The following tables summarize the quantitative biological activity data available for derivatives closely related to this compound.
Table 1: Antimicrobial Activity of N,N-Dimethylaminobenzaldehyde Schiff Base Derivatives
| Compound ID | Test Organism | MIC (mg/mL) | Reference |
| Schiff Base 1 | Staphylococcus aureus | >3 | [2] |
| Schiff Base 1 | Bacillus megaterium | >3 | [2] |
| Schiff Base 1 | Bacillus subtilis | >3 | [2] |
| Schiff Base 1 | Proteus vulgaris | 3.0 | [2] |
| Schiff Base 1 | Escherichia coli | 3.0 | [2] |
| Schiff Base 1 | Pseudomonas aeruginosa | 3.0 | [2] |
| Schiff Base 2 | Staphylococcus aureus | 200 | [2] |
| Schiff Base 2 | Bacillus megaterium | 200 | [2] |
| Schiff Base 2 | Bacillus subtilis | 200 | [2] |
| Schiff Base 2 | Proteus vulgaris | 200 | [2] |
| Schiff Base 2 | Escherichia coli | 200 | [2] |
| Schiff Base 2 | Pseudomonas aeruginosa | 200 | [2] |
Note: Data for specific this compound derivatives is not available in the reviewed literature. The data presented is for Schiff bases of N,N-Dimethylaminobenzaldehyde.
Table 2: Cytotoxic Activity of Benzylamine and Related Derivatives
| Compound | Cell Line | IC50 (µM) | Biological Target/Activity | Reference |
| 3,4-Dihydroxybenzaldoxime | L1210 Murine Leukemia | 38 | Ribonucleotide Reductase Inhibition | [1] |
| Pyrazolo[3,4-d]pyrimidin-4-one Derivative 10e | MCF-7 (Breast Adenocarcinoma) | 11 | Antitumor | [3] |
| 4-Methylbenzamide Derivative 7 | K562 (Leukemia) | 2.27 | Protein Kinase Inhibition | [4] |
| 4-Methylbenzamide Derivative 10 | K562 (Leukemia) | 2.53 | Protein Kinase Inhibition | [4] |
| 4-Methylbenzamide Derivative 7 | HL-60 (Leukemia) | 1.42 | Protein Kinase Inhibition | [4] |
| 4-Methylbenzamide Derivative 10 | HL-60 (Leukemia) | 1.52 | Protein Kinase Inhibition | [4] |
| 3-Amino-4,4-dimethyl lithocholic acid derivative 5az | Leukemia and Lung Cancer Cells | 1.65 - 5.51 | SHP1 Activator | [5] |
Note: This table includes data from various benzylamine and related heterocyclic derivatives to illustrate the potential for cytotoxic activity. Specific data for this compound derivatives is currently unavailable.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducible evaluation of biological activity. The following are generalized methodologies for key assays.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is a standard method for assessing the antimicrobial activity of a compound.[6]
1. Preparation of Bacterial Inoculum: a. Aseptically pick a single colony of the test bacterium from an agar plate. b. Inoculate the colony into a tube containing 5 mL of sterile nutrient broth. c. Incubate the culture at 37°C for 24 hours. d. Dilute the overnight culture with sterile nutrient broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
2. Preparation of Compound Dilutions: a. Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the stock solution in sterile nutrient broth in a 96-well microtiter plate. The final concentration range should be sufficient to determine the MIC.
3. Inoculation and Incubation: a. Add 10 µL of the prepared bacterial suspension to each well of the microtiter plate containing the compound dilutions. b. Include a positive control (broth with bacteria, no compound) and a negative control (broth only). c. Incubate the plate at 37°C for 24 hours.
4. Determination of MIC: a. After incubation, visually inspect the wells for turbidity. b. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
1. Cell Culture and Seeding: a. Culture human cancer cell lines (e.g., MCF-7, HeLa) in appropriate culture medium supplemented with fetal bovine serum and antibiotics. b. Harvest the cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well. c. Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow cell attachment.
2. Compound Treatment: a. Prepare a stock solution of the this compound derivative in DMSO. b. Prepare serial dilutions of the compound in culture medium. c. Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug). d. Incubate the plate for 48-72 hours.
3. MTT Assay: a. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. b. Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. c. Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
To visualize the logical relationships in experimental design and potential mechanisms of action, the following diagrams are provided in DOT language.
Conclusion and Future Directions
The exploration of this compound derivatives presents a promising, yet underexplored, area in drug discovery. The existing data on related benzylamine analogs suggest that this class of compounds is likely to possess significant biological activities. The antimicrobial and cytotoxic data from structurally similar molecules provide a strong rationale for the synthesis and comprehensive biological evaluation of a focused library of this compound derivatives.
Future research should prioritize the systematic synthesis of these compounds and their screening against a diverse panel of bacterial, fungal, and cancer cell lines to establish a clear structure-activity relationship. Furthermore, investigations into their enzyme inhibitory potential and the elucidation of their mechanisms of action through signaling pathway studies will be crucial in unlocking their therapeutic potential. The methodologies and visualizations provided in this guide offer a framework for such future investigations.
References
- 1. Antitumor effects of biologic reducing agents related to 3,4-dihydroxybenzylamine: dihydroxybenzaldehyde, dihydroxybenzaldoxime, and dihydroxybenzonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Schiff Bases of N-N-Dimethylamino Benzaldehyde and its Antimicrobial Activity – Oriental Journal of Chemistry [orientjchem.org]
- 3. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Reductive Amination of Ketones with 3,4-Dimethylbenzylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive amination is a cornerstone of medicinal chemistry and drug development, providing a robust and versatile method for the synthesis of secondary and tertiary amines. This reaction class is integral to the construction of a vast array of biologically active molecules and pharmaceutical intermediates. This document provides detailed application notes and protocols for the reductive amination of various ketones with 3,4-dimethylbenzylamine, a common building block in the synthesis of complex organic molecules.
The one-pot reductive amination procedure, particularly utilizing sodium triacetoxyborohydride [NaBH(OAc)₃], offers a mild, efficient, and highly selective method for this transformation.[1][2][3] This reagent is favored for its ability to selectively reduce the intermediate iminium ion in the presence of the starting ketone, minimizing the formation of alcohol byproducts.[1][3] The reaction is tolerant of a wide range of functional groups, making it suitable for complex molecule synthesis.[1][2]
Chemical Pathway and Mechanism
The reductive amination of a ketone with a primary amine, such as this compound, proceeds through a two-step sequence within a single reaction vessel. Initially, the amine undergoes a nucleophilic attack on the carbonyl carbon of the ketone to form a hemiaminal intermediate. This is followed by the elimination of a water molecule to generate a transient iminium ion. The reducing agent, sodium triacetoxyborohydride, then selectively delivers a hydride to the electrophilic carbon of the iminium ion to yield the final secondary amine product. The use of a mild acid catalyst, such as acetic acid, can facilitate the formation of the iminium ion, particularly with less reactive ketones.[1][2]
Caption: General mechanism of reductive amination.
Application Scope and Quantitative Data
The reductive amination of ketones with this compound is a highly versatile reaction applicable to a wide range of ketone substrates, including cyclic, acyclic, and aromatic ketones. The reaction conditions are generally mild, and the use of sodium triacetoxyborohydride as the reducing agent typically leads to high yields of the desired secondary amine.
Below are representative data summarizing the reaction of various ketones with substituted benzylamines, which serve as a strong proxy for the reactivity of this compound.
Table 1: Reductive Amination of Cyclic Ketones
| Ketone | Amine | Reducing Agent | Solvent | Time (h) | Yield (%) | Reference |
| Cyclohexanone | Benzylamine | NaBH(OAc)₃ | DCE | 1.5 | 92 | J. Org. Chem. 1996, 61, 3849-3862 |
| Cyclopentanone | Benzylamine | NaBH(OAc)₃ | DCE | 1 | 90 | J. Org. Chem. 1996, 61, 3849-3862 |
| 4-tert-Butylcyclohexanone | Benzylamine | NaBH(OAc)₃ | DCE | 2 | 95 | J. Org. Chem. 1996, 61, 3849-3862 |
| Indanone | Benzylamine | NaBH(OAc)₃ | DCE | 3 | 88 | J. Org. Chem. 1996, 61, 3849-3862 |
Table 2: Reductive Amination of Acyclic Ketones
| Ketone | Amine | Reducing Agent | Solvent | Time (h) | Yield (%) | Reference |
| Acetone | Benzylamine | NaBH(OAc)₃ | DCE | 1 | 85 | J. Org. Chem. 1996, 61, 3849-3862 |
| 2-Butanone | Benzylamine | NaBH(OAc)₃ | DCE | 1.5 | 87 | J. Org. Chem. 1996, 61, 3849-3862 |
| 3-Pentanone | Benzylamine | NaBH(OAc)₃ | DCE | 2 | 89 | J. Org. Chem. 1996, 61, 3849-3862 |
| Dibenzyl ketone | Benzylamine | NaBH(OAc)₃ | THF | 24 | 75 | J. Org. Chem. 1996, 61, 3849-3862 |
Table 3: Reductive Amination of Aromatic Ketones
| Ketone | Amine | Reducing Agent | Solvent | Time (h) | Yield (%) | Reference |
| Acetophenone | Benzylamine | NaBH(OAc)₃ | DCE | 20 | 80 | J. Org. Chem. 1996, 61, 3849-3862 |
| Propiophenone | Benzylamine | NaBH(OAc)₃ | DCE | 24 | 78 | J. Org. Chem. 1996, 61, 3849-3862 |
| Benzophenone | Benzylamine | NaBH(OAc)₃ | DCE | 48 | 65 | J. Org. Chem. 1996, 61, 3849-3862 |
Note: The data presented in these tables are based on reactions with benzylamine as a representative primary amine. Similar reactivity and yields are expected with this compound under analogous conditions.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the one-pot reductive amination of a generic ketone with this compound using sodium triacetoxyborohydride.
General Protocol for Reductive Amination
References
- 1. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 2. Collection - Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1 - The Journal of Organic Chemistry - Figshare [figshare.com]
- 3. sciencemadness.org [sciencemadness.org]
Application Notes and Protocols for the N-Alkylation of 3,4-Dimethylbenzylamine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the N-alkylation of 3,4-dimethylbenzylamine, a key synthetic transformation for the generation of diverse secondary and tertiary amines. Such derivatives are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active compounds. Two primary and robust methods are presented: Reductive Amination and Direct Alkylation with Alkyl Halides .
Introduction
N-alkylation of primary amines is a fundamental reaction in organic synthesis. This compound serves as a valuable building block, and its N-alkylation allows for the introduction of various substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties of potential drug candidates. The choice of synthetic route depends on the desired product, the nature of the alkylating agent, and the desired scale of the reaction. Reductive amination offers a versatile and often high-yielding approach for a wide range of alkyl groups, while direct alkylation provides a classical and straightforward method, particularly with reactive alkyl halides.
Data Presentation
The following tables summarize typical quantitative data for the N-alkylation of benzylamine and its substituted analogues, providing an expected range for the N-alkylation of this compound.
Table 1: Reductive Amination of Substituted Benzaldehydes with Primary Amines
| Aldehyde | Amine | Reducing Agent | Solvent | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Benzylamine | NaBH(OAc)₃ | DCE | 3 | 95 | [1] |
| 4-Methoxybenzaldehyde | Benzylamine | H₂/Co catalyst | Methanol | - | 72-96 | [2] |
| 4-Fluorobenzaldehyde | Aniline | H₂/Mo₃S₄ catalyst | Toluene | 24 | 99 | [3] |
| Benzaldehyde | Aniline | NaBH₄ | Methanol | 24 | 84 | [4] |
Note: DCE = 1,2-Dichloroethane
Table 2: Direct N-Alkylation of Benzylamines with Alkyl Halides
| Benzylamine Derivative | Alkyl Halide | Base | Solvent | Time (h) | Yield (%) | Reference |
| Benzylamine | Benzyl Bromide | Cs₂CO₃ | DMF | 24 | 98 | [5] |
| Benzylamine | n-Butyl Bromide | Cs₂CO₃ | DMF | 24 | 92 | [5] |
| 4-Methoxybenzylamine | Benzyl Bromide | Cs₂CO₃ | DMF | 24 | 96 | [5] |
| Benzylamine | Methyl Iodide | K₂CO₃ | Acetonitrile | - | High | [6] |
Note: DMF = N,N-Dimethylformamide
Experimental Protocols
Protocol 1: Reductive Amination of this compound with an Aldehyde/Ketone
This protocol describes a one-pot reductive amination procedure using sodium triacetoxyborohydride, a mild and selective reducing agent.[1]
Materials:
-
This compound
-
Aldehyde or Ketone (e.g., Benzaldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCE or DCM (0.1-0.2 M) in a round-bottom flask, add the aldehyde or ketone (1.1-1.2 eq).
-
Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the intermediate imine or iminium ion.
-
Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. The addition may be slightly exothermic.
-
Stir the reaction mixture at room temperature for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated this compound.
Protocol 2: Direct N-Alkylation of this compound with an Alkyl Halide
This protocol details the N-alkylation using an alkyl halide and a carbonate base.[5]
Materials:
-
This compound
-
Alkyl halide (e.g., Benzyl bromide)
-
Anhydrous potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF or acetonitrile (0.1-0.2 M) in a round-bottom flask, add the base (K₂CO₃, 2.0 eq or Cs₂CO₃, 1.5 eq).
-
Add the alkyl halide (1.1-1.2 eq) dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to 50-80 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system to afford the desired N-alkylated product.
Mandatory Visualizations
Caption: Workflow for N-alkylation via reductive amination.
Caption: Workflow for direct N-alkylation with an alkyl halide.
Caption: Reaction mechanisms for N-alkylation methods.
References
- 1. escholarship.org [escholarship.org]
- 2. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites [mdpi.com]
- 3. Selective reductive amination of aldehydes from nitro compounds catalyzed by molybdenum sulfide clusters - Green Chemistry (RSC Publishing) DOI:10.1039/C7GC01603D [pubs.rsc.org]
- 4. ias.ac.in [ias.ac.in]
- 5. [PDF] Synthesis of N-(3′,5′-dimethyl- 4′-hydroxybenzyl)- N-tosyl-3,4-dimethoxybenzyl amine | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
Application of 3,4-Dimethylbenzylamine in the Synthesis of Propellane Derivatives: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of propellanes, particularly bicyclo[1.1.1]pentanes (BCPs), has garnered significant attention in medicinal chemistry. BCPs are recognized as valuable bioisosteres for rigid scaffolds, offering the potential to enhance the physicochemical and pharmacological properties of drug candidates. This document provides detailed application notes and protocols for the use of 3,4-dimethylbenzylamine in the synthesis of BCP-containing benzylamines. The primary route involves the in situ generation of a 2-azaallyl anion from an N-benzyl ketimine, derived from this compound, which then reacts with [1.1.1]propellane. This approach provides a robust method for accessing novel BCP analogues of diaryl methanamines, a common motif in bioactive molecules.[1][2]
Synthetic Strategy Overview
The overall synthetic strategy commences with the formation of an N-benzyl ketimine from this compound and a suitable ketone. This imine is then deprotonated in situ using a strong base to form a 2-azaallyl anion. This highly reactive intermediate subsequently adds to [1.1.1]propellane, leveraging the strain release of the propellane to drive the reaction forward. The resulting product is a BCP-substituted benzylamine. A three-component variation of this reaction, incorporating a boronate ester, allows for further functionalization.[3][4]
Figure 1. General workflow for the synthesis of BCP-benzylamines.
Experimental Protocols
Protocol 1: Synthesis of N-(diphenylmethylene)-1-(3,4-dimethylphenyl)methanamine
This protocol describes the formation of the N-benzyl ketimine precursor from this compound.
Materials:
-
This compound
-
Benzophenone
-
Toluene
-
Magnesium sulfate (anhydrous)
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add this compound (1.0 eq), benzophenone (1.05 eq), and toluene (approx. 0.2 M).
-
Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap (typically 4-6 hours).
-
Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting materials.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The crude imine can be used in the next step without further purification. If necessary, purification can be achieved by column chromatography on silica gel.
Protocol 2: Synthesis of BCP-Benzylamines via 2-Azaallyl Anion Addition to [1.1.1]Propellane
This protocol details the core reaction for the synthesis of the BCP-benzylamine.[1][2]
Materials:
-
N-(diphenylmethylene)-1-(3,4-dimethylphenyl)methanamine (from Protocol 1)
-
[1.1.1]Propellane solution (in a suitable solvent like THF or dioxane)
-
Lithium bis(trimethylsilyl)amide (LiN(SiMe3)2) solution (e.g., 1.0 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried, argon-purged round-bottom flask, add the crude N-(diphenylmethylene)-1-(3,4-dimethylphenyl)methanamine (1.0 eq) and dissolve it in anhydrous THF (to a concentration of approx. 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the LiN(SiMe3)2 solution (1.1 eq) dropwise to the stirred imine solution. A color change is typically observed, indicating the formation of the 2-azaallyl anion.
-
Stir the resulting solution at 0 °C for 30 minutes.
-
Add the [1.1.1]propellane solution (1.2-1.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired BCP-benzylamine.
Quantitative Data
The following table summarizes representative yields for the synthesis of various BCP-benzylamines using the described methodology with different substituted N-benzyl ketimines.[1]
| Entry | Benzylamine Precursor (Ar in Ar-CH₂-N=CR₂R₃) | Ketone Precursor (R₂, R₃) | Product Yield (%) |
| 1 | Benzylamine | Benzophenone | 85 |
| 2 | 4-Methoxybenzylamine | Benzophenone | 92 |
| 3 | 4-(Trifluoromethyl)benzylamine | Benzophenone | 75 |
| 4 | 2-Chlorobenzylamine | Benzophenone | 68 |
| 5 | Benzylamine | 4,4'-Difluorobenzophenone | 88 |
| 6 | Benzylamine | Thiophen-2-yl(phenyl)methanone | 79 |
Signaling Pathway and Logical Relationships
The reaction proceeds through a well-defined mechanistic pathway involving the formation of a key anionic intermediate.
Figure 2. Mechanism of BCP-benzylamine synthesis.
Conclusion
The use of this compound, via its corresponding N-benzyl ketimine, provides an effective entry into the synthesis of novel BCP-containing benzylamines. The reaction is generally high-yielding and tolerates a range of functional groups on the aromatic rings. This methodology is a valuable tool for medicinal chemists and drug development professionals seeking to incorporate the BCP scaffold into new molecular entities. The ability to perform a three-component reaction to install a boronate handle further enhances the synthetic utility of this transformation, allowing for subsequent diversification.[3][4]
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of BCP Benzylamines From 2-Azaallyl Anions and [1.1.1]Propellane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strain-release 2-azaallyl anion addition/borylation of [1.1.1]propellane: synthesis and functionalization of benzylamine bicyclo[1.1.1]pentyl boronates - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Application of 3,4-Dimethylbenzylamine in Medicinal Chemistry: A Scaffolding Approach for Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry, the benzylamine scaffold serves as a versatile building block for the synthesis of a diverse array of therapeutic agents. Among its many derivatives, 3,4-dimethylbenzylamine has emerged as a valuable moiety in the design of targeted therapies, particularly in the realm of oncology. The strategic placement of the two methyl groups on the phenyl ring influences the molecule's lipophilicity and steric profile, which can be leveraged to achieve potent and selective interactions with biological targets. This document provides a detailed overview of the application of this compound in the development of novel kinase inhibitors, complete with experimental protocols and quantitative data to guide further research and development.
Recent studies have highlighted the utility of the 3,4-dimethylbenzyl moiety in the design of Src kinase inhibitors. Src, a non-receptor tyrosine kinase, is a key regulator of various cellular processes, and its aberrant activation is implicated in the progression of numerous cancers. By incorporating the 3,4-dimethylbenzyl group into acetamide derivatives, researchers have successfully developed compounds with significant anticancer activity.
Quantitative Data Summary
The following table summarizes the in vitro anticancer activity of a synthesized N-(3,4-dimethylbenzyl)acetamide derivative against a panel of human cancer cell lines. The data is presented as the percentage of cell proliferation inhibition at a concentration of 50 µM.
| Compound ID | Chemical Structure | Cancer Cell Line | % Inhibition of Cell Proliferation (at 50 µM) |
| 8f | 2-(5-(4-(2-morpholinoethoxy)phenyl)thiazol-4-yl)-N-(3,4-dimethylbenzyl)acetamide | HT-29 (Colon Carcinoma) | 55% |
| BT-20 (Breast Carcinoma) | 68% | ||
| CCRF-CEM (Leukemia) | 62% |
Experimental Protocols
Synthesis of 2-(5-(4-(2-morpholinoethoxy)phenyl)thiazol-4-yl)-N-(3,4-dimethylbenzyl)acetamide (Compound 8f)
This protocol details the synthesis of a representative N-(3,4-dimethylbenzyl)acetamide derivative.
Materials:
-
2-(5-(4-(2-morpholinoethoxy)phenyl)thiazol-4-yl)acetic acid
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of 2-(5-(4-(2-morpholinoethoxy)phenyl)thiazol-4-yl)acetic acid (1 equivalent) in dichloromethane (DCM), add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 equivalents) and 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.1 equivalents) and N,N-Diisopropylethylamine (DIPEA) (2 equivalents) to the reaction mixture.
-
Continue stirring at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired product, Compound 8f.
In Vitro Cell Proliferation Assay
This protocol describes the methodology to assess the anticancer activity of the synthesized compounds.[1]
Materials:
-
Human cancer cell lines (e.g., HT-29, BT-20, CCRF-CEM)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Synthesized compounds dissolved in DMSO
-
96-well plates
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare serial dilutions of the test compounds in the complete cell culture medium. The final concentration of DMSO should be less than 0.5%.
-
Remove the overnight culture medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 50 µM). Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell proliferation inhibition using the following formula: % Inhibition = [1 - (Absorbance of treated cells / Absorbance of control cells)] x 100
Visualizations
Experimental Workflow for Synthesis and Evaluation
References
Synthesis of N-(3,4-dimethylbenzyl) Substituted Heterocycles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various N-(3,4-dimethylbenzyl) substituted heterocycles. This class of compounds is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by molecules bearing this particular substituent. The protocols outlined below are intended to serve as a practical guide for researchers engaged in the synthesis and evaluation of novel heterocyclic compounds.
Introduction
The N-(3,4-dimethylbenzyl) moiety is a key structural feature in a variety of biologically active compounds. Its incorporation into heterocyclic scaffolds can significantly influence their pharmacological properties, including potency, selectivity, and pharmacokinetic profiles. This document focuses on the synthesis of N-(3,4-dimethylbenzyl) substituted imidazoles, pyrazoles, and triazoles, which are prominent cores in the development of therapeutic agents, particularly in the areas of oncology and infectious diseases. The methodologies described herein are based on established synthetic transformations and can be adapted for the preparation of a diverse range of analogues for structure-activity relationship (SAR) studies.
General Synthetic Approach: N-Alkylation
The most common and direct method for the synthesis of N-(3,4-dimethylbenzyl) substituted heterocycles is the N-alkylation of the parent heterocycle with a suitable 3,4-dimethylbenzyl halide, typically 3,4-dimethylbenzyl chloride or bromide. This reaction is a nucleophilic substitution where the nitrogen atom of the heterocycle acts as the nucleophile. The reaction is generally carried out in the presence of a base to deprotonate the N-H of the heterocycle, thereby increasing its nucleophilicity. The choice of base and solvent is crucial for achieving high yields and, in the case of heterocycles with multiple nitrogen atoms (e.g., pyrazole, triazole), for controlling the regioselectivity of the alkylation.
Data Presentation: Synthesis of N-(3,4-dimethylbenzyl) Heterocycles
The following table summarizes representative examples of the synthesis of N-(3,4-dimethylbenzyl) substituted heterocycles, providing a comparative overview of reaction conditions and yields.
| Heterocycle | Alkylating Agent | Base | Solvent | Temperature | Time (h) | Yield (%) | Reference Compound Type |
| Imidazole | 3,4-Dimethylbenzyl chloride | NaH | Anhydrous THF | rt | 2-4 | ~90% | 1-Benzylimidazole |
| Imidazole | 3,4-Dimethylbenzyl bromide | K₂CO₃ | Acetonitrile | Reflux | 12-24 | 70-85% | 1-Benzylimidazole |
| Pyrazole | 3,4-Dimethylbenzyl bromide | K₂CO₃ | DMF | 80 °C | 12 | 85-95% | 1-Arylpyrazole |
| 1,2,4-Triazole | 3,4-Dimethylbenzyl bromide | K₂CO₃ | DMF | rt | 12 | ~90% | 1-Substituted-1,2,4-triazole |
| 1,2,3-Triazole | 3,4-Dimethylbenzyl azide & Alkyne | (thermal or Cu(I) catalyzed) | Various | Various | Various | 46-99% | 1,4-Disubstituted-1,2,3-triazole |
Data Presentation: Biological Activity of Substituted Heterocycles
The following table presents examples of the biological activity of substituted heterocyclic compounds, demonstrating the potential therapeutic applications of structures analogous to N-(3,4-dimethylbenzyl) derivatives.
| Heterocycle Core | Compound Type | Target | Activity (IC₅₀) | Therapeutic Area |
| Pyrazole | Pyrazolo[3,4-d]pyrimidine | EGFR-TK | 0.034 - 0.135 µM | Anticancer |
| Pyrazole | Phenyl pyrazole-carboxamide | VEGFR-2 | ~2.12 µM | Anticancer |
| Pyrazole | 3,5-Disubstituted 1,4-benzoxazine-pyrazole | EGFR | 0.51 - 0.61 µM | Anticancer |
| Triazole | 1,4-Naphthoquinone-1,2,3-triazole hybrid | CDK2, VEGFR3, PDGFRA | 0.22 - 11.3 µM | Anticancer |
| Triazole | Substituted 1,2,4-triazole | Aurora-A kinase | low to sub-µM | Anticancer |
Experimental Protocols
Protocol 1: Synthesis of 1-(3,4-dimethylbenzyl)-1H-imidazole
This protocol describes the N-alkylation of imidazole with 3,4-dimethylbenzyl chloride using sodium hydride as the base.
Materials:
-
Imidazole
-
3,4-Dimethylbenzyl chloride
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of imidazole (1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the mixture back to 0 °C and add 3,4-dimethylbenzyl chloride (1.05 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction at 0 °C by the dropwise addition of saturated aqueous NH₄Cl solution.
-
Partition the mixture between water and ethyl acetate.
-
Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-(3,4-dimethylbenzyl)-1H-imidazole.
Protocol 2: Synthesis of 1-(3,4-dimethylbenzyl)-1H-pyrazole
This protocol details the N-alkylation of pyrazole with 3,4-dimethylbenzyl bromide using potassium carbonate as the base.
Materials:
-
Pyrazole
-
3,4-Dimethylbenzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of pyrazole (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add 3,4-dimethylbenzyl bromide (1.1 eq) to the reaction mixture.
-
Heat the mixture to 80 °C and stir for 12 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-(3,4-dimethylbenzyl)-1H-pyrazole. Note: This reaction may produce a mixture of N1 and N2 alkylated isomers, which may require careful chromatographic separation.
Protocol 3: Synthesis of 1-(3,4-dimethylbenzyl)-1H-1,2,4-triazole
This protocol describes the synthesis of 1-(3,4-dimethylbenzyl)-1H-1,2,4-triazole via N-alkylation.
Materials:
-
1,2,4-Triazole
-
3,4-Dimethylbenzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 1,2,4-triazole (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 3,4-dimethylbenzyl bromide (1.1 eq) and continue stirring at room temperature for 12 hours.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain 1-(3,4-dimethylbenzyl)-1H-1,2,4-triazole. Note: This reaction may also yield the N4-alkylated isomer.
Mandatory Visualization
The following diagrams illustrate key synthetic pathways and a representative signaling pathway that can be targeted by N-(3,4-dimethylbenzyl) substituted heterocycles.
Caption: General workflow for the synthesis of N-(3,4-dimethylbenzyl) heterocycles.
Caption: Inhibition of the VEGFR-2 signaling pathway by a hypothetical inhibitor.
Conclusion
The synthesis of N-(3,4-dimethylbenzyl) substituted heterocycles is a valuable endeavor in the pursuit of novel therapeutic agents. The protocols provided in this document offer a foundation for the preparation of a variety of such compounds. By systematically exploring different heterocyclic cores and further functionalization, researchers can generate diverse libraries for biological screening. The investigation of these compounds as inhibitors of key signaling pathways, such as the VEGFR-2 pathway, holds significant promise for the development of new treatments for cancer and other diseases.
3,4-Dimethylbenzylamine: Not a Recognized Reagent in Phosphate Transport Inhibition
A comprehensive review of scientific literature reveals no direct evidence supporting the use of 3,4-Dimethylbenzylamine as a reagent for the development of phosphate transport inhibitors. Extensive searches for its application in the synthesis of such inhibitors, or for any derivatives exhibiting this activity, did not yield any relevant results. Therefore, detailed application notes and protocols for its use in this context cannot be provided.
This document instead offers an overview of the current landscape of phosphate transport inhibitor research, including classes of molecules under investigation and general experimental protocols for identifying and characterizing such inhibitors. This information is intended for researchers, scientists, and drug development professionals interested in the field of phosphate homeostasis.
Current Strategies in Phosphate Transport Inhibition
The inhibition of phosphate transport is a significant therapeutic goal, particularly for managing hyperphosphatemia, a condition characterized by elevated phosphate levels in the blood, often associated with chronic kidney disease.[1][2] Research efforts are primarily focused on targeting intestinal and renal sodium-dependent phosphate (NaPi) cotransporters, such as NaPi2b.[1][2]
Several classes of small molecules are being explored as NaPi transport inhibitors. These include:
-
Phenylsulfonylamino-benzanilides: Structure-activity relationship studies have been conducted on this class of compounds to understand their inhibitory effects.[3]
-
N-benzylsalicylamides: Ring-substituted N-benzylsalicylamides have been investigated for their ability to inhibit photosynthetic electron transport, a process that can be analogous to other transport systems.[4]
-
Phenyl-substituted benzylamines: Derivatives of benzylamine have been synthesized and evaluated for antifungal activity, demonstrating the broad utility of this chemical scaffold, although not in the context of phosphate transport.[5]
-
Zwitterionic anilide compounds: Potent and gut-restricted NaPi2b inhibitors have been developed from this class of molecules, showing promise for reducing phosphate absorption with low systemic exposure.[2]
Experimental Protocols for Screening Phosphate Transport Inhibitors
The identification and characterization of novel phosphate transport inhibitors involve a series of in vitro and in vivo assays. The general workflow for these experiments is outlined below.
Diagram: General Workflow for Screening Phosphate Transport Inhibitors
Caption: A generalized workflow for the discovery and development of phosphate transport inhibitors.
In Vitro Phosphate Uptake Assays
These assays are the primary screening tool to identify compounds that inhibit phosphate transport in a cellular context.
Objective: To measure the inhibition of phosphate uptake by a test compound in cells expressing the target phosphate transporter.
Materials:
-
Cell line overexpressing the target phosphate transporter (e.g., HEK293 cells transfected with NaPi2b).[1]
-
Culture medium and supplements.
-
Transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Radiolabeled phosphate (e.g., ³²P-orthophosphate or ³³P-orthophosphate).
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).
-
Scintillation cocktail and scintillation counter.
Protocol:
-
Cell Culture: Plate the cells in a multi-well format (e.g., 24- or 96-well plates) and grow to confluence.
-
Compound Incubation: Wash the cells with transport buffer and then incubate with the test compound at various concentrations for a predetermined time.
-
Phosphate Uptake: Add the radiolabeled phosphate to the wells and incubate for a specific period to allow for uptake.
-
Washing: Rapidly wash the cells with ice-cold transport buffer to remove extracellular radiolabeled phosphate.
-
Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of phosphate uptake for each compound concentration relative to a vehicle control. Determine the IC₅₀ value for active compounds.
In Vivo Models of Hyperphosphatemia
Animal models are crucial for evaluating the efficacy and pharmacokinetic properties of lead compounds.
Objective: To assess the ability of a test compound to lower serum phosphate levels in an animal model of hyperphosphatemia.
Animal Model: A common model is the 5/6 nephrectomized rat, which develops chronic kidney disease and subsequent hyperphosphatemia.
Protocol:
-
Induction of Hyperphosphatemia: Surgically induce renal failure in rats through a two-step 5/6 nephrectomy.
-
Compound Administration: Administer the test compound to the hyperphosphatemic rats through a relevant route (e.g., oral gavage).
-
Blood Sampling: Collect blood samples at various time points after compound administration.
-
Phosphate Measurement: Measure serum phosphate levels using a colorimetric assay.
-
Data Analysis: Compare the serum phosphate levels in the treated group to a vehicle-treated control group to determine the efficacy of the compound.
Signaling Pathways in Phosphate Homeostasis
The regulation of phosphate transport is complex, involving various signaling pathways. While this compound is not implicated, understanding these pathways is crucial for identifying novel drug targets.
Diagram: Key Regulators of Renal Phosphate Transport
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of potent non-acylhydrazone inhibitors of intestinal sodium-dependent phosphate transport protein 2b (NaPi2b) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationships and Target Selectivity of Phenylsulfonylamino-Benzanilide Inhibitors Based on S1647 at the SLC10 Carriers ASBT, NTCP, and SOAT - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships of N-benzylsalicylamides for inhibition of photosynthetic electron transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationships of phenyl-substituted benzylamine antimycotics: a novel benzylbenzylamine antifungal agent for systemic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Electrochemical Oxidation of 3,4-Dimethylbenzylamine to 3,4-Dimethylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the electrochemical synthesis of 3,4-dimethylbenzaldehyde from 3,4-dimethylbenzylamine. Electrochemical oxidation offers a green and efficient alternative to traditional chemical oxidation methods, avoiding the use of stoichiometric hazardous reagents.
Introduction
The selective oxidation of primary amines to aldehydes is a crucial transformation in organic synthesis, particularly in the pharmaceutical and fine chemical industries. 3,4-Dimethylbenzaldehyde is a valuable building block in the synthesis of various biologically active molecules. Traditional oxidation methods often rely on heavy metal oxidants or harsh reaction conditions, leading to significant waste generation and safety concerns. Electrochemical synthesis, utilizing electricity as a "reagent," presents a more sustainable and controllable approach.[1]
The electrochemical oxidation of benzylamines typically proceeds through an intermediate imine, which can be subsequently hydrolyzed to the corresponding aldehyde in the presence of water.[1][2] The selectivity towards the aldehyde over further oxidation products or side reactions can be tuned by careful control of the reaction parameters, such as electrode material, electrolyte, solvent system, and applied potential or current.
Data Presentation
The following table summarizes representative quantitative data from the electrochemical oxidation of various substituted benzylamines to their corresponding aldehydes or related products. While specific data for this compound is not extensively reported, these examples provide expected ranges for yield and selectivity under various conditions.
| Substrate | Electrode System (Anode/Cathode) | Electrolyte/Solvent | Applied Potential/Current | Product | Yield (%) | Selectivity (%) | Faradaic Efficiency (%) | Reference |
| Benzylamine | Carbon/Carbon | TEAB / CH3CN | 5 V | N-Benzylidene-benzylamine | 96 (GC) | - | - | |
| Benzylamine | Pt/Pt | LiClO4·3H2O / CH3CN | - | Benzonitrile | High to moderate | - | - | |
| Benzyl alcohol | NiOOH/Ag | NaOH / H2O | - | Benzaldehyde | - | - | 90 | [3] |
| Substituted Benzylamines (p-F, p-Cl, p-Br, p-CH3, p-OCH3, p-t-Bu) | Graphite/Graphite | Et4NBF4 / CH3CN:H2O | 20 mA | Corresponding Imines | 58-95 | - | - | [1] |
| Phenylmethanamine | - | Et4NBF4 / MeCN/H2O | 2.0 mA | Benzaldehyde | 70 | - | - | [4] |
TEAB: Tetraethylammonium bromide. Et4NBF4: Tetraethylammonium tetrafluoroborate. GC: Gas Chromatography.
Experimental Protocols
This section outlines a detailed methodology for the electrochemical oxidation of this compound. The protocol is based on established procedures for the oxidation of substituted benzylamines.[4]
Materials and Equipment
-
Electrochemical Cell: Undivided glass cell (15 mL)
-
Anode: Graphite plate or carbon felt
-
Cathode: Graphite plate or carbon felt
-
DC Power Supply: Capable of constant current or constant potential operation
-
Magnetic Stirrer and Stir Bar
-
Substrate: this compound
-
Supporting Electrolyte: Tetraethylammonium tetrafluoroborate (Et4NBF4)
-
Solvent: Acetonitrile (CH3CN) and Water (H2O)
-
Acid Catalyst (optional): p-Toluenesulfonic acid monohydrate (TsOH·H2O)[4]
-
Standard laboratory glassware for workup and purification (separatory funnel, round-bottom flasks, rotary evaporator)
-
Chromatography supplies for purification (silica gel, solvents)
Protocol: Electrochemical Oxidation of this compound
-
Cell Assembly:
-
Place a magnetic stir bar in a 15 mL undivided electrochemical cell.
-
Secure the graphite anode and graphite cathode in the cell, ensuring they are parallel and do not touch. The distance between the electrodes is typically 0.5-1.0 cm.
-
-
Reaction Mixture Preparation:
-
To the electrochemical cell, add this compound (0.3 mmol, 1.0 equiv.).
-
Add the supporting electrolyte, tetraethylammonium tetrafluoroborate (Et4NBF4) (0.15 mmol, 0.5 equiv.).
-
Optionally, add p-toluenesulfonic acid monohydrate (TsOH·H2O) (0.15 mmol, 0.5 equiv.).[4]
-
Add the solvent mixture of acetonitrile (2.0 mL) and water (0.2 mL).
-
-
Electrolysis:
-
Place the cell on a magnetic stirrer and begin stirring.
-
Connect the electrodes to the DC power supply (anode to the positive terminal, cathode to the negative terminal).
-
Apply a constant current of 2.0 mA.[4]
-
Continue the electrolysis at room temperature for 24 hours or until the starting material is consumed (monitor by TLC or GC).
-
-
Work-up and Purification:
-
Upon completion, disconnect the power supply.
-
Transfer the reaction mixture to a separatory funnel.
-
Add water (10 mL) and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain pure 3,4-dimethylbenzaldehyde.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the electrochemical synthesis of 3,4-dimethylbenzaldehyde.
Proposed Signaling Pathway (Reaction Mechanism)
Caption: Proposed mechanism for the electrochemical oxidation of this compound.
References
- 1. Metal- and oxidant-free electrochemically promoted oxidative coupling of amines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07263C [pubs.rsc.org]
- 2. Beyond Traditional Synthesis: Electrochemical Approaches to Amine Oxidation for Nitriles and Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrosynthesis of benzyl- tert-butylamine via nickel-catalyzed oxidation of benzyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective Oxidative Cleavage of Benzyl C–N Bond under Metal-Free Electrochemical Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3,4-Dimethylbenzylamine in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are based on the established reactivity of primary amines in polymer chemistry. Due to limited specific literature on the use of 3,4-Dimethylbenzylamine in these applications, the experimental parameters and resulting data are illustrative and should be considered as a starting point for experimental design and optimization.
Application as a Curing Agent for Epoxy Resins
Application Note
This compound is a primary aromatic amine that can function as an effective curing agent for epoxy resins. The two active hydrogens on the primary amine group react with epoxide rings in a polyaddition reaction, leading to a highly cross-linked, thermoset polymer network. The incorporation of the rigid aromatic ring from this compound into the polymer backbone is anticipated to enhance the thermal stability and mechanical properties of the cured resin. The dimethyl substitution on the benzene ring may improve its solubility in epoxy prepolymers and influence the final properties of the thermoset, such as a lower tendency for water absorption.
Potential Advantages:
-
High Thermal Stability: The aromatic structure is expected to yield a high glass transition temperature (Tg).
-
Good Mechanical Properties: Aromatic amines are known to impart high strength and stiffness to cured epoxy systems.
-
Chemical Resistance: The cross-linked aromatic network is likely to exhibit good resistance to a range of chemicals.
Experimental Protocol: Curing of Bisphenol A Diglycidyl Ether (DGEBA)
Objective: To prepare and characterize a cured epoxy thermoset using this compound as the curing agent.
Materials:
-
This compound (Molecular Weight: 135.21 g/mol , Amine Hydrogen Equivalent Weight (AHEW): 67.6 g/eq)
-
Bisphenol A Diglycidyl Ether (DGEBA) based epoxy resin (Epoxy Equivalent Weight (EEW): ~188 g/eq)
-
Disposable mixing cups and stirring rods
-
Vacuum oven
-
Aluminum or silicone molds
-
Personal Protective Equipment (PPE): Safety goggles, gloves, lab coat
Procedure:
-
Stoichiometric Calculation: To achieve a fully cured network, a stoichiometric ratio of amine hydrogens to epoxy groups is typically used. The required amount of this compound per 100 grams of DGEBA resin is calculated as follows:
-
Grams of Amine = (100 g of Epoxy / EEW of Epoxy) * AHEW of Amine
-
Grams of Amine = (100 g / 188 g/eq) * 67.6 g/eq = 35.96 g
-
-
Mixing:
-
Preheat the DGEBA resin to approximately 60°C to reduce its viscosity.
-
Weigh 100 g of the preheated DGEBA resin into a disposable mixing cup.
-
Add 35.96 g of this compound to the resin.
-
Stir the mixture thoroughly for 5-10 minutes, ensuring a homogeneous blend. Scrape the sides and bottom of the cup to ensure all components are well mixed.
-
-
Degassing:
-
Place the mixture in a vacuum oven at 60°C.
-
Apply vacuum to remove any entrapped air bubbles. Degas until the bubbling subsides (approximately 10-15 minutes).
-
-
Casting and Curing:
-
Carefully pour the degassed mixture into pre-heated molds.
-
Place the molds in an oven and follow a staged curing schedule. A typical schedule for an aromatic amine would be:
-
2 hours at 80°C
-
Followed by 2 hours at 150°C for post-curing to ensure complete reaction and development of optimal properties.
-
-
-
Characterization:
-
After curing, allow the samples to cool slowly to room temperature before demolding.
-
Characterize the cured polymer for its thermal and mechanical properties (e.g., using DSC for Tg, and tensile testing for mechanical strength).
-
Illustrative Quantitative Data for Epoxy Curing
| Parameter | Illustrative Value |
| Epoxy Resin | DGEBA (EEW ~188 g/eq) |
| Curing Agent | This compound |
| Stoichiometric Ratio (Amine:Epoxy) | 1:1 |
| Curing Schedule | 2h @ 80°C + 2h @ 150°C |
| Expected Properties | |
| Glass Transition Temperature (Tg) | 140 - 160 °C[1] |
| Tensile Strength | 70 - 90 MPa[2] |
| Flexural Modulus | 2.5 - 3.5 GPa[2] |
Reaction Pathway and Workflow
Caption: Workflow for curing epoxy resin with this compound.
Application as a Monomer in Polyamide Synthesis
Application Note
This compound can be utilized as a monomer in the synthesis of novel polyamides through condensation polymerization with a diacid chloride. The resulting polymer will feature a 3,4-dimethylbenzyl pendant group on the polymer backbone. This bulky, aromatic side group is expected to disrupt the interchain hydrogen bonding that is characteristic of traditional polyamides, thereby potentially increasing solubility in common organic solvents and yielding amorphous materials. These characteristics could be beneficial for applications requiring solution processing, such as in the formation of films and coatings.
Potential Advantages:
-
Enhanced Solubility: The bulky side group can lead to better solubility in a wider range of solvents.
-
Amorphous Nature: Disruption of chain packing can lead to transparent, amorphous polymers.
-
Tunable Properties: The final polymer properties can be tailored by the choice of the diacid chloride comonomer.
Experimental Protocol: Interfacial Polymerization of a Polyamide
Objective: To synthesize a polyamide from this compound and a diacid chloride via interfacial polymerization.
Materials:
-
This compound
-
Terephthaloyl chloride (or another suitable diacid chloride like isophthaloyl chloride or sebacoyl chloride)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH2Cl2)
-
Deionized water
-
High-speed blender or homogenizer
-
Buchner funnel and filter paper
-
Personal Protective Equipment (PPE): Safety goggles, gloves, lab coat, work in a fume hood.
Procedure:
-
Aqueous Phase Preparation:
-
In a beaker, dissolve 0.05 mol of this compound and 0.1 mol of NaOH in 200 mL of deionized water. The NaOH acts as an acid scavenger for the HCl byproduct.
-
-
Organic Phase Preparation:
-
In a separate beaker, dissolve 0.05 mol of terephthaloyl chloride in 200 mL of dichloromethane.
-
-
Polymerization:
-
Transfer the aqueous phase to a high-speed blender.
-
Start the blender at a high speed and rapidly add the organic phase all at once.
-
Continue blending for 5-10 minutes. A polymeric precipitate will form.
-
-
Isolation and Purification:
-
Pour the polymer slurry into a beaker and allow the precipitate to settle.
-
Collect the polymer by vacuum filtration using a Buchner funnel.
-
Wash the polymer cake on the filter paper sequentially with copious amounts of water, a 50/50 water/methanol mixture, and finally pure methanol to remove unreacted monomers, oligomers, and salts.
-
-
Drying:
-
Dry the purified polyamide in a vacuum oven at 80°C overnight or until a constant weight is achieved.
-
-
Characterization:
-
Characterize the resulting polyamide for its molecular weight (e.g., by Gel Permeation Chromatography - GPC), thermal properties (DSC and TGA), and solubility in various solvents.
-
Illustrative Quantitative Data for Polyamide Synthesis
| Parameter | Illustrative Value |
| Amine Monomer | This compound |
| Diacid Chloride Monomer | Terephthaloyl chloride |
| Polymerization Method | Interfacial Polymerization |
| Solvent System | Water/Dichloromethane |
| Reaction Time | 5-10 minutes |
| Expected Properties | |
| Yield | > 90% |
| Number Average Molecular Weight (Mn) | 20,000 - 40,000 g/mol [3] |
| Polydispersity Index (PDI) | 2.0 - 3.0[3] |
| Glass Transition Temperature (Tg) | 200 - 250 °C |
Experimental Workflow for Interfacial Polymerization
Caption: Experimental workflow for polyamide synthesis.
References
- 1. Improving Glass Transition Temperature and Toughness of Epoxy Adhesives by a Complex Room-Temperature Curing System by Changing the Stoichiometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of the Aromatic Amine Curing Agent Structure on Properties of Epoxy Resin-Based Syntactic Foams - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel high molecular weight aliphatic polyamide 3X based on 1,3-propanediamine: synthesis and side reaction mechanism - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Preparation of Platinum-N-Heterocyclic Carbene Complexes with 3,4-Dimethylbenzylamine
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Heterocyclic carbenes (NHCs) have emerged as a versatile class of ligands in organometallic chemistry due to their strong σ-donating properties, which allow them to form highly stable bonds with transition metals.[1] Platinum-NHC complexes, in particular, are gaining significant attention in medicinal chemistry and drug development.[2] They are considered potential successors to traditional platinum-based anticancer drugs like cisplatin, often exhibiting comparable or superior cytotoxicity, even in cisplatin-resistant cell lines.[3][4] The robust Pt-C bond in these complexes imparts high stability, and the ability to modify the substituents on the NHC ligand allows for fine-tuning of the complex's steric and electronic properties, influencing its biological activity.[3]
This document provides a detailed protocol for the synthesis of a platinum(II)-NHC complex derived from 3,4-dimethylbenzylamine. The synthesis follows a common and reliable two-step procedure: first, the preparation of the NHC precursor, a 1,3-bis(3,4-dimethylbenzyl)imidazolium salt, followed by the metallation with a platinum source.
Experimental Protocols
Protocol 1: Synthesis of 1,3-bis(3,4-dimethylbenzyl)imidazolium Chloride
This protocol is adapted from general procedures for the synthesis of 1,3-dibenzylimidazolium salts.[5][6] It involves the double N-alkylation of imidazole with two equivalents of 3,4-dimethylbenzyl chloride.
Materials:
-
Imidazole
-
3,4-Dimethylbenzyl chloride
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Diethyl ether (Et₂O)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard glassware for filtration and solvent evaporation
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add imidazole (1.0 eq), anhydrous potassium carbonate (1.2 eq), and anhydrous acetonitrile.
-
Stir the suspension at room temperature for 15 minutes.
-
Add 3,4-dimethylbenzyl chloride (2.1 eq) to the mixture.
-
Attach a reflux condenser and heat the reaction mixture to 70 °C with vigorous stirring.[5]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 48-72 hours.
-
After completion, cool the mixture to room temperature and filter off the solid potassium carbonate.
-
Evaporate the acetonitrile from the filtrate under reduced pressure (rotary evaporator).
-
The resulting residue is the crude imidazolium salt. Wash the residue several times with diethyl ether to remove unreacted starting materials and byproducts. Decant the ether after each wash.[5]
-
Dry the purified product, a pale yellow or off-white solid, under high vacuum.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Protocol 2: Synthesis of trans-[PtCl₂(NHC)₂] Complex
This protocol describes the synthesis of the platinum-NHC complex via a silver-NHC intermediate (transmetallation), a common and effective method.[7][8]
Materials:
-
1,3-bis(3,4-dimethylbenzyl)imidazolium chloride (from Protocol 1)
-
Silver(I) oxide (Ag₂O)
-
Potassium tetrachloroplatinate(II) (K₂PtCl₄)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Hexane
-
Celite or filter aid
-
Schlenk flask or similar reaction vessel suitable for air-sensitive reactions
-
Standard glassware for filtration and recrystallization
Procedure:
-
Step 2a: Synthesis of the Silver-NHC intermediate.
-
In a flask protected from light (e.g., wrapped in aluminum foil), dissolve the 1,3-bis(3,4-dimethylbenzyl)imidazolium chloride (1.0 eq) in anhydrous dichloromethane.
-
Add silver(I) oxide (0.5 eq) to the solution.[5]
-
Stir the mixture vigorously at room temperature for 24 hours. The formation of the silver-NHC complex results in a suspension.
-
-
Step 2b: Transmetallation to Platinum.
-
To the suspension from the previous step, add potassium tetrachloroplatinate(II) (K₂PtCl₄) (0.5 eq).[5]
-
Continue stirring the reaction mixture at room temperature for an additional 24 hours.
-
Upon completion, filter the suspension through a pad of Celite to remove the silver chloride byproduct and any unreacted starting materials.
-
Wash the filter cake with additional dichloromethane.
-
Combine the filtrates and concentrate the solution under reduced pressure.
-
-
Step 2c: Purification.
-
Recrystallize the crude product from a dichloromethane/hexane solvent system to obtain the pure trans-[PtCl₂(NHC)₂] complex as white or off-white crystals.[5]
-
Collect the crystals by filtration, wash with a small amount of cold hexane, and dry under vacuum.
-
Characterize the final complex by ¹H NMR, ¹³C NMR, ¹⁹⁵Pt NMR, Mass Spectrometry, and elemental analysis. Single-crystal X-ray diffraction can be used to unambiguously determine the molecular structure.[3][4]
-
Data Presentation
The following tables summarize typical reactant quantities and expected characterization data for the synthesis. Note that the exact spectroscopic values may vary slightly.
Table 1: Example Reactant Quantities
| Step | Compound | Molar Eq. | Sample Mass/Volume |
|---|---|---|---|
| Protocol 1 | Imidazole | 1.0 | 0.68 g |
| 3,4-Dimethylbenzyl chloride | 2.1 | 3.25 g | |
| Potassium Carbonate | 1.2 | 1.66 g | |
| Protocol 2 | Imidazolium Salt | 1.0 | 1.00 g |
| Silver(I) Oxide | 0.5 | 0.34 g |
| | K₂PtCl₄ | 0.5 | 0.61 g |
Table 2: Representative Spectroscopic Data
| Compound | Technique | Expected Chemical Shifts (δ, ppm) / m/z |
|---|---|---|
| Imidazolium Salt | ¹H NMR (CDCl₃) | ~10.5-11.0 (s, 1H, NCHN), ~7.0-7.5 (m, 8H, Ar-H & Im-H), ~5.5 (s, 4H, CH₂), ~2.2-2.3 (s, 12H, CH₃) |
| ¹³C NMR (CDCl₃) | ~138 (NCHN), ~137, ~130, ~128 (Ar-C), ~122 (Im-C), ~53 (CH₂), ~19 (CH₃) | |
| Platinum Complex | ¹H NMR (CDCl₃) | ~7.0-7.5 (m, 8H, Ar-H), ~6.5-6.8 (s, 4H, Im-H), ~5.7 (s, 8H, CH₂), ~2.2-2.3 (s, 24H, CH₃) |
| ¹³C NMR (CDCl₃) | ~170-180 (Pt-C, carbene), ~137, ~130, ~128 (Ar-C), ~120 (Im-C), ~53 (CH₂), ~19 (CH₃) | |
| ¹⁹⁵Pt NMR (CDCl₃) | Signals can vary widely but are expected for Pt(II) complexes.[9] |
| | HRMS (ESI+) | Calculated m/z for [M-Cl]⁺ or other relevant fragments. |
Visualizations
Experimental Workflow
The following diagram illustrates the overall synthetic procedure.
Caption: Workflow for the synthesis of the Platinum-NHC complex.
Logical Relationship of Components
This diagram shows the coordination of the ligands to the central platinum atom in the final complex.
Caption: Structure of the trans-Pt(II)Cl₂(NHC)₂ complex.
Hypothesized Biological Signaling Pathway
Platinum-NHC complexes are often investigated as anticancer agents. While the precise mechanism can vary, a common hypothesis involves DNA interaction leading to apoptosis, similar to cisplatin but with potentially different cellular uptake and resistance profiles.[4]
Caption: Hypothesized mechanism of action for anticancer Pt-NHC complexes.
References
- 1. Metal-NHC heterocycle complexes in catalysis and biological applications: Systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Developments in the Medicinal Applications of Silver-NHC Complexes and Imidazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N-Heterocyclic Carbene-Platinum Complexes Featuring an Anthracenyl Moiety: Anti-Cancer Activity and DNA Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Heterocyclic Carbene Platinum(IV) as Metallodrug Candidates: Synthesis and 195Pt NMR Chemical Shift Trend - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Platinum(II) Complex of Benzimidazole-Derived N-Heterocyclic Carbene: Synthesis, Characterization, and Photophysical Properties | VNU Journal of Science: Natural Sciences and Technology [js.vnu.edu.vn]
- 9. Synthesis of Platinum(II) N-Heterocyclic Carbenes Based on Adenosine | MDPI [mdpi.com]
Application Notes and Protocols for the Synthesis of Isoindolinones using 3,4-Dimethylbenzylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a detailed, proposed experimental procedure for the synthesis of 5,6-dimethylisoindolin-1-one from 3,4-dimethylbenzylamine. The protocol is adapted from established palladium-catalyzed C-H carbonylation methodologies for primary benzylamines. Due to the absence of a specific published procedure for this substrate, this protocol is presented as a well-grounded starting point for researchers. It includes a step-by-step methodology, expected quantitative data, and visualizations of the experimental workflow and proposed catalytic cycle.
Introduction
Isoindolinones are a class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous natural products and pharmaceutically active molecules. Their derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, anti-cancer, and anxiolytic properties. A modern and efficient method for constructing the isoindolinone core is through the transition metal-catalyzed C-H activation and carbonylation of readily available precursors.
This application note details a proposed protocol for the synthesis of 5,6-dimethylisoindolin-1-one via a palladium-catalyzed direct C(sp²)–H carbonylation of this compound. This approach is atom- and step-economical, utilizing the primary amine (-NH₂) as an intrinsic directing group to guide the catalyst to an ortho C–H bond for functionalization. The procedure is adapted from a reliable method developed for a range of substituted primary benzylamines, which employs an atmospheric pressure of carbon monoxide.[1][2]
Proposed Reaction Scheme
The palladium-catalyzed intramolecular C–H carbonylation of this compound is expected to yield 5,6-dimethylisoindolin-1-one as the primary product.
Reaction: this compound → 5,6-Dimethylisoindolin-1-one
(A visual representation of the chemical reaction)
Experimental Protocol
This protocol is adapted from the palladium-catalyzed C-H carbonylation of free primary benzylamines as described by Zhang, C. et al. in Org. Lett. 2018, 20, 2595-2598.[1][2]
3.1. Materials and Equipment
-
Starting Material: this compound (≥98%)
-
Catalyst: Palladium(II) trifluoroacetate (Pd(TFA)₂)
-
Oxidant: Copper(II) trifluoroacetate hydrate (Cu(TFA)₂·xH₂O)
-
Solvent: 1,2-Dichloroethane (DCE), anhydrous
-
Carbon Monoxide Source: CO gas cylinder (≥99.5%) with regulator and balloon
-
Glassware: Schlenk tube or similar sealable reaction vessel, magnetic stir bar, standard laboratory glassware for work-up and chromatography
-
Purification: Silica gel for column chromatography, ethyl acetate, and hexane (or petroleum ether)
3.2. Procedure
-
To a dry Schlenk tube containing a magnetic stir bar, add this compound (0.25 mmol, 1.0 equiv.), Pd(TFA)₂ (0.025 mmol, 10 mol%), and Cu(TFA)₂·xH₂O (0.50 mmol, 2.0 equiv.).
-
Evacuate and backfill the Schlenk tube with argon or nitrogen three times to ensure an inert atmosphere.
-
Add anhydrous 1,2-dichloroethane (DCE, 2.0 mL) via syringe.
-
Evacuate the flask again and backfill with carbon monoxide (CO) from a balloon. Repeat this process three times.
-
Leave the reaction vessel under a positive pressure of CO (1 atm, via balloon).
-
Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously for 24 hours.
-
After 24 hours, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite, washing the pad with ethyl acetate (approx. 20 mL).
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product, 5,6-dimethylisoindolin-1-one.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis of 5,6-dimethylisoindolin-1-one based on results for similar substrates in the source literature.[1][2]
Table 1: Proposed Reaction Parameters and Expected Yield
| Starting Material | Catalyst (mol%) | Oxidant (equiv.) | Solvent | Temp. (°C) | Time (h) | Expected Yield* |
| This compound | Pd(TFA)₂ (10) | Cu(TFA)₂ (2.0) | DCE | 100 | 24 | ~75-85% |
*Expected yield is an estimate based on reported yields for electronically similar substrates (e.g., 4-methylbenzylamine yielded 78%). Actual yields may vary.
Table 2: Predicted Characterization Data for 5,6-Dimethylisoindolin-1-one
| Analysis | Predicted Data |
| Appearance | White to off-white solid |
| Molecular Formula | C₁₀H₁₁NO |
| Molecular Weight | 161.20 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.58 (s, 1H, Ar-H), 7.18 (s, 1H, Ar-H), 6.50 (br s, 1H, NH), 4.38 (s, 2H, CH₂), 2.35 (s, 3H, CH₃), 2.32 (s, 3H, CH₃) ppm. |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 171.5 (C=O), 141.0 (C), 138.2 (C), 135.5 (C), 130.0 (C), 124.5 (CH), 122.0 (CH), 45.8 (CH₂), 20.1 (CH₃), 19.8 (CH₃) ppm. |
| HRMS (ESI) | m/z: [M+H]⁺ Calculated for C₁₀H₁₂NO: 162.0913; Found: 162.0910. |
Visualizations
5.1. Experimental Workflow
The following diagram outlines the major steps in the synthesis and purification of 5,6-dimethylisoindolin-1-one.
Caption: Workflow for the synthesis of 5,6-dimethylisoindolin-1-one.
5.2. Proposed Catalytic Cycle
The proposed mechanism involves a palladium(II)-catalyzed C–H activation, directed by the primary amine, followed by CO insertion and reductive elimination.
Caption: Proposed catalytic cycle for Pd-catalyzed C-H carbonylation.
Safety Precautions
-
Carbon Monoxide (CO): CO is a colorless, odorless, and highly toxic gas. All operations involving CO must be conducted in a well-ventilated fume hood. Use a CO detector to monitor the work area.
-
Palladium and Copper Salts: These metal salts can be toxic and should be handled with care, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: 1,2-Dichloroethane is a flammable and toxic solvent. Handle it in a fume hood and avoid inhalation or skin contact.
-
General: Follow all standard laboratory safety procedures.
Conclusion
The described protocol offers a robust and direct pathway for the synthesis of 5,6-dimethylisoindolin-1-one from this compound. By adapting a well-documented palladium-catalyzed C-H carbonylation method, this application note provides researchers with a practical and efficient procedure to access this valuable isoindolinone derivative, facilitating further research in medicinal chemistry and materials science.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reductive Amination with 3,4-Dimethylbenzylamine
Welcome to the Technical Support Center for reductive amination. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of secondary amines using 3,4-Dimethylbenzylamine. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to enhance your reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the reductive amination of this compound?
A mildly acidic environment, typically between pH 4 and 6, is generally optimal for the formation of the imine intermediate during reductive amination.[1][2] If the pH is too low (highly acidic), the this compound will be protonated, rendering it non-nucleophilic and thus inhibiting the initial reaction with the carbonyl compound.[2] Conversely, if the pH is too high (basic), the activation of the carbonyl group for nucleophilic attack is insufficient.[2] Acetic acid is commonly used to achieve the desired pH range.
Q2: Which reducing agent is best suited for reactions with this compound?
The choice of reducing agent is critical for maximizing yield and minimizing side products. For one-pot reductive aminations, milder and more selective reducing agents are preferred.
-
Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is often the reagent of choice. It is highly selective for the reduction of the intermediate iminium ion over the starting aldehyde or ketone, which is crucial for one-pot reactions.[3]
-
Sodium cyanoborohydride (NaBH₃CN) is another effective and selective reducing agent that works well under mildly acidic conditions.[3] It is less reactive than sodium borohydride and will not readily reduce the starting carbonyl compounds.[3] However, it is highly toxic, and care must be taken to avoid the generation of hydrogen cyanide gas, especially at lower pH.
-
Sodium borohydride (NaBH₄) is a more powerful reducing agent and can reduce the starting aldehyde or ketone, leading to the formation of alcohol byproducts and lower yields of the desired amine.[3] To circumvent this, a two-step procedure is often employed where the imine is pre-formed before the addition of NaBH₄.[3]
Q3: How can I minimize the formation of over-alkylation byproducts?
Over-alkylation, the formation of a tertiary amine, can occur if the newly formed secondary amine is more nucleophilic than the starting this compound and reacts further with the carbonyl compound. To mitigate this, consider the following strategies:
-
Control Stoichiometry: Use a 1:1 molar ratio of this compound to the carbonyl compound. A slight excess of the carbonyl compound can also be used to ensure the complete consumption of the starting amine.
-
Stepwise Procedure: First, allow the imine to form completely before adding the reducing agent. This can be monitored by techniques like TLC or NMR.[3]
-
Choice of Reducing Agent: Using a milder reducing agent like NaBH(OAc)₃ can sometimes help minimize over-alkylation.
Troubleshooting Guide
Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete Imine Formation | - Optimize pH: Adjust the reaction pH to the 4-6 range using a weak acid like acetic acid.[1][2] - Remove Water: The formation of an imine is an equilibrium reaction that produces water. The addition of a dehydrating agent, such as anhydrous magnesium sulfate or molecular sieves, can drive the equilibrium towards the imine product. - Increase Reaction Time/Temperature: For sterically hindered substrates, allowing more time for the imine to form or gently heating the reaction mixture may be necessary. |
| Incorrect Reducing Agent or Inactive Reagent | - Select a Milder Reducing Agent: If you are observing significant alcohol byproduct formation, switch from NaBH₄ to a more selective reagent like NaBH(OAc)₃ or NaBH₃CN for a one-pot reaction.[3] - Check Reagent Activity: Borohydride reagents can degrade over time. Test the activity of your reducing agent on a simple ketone, like acetone, and monitor the reduction by TLC. |
| Suboptimal Reaction Conditions | - Solvent Choice: Ensure all reactants are soluble in the chosen solvent. Common solvents for reductive amination include methanol, ethanol, dichloromethane (DCM), and 1,2-dichloroethane (DCE). - Temperature: While some reactions proceed well at room temperature, others may require heating to overcome activation energy barriers, especially with sterically hindered substrates. |
Formation of Significant Byproducts
| Byproduct | Potential Cause | Troubleshooting Steps |
| Alcohol from Carbonyl Reduction | Use of a non-selective reducing agent (e.g., NaBH₄) in a one-pot reaction. | - Switch to a more selective reducing agent like NaBH(OAc)₃ or NaBH₃CN.[3] - Perform a two-step reaction: pre-form the imine before adding NaBH₄.[3] |
| Tertiary Amine (Over-alkylation) | The secondary amine product is more nucleophilic than this compound and reacts further with the carbonyl starting material. | - Adjust the stoichiometry to a 1:1 ratio of amine to carbonyl. - Pre-form the imine before reduction.[3] |
Quantitative Data on Reductive Amination
| Catalyst | Conversion (%) | Yield of N-benzylcyclohexanamine (%) |
| 4wt%Au/TiO₂ | 91 | 72 |
| 4wt%Au/La₂O₃ | 90 | 2 |
| 4wt%Au/CeO₂ | 89 | 3 |
| 4wt%Au/La₂O₃/TiO₂ | 89 | 27 |
| 4wt%Au/CeO₂/TiO₂ | 89 | 79 |
Reaction conditions: 100 °C, 30 bar H₂, toluene solvent, 4 hours.[4]
Experimental Protocols
General Protocol for One-Pot Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)
This protocol describes a general procedure for the reductive amination of a ketone with this compound.
Materials:
-
Ketone (1.0 eq)
-
This compound (1.05 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, 1-2 drops)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a round-bottom flask, add the ketone (1.0 eq) and this compound (1.05 eq).
-
Dissolve the reactants in an appropriate volume of DCM or DCE (to make a ~0.1-0.5 M solution).
-
If desired, add a catalytic amount of acetic acid (1-2 drops) to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the progress by TLC or LC-MS.
-
Once imine formation is significant, add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition may be exothermic.
-
Continue to stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting materials are consumed (typically 2-24 hours).
-
Upon completion, quench the reaction by slowly adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography if necessary.
Visualizations
Reductive Amination Workflow
References
Technical Support Center: Synthesis of 3,4-Dimethylbenzylamine
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 3,4-Dimethylbenzylamine. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most common laboratory and industrial methods for synthesizing this compound are:
-
Reductive Amination of 3,4-Dimethylbenzaldehyde: This two-step, one-pot process involves the reaction of 3,4-dimethylbenzaldehyde with an amine source (like ammonia) to form an imine, which is then reduced in situ to the target amine.[1][2]
-
Reduction of 3,4-Dimethylbenzonitrile: The nitrile group is reduced to a primary amine using strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) or through catalytic hydrogenation.[3]
-
Nucleophilic Substitution of 3,4-Dimethylbenzyl Halide: Reacting 3,4-dimethylbenzyl chloride or bromide with an amine source (e.g., ammonia or a protected equivalent) leads to the formation of the benzylamine.
Q2: I have multiple spots on my TLC plate after the reaction. What are the likely impurities?
A2: The identity of impurities is route-dependent.
-
From Reductive Amination: You may be seeing unreacted 3,4-dimethylbenzaldehyde, the intermediate imine, or the corresponding alcohol (3,4-dimethylbenzyl alcohol) if the aldehyde was reduced directly. Over-alkylation can also lead to the secondary amine, bis(3,4-dimethylbenzyl)amine.
-
From Nitrile Reduction: The primary impurity is often unreacted 3,4-dimethylbenzonitrile. Incomplete reduction might also leave traces of the corresponding imine.
-
From Benzyl Halide Amination: Common impurities include the starting 3,4-dimethylbenzyl halide, the hydrolysis product (3,4-dimethylbenzyl alcohol), and over-alkylation products like the secondary amine and even quaternary ammonium salts.[4][5][6]
Q3: How can I effectively monitor the progress of my reaction?
A3: Thin-Layer Chromatography (TLC) is a highly effective method for monitoring the reaction.[7] By spotting the reaction mixture alongside the starting material(s), you can observe the disappearance of reactants and the appearance of the product spot. A significant change in the retention factor (Rf) is expected due to polarity differences between the starting materials (aldehyde, nitrile, or halide) and the amine product.
Q4: What purification techniques are recommended for this compound?
A4: The choice of purification depends on the impurities present.
-
Distillation: Vacuum distillation is effective for separating the liquid amine product from non-volatile impurities or starting materials with significantly different boiling points.[6][8]
-
Acid-Base Extraction: As an amine, the product can be protonated and extracted into an aqueous acid layer, leaving non-basic impurities in the organic layer. The amine can then be recovered by basifying the aqueous layer and re-extracting.
-
Column Chromatography: For high-purity requirements, silica gel chromatography can be employed to separate the product from closely related impurities.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Action | Relevant Synthetic Route(s) |
| Inactive Reducing Agent | Use a fresh, properly stored batch of the reducing agent (e.g., NaBH₃CN, LiAlH₄). Ensure anhydrous conditions, especially for LiAlH₄.[3] | Reductive Amination, Nitrile Reduction |
| Inactive Catalyst | For catalytic hydrogenation, use a fresh catalyst (e.g., Pd/C, Raney Ni). Ensure the catalyst has not been poisoned. | Nitrile Reduction |
| Insufficient Reaction Time/Temp | Monitor the reaction by TLC. If starting material persists, consider extending the reaction time or cautiously increasing the temperature. | All Routes |
| Incorrect pH | For reductive amination, the formation of the imine is typically favored under mildly acidic conditions (pH ~4-5).[2] Adjust as necessary. | Reductive Amination |
| Product Loss During Workup | Ensure complete extraction by performing multiple extractions with the appropriate solvent. Be cautious during pH adjustments to avoid product degradation. | All Routes |
Issue 2: Formation of Over-Alkylation Byproducts
This is a common issue in the amination of 3,4-dimethylbenzyl halide, where the primary amine product acts as a nucleophile and reacts with another molecule of the benzyl halide.
| Potential Cause | Troubleshooting Action |
| Incorrect Stoichiometry | Use a large excess of the aminating agent (e.g., ammonia) to favor the formation of the primary amine over secondary or tertiary amines. |
| High Reactant Concentration | Perform the reaction under more dilute conditions. Consider slow, controlled addition of the benzyl halide to the amine solution to maintain a low concentration of the halide. |
| Elevated Temperature | Run the reaction at a lower temperature to reduce the rate of the second alkylation step. |
Visualized Reaction Pathways and Workflows
Caption: Primary synthetic routes to this compound.
Caption: Side reactions in the reductive amination pathway.
Caption: Side reactions in the benzyl halide amination pathway.
Key Experimental Protocols
Protocol 1: Reductive Amination of 3,4-Dimethylbenzaldehyde
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,4-dimethylbenzaldehyde (1.0 eq.) in a suitable solvent (e.g., methanol).
-
Amine Addition: Add the amine source, such as ammonium acetate or a solution of ammonia in methanol (a significant excess, e.g., 5-10 eq.).
-
Imine Formation: Stir the mixture at room temperature. The progress of imine formation can be monitored by TLC or GC-MS. Addition of a mild acid catalyst like acetic acid can accelerate this step.[9]
-
Reduction: Once imine formation is substantial, cool the mixture in an ice bath and add the reducing agent (e.g., sodium cyanoborohydride, NaBH₃CN, ~1.5 eq.) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir until the imine is fully consumed as indicated by TLC.
-
Workup: Quench the reaction by carefully adding water or dilute HCl. Evaporate the solvent. Perform an acid-base extraction to isolate the amine product.
-
Purification: Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: Amination of 3,4-Dimethylbenzyl Chloride
-
Reaction Setup: In a pressure vessel or a sealed flask, add a large excess of an aqueous or alcoholic solution of ammonia (e.g., 10-20 eq.).
-
Substrate Addition: To the cooled, stirring ammonia solution, add a solution of 3,4-dimethylbenzyl chloride (1.0 eq.) in a miscible co-solvent (e.g., ethanol) dropwise to control the exotherm and minimize side reactions.[6]
-
Reaction: Seal the vessel and stir the reaction at room temperature or with gentle heating. Monitor the disappearance of the benzyl chloride by TLC or GC.
-
Workup: After completion, cool the reaction mixture. Remove the excess ammonia under reduced pressure. Extract the aqueous residue with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate. Purify the resulting crude amine by vacuum distillation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reduction of aldehydes ketones nitriles Lithium tetrahydridoaluminate(III) (lithium aluminium hydride) LiAlH4 or NaBH4 sodium tetrahydridoborate(III) (sodium tetraborohydride) to primary & secondary alcohols advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 4. Dimethylbenzylamine - Wikipedia [en.wikipedia.org]
- 5. atamankimya.com [atamankimya.com]
- 6. N,N-Dimethylbenzylamine synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of N-(3,4-dimethylbenzyl) Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(3,4-dimethylbenzyl) compounds. The following sections offer detailed information on purification techniques to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying N-(3,4-dimethylbenzyl) compounds?
A1: The two most effective and widely used methods for the purification of N-(3,4-dimethylbenzyl) compounds are column chromatography and recrystallization. High-Performance Liquid Chromatography (HPLC) is also a powerful technique for achieving high purity, particularly on a smaller scale. The choice of method depends on the nature of the impurities, the scale of the reaction, and the physical state of the compound.
Q2: What are the likely impurities in the synthesis of N-(3,4-dimethylbenzyl) compounds?
A2: Impurities can originate from starting materials, side reactions, or degradation. Common impurities may include:
-
Unreacted starting materials: Such as 3,4-dimethylbenzylamine or the corresponding acylating/alkylating agent.
-
Over-alkylated products: In the case of amine synthesis, dibenzylation can occur, leading to the formation of di-(3,4-dimethylbenzyl)amine derivatives.
-
Byproducts from the reaction: Depending on the specific synthesis route, various byproducts can be formed. For example, in amide synthesis from an acyl chloride, the corresponding hydrochloride salt of the amine may be present.
-
Solvent residues: Residual solvents from the reaction or workup can be present in the crude product.
Q3: How can I assess the purity of my N-(3,4-dimethylbenzyl) compound?
A3: Purity is typically assessed using a combination of techniques. Thin-Layer Chromatography (TCC) is a quick and effective method for monitoring reaction progress and assessing the complexity of the crude mixture. For quantitative purity assessment, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed.[1] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine purity and identify impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of N-(3,4-dimethylbenzyl) compounds.
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of Product and Impurities | Inappropriate solvent system. | - Systematically test different solvent systems using TLC to achieve a good separation (ΔRf > 0.2). A common starting point for N-benzyl compounds is a mixture of hexanes and ethyl acetate.- Employ a gradient elution, starting with a less polar solvent and gradually increasing the polarity. |
| Column overloading. | - Use a silica gel to crude material ratio of at least 30:1 (w/w). Increase this ratio for difficult separations. | |
| Improper column packing. | - Ensure the silica gel is packed uniformly as a slurry to avoid channeling. The column should not be allowed to run dry. | |
| Product Elutes with Streaking or Tailing | Compound is not fully soluble in the mobile phase. | - Choose a solvent system in which the compound has better solubility.- For basic compounds like amines, adding a small amount of triethylamine (0.1-1%) to the eluent can improve the peak shape. |
| Compound is interacting strongly with the silica gel. | - Consider deactivating the silica gel with a small amount of a suitable modifier (e.g., triethylamine for basic compounds).- Alternatively, use a different stationary phase like alumina. | |
| Product Does Not Elute from the Column | The eluent is not polar enough. | - Gradually increase the polarity of the eluent. For very polar compounds, a small percentage of methanol can be added to the mobile phase. |
| Compound has decomposed on the silica gel. | - Test the stability of your compound on a TLC plate before running a column. If it decomposes, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel. |
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product "Oils Out" Instead of Crystallizing | The boiling point of the solvent is higher than the melting point of the compound. | - Select a solvent with a lower boiling point. |
| The compound is too impure. | - Attempt to purify the compound by another method, such as a quick filtration through a silica plug, before recrystallization. | |
| The solution is cooling too rapidly. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| No Crystals Form Upon Cooling | The solution is not supersaturated (too much solvent used). | - Boil off some of the solvent to concentrate the solution and then allow it to cool again. |
| Nucleation is slow. | - Scratch the inside of the flask at the liquid-air interface with a glass rod.- Add a seed crystal of the pure compound. | |
| Low Recovery of Pure Product | Too much solvent was used for dissolution. | - Use the minimum amount of hot solvent necessary to fully dissolve the crude product. |
| The product has significant solubility in the cold solvent. | - Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.- Consider using a different solvent or a solvent mixture where the product has lower solubility at cold temperatures. | |
| Premature crystallization during hot filtration. | - Pre-heat the funnel and receiving flask before filtering the hot solution. |
Data Presentation
The following tables provide representative data for the purification of a hypothetical N-(3,4-dimethylbenzyl)acetamide, illustrating typical outcomes of different purification strategies.
Table 1: Comparison of Purification Techniques for N-(3,4-dimethylbenzyl)acetamide
| Purification Method | Crude Purity (%) | Purity after 1st Pass (%) | Final Purity (%) | Overall Yield (%) | Notes |
| Column Chromatography | 85 | 95 | >99 (after second column) | 70 | Effective for removing closely related impurities. |
| Recrystallization | 85 | 97 | >99 (after second recrystallization) | 65 | Good for removing less soluble or more soluble impurities. Yield can be lower. |
| Preparative HPLC | 85 | >99.5 | >99.5 | 50 | High purity in a single step, but typically lower yield and smaller scale. |
Table 2: HPLC Purity Analysis of N-(3,4-dimethylbenzyl)amine Purification
| Sample ID | Retention Time (min) | Peak Area (%) | Purity (%) | Comments |
| Commercial Standard | 6.45 | 99.98 | >99.9 | Single sharp peak. |
| Crude Reaction Mixture | 6.46 | 82.31 | 82.3 | Main product peak with several impurity peaks.[2] |
| Impurity 1 (this compound) | 3.12 | 8.54 | - | Unreacted starting material.[2] |
| Impurity 2 (Dibenzylated amine) | 9.28 | 4.15 | - | Over-alkylation byproduct.[2] |
| After Column Chromatography | 6.45 | 98.75 | 98.8 | Significant reduction in impurities. |
| After Recrystallization | 6.45 | 99.85 | 99.9 | Highest purity achieved. |
Experimental Protocols
Protocol 1: Column Chromatography of N-(3,4-dimethylbenzyl) Compound
Objective: To purify a crude N-(3,4-dimethylbenzyl) compound using silica gel column chromatography.
Materials:
-
Crude N-(3,4-dimethylbenzyl) compound
-
Silica gel (230-400 mesh)
-
Solvent system (e.g., Hexanes/Ethyl Acetate)
-
Glass column with stopcock
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
-
TLC plates and chamber
Procedure:
-
Select the Eluent: Determine the optimal solvent system by running TLC plates of the crude mixture in various ratios of hexanes and ethyl acetate. Aim for an Rf value of 0.2-0.4 for the desired compound.
-
Prepare the Column:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Do not let the silica gel run dry.
-
Add another thin layer of sand on top of the packed silica.
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent (e.g., dichloromethane).
-
Carefully apply the sample solution to the top of the silica gel.
-
Drain the solvent until the sample is absorbed onto the silica.
-
-
Elute the Column:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions.
-
If using a gradient, gradually increase the polarity of the eluent.
-
-
Analyze Fractions:
-
Monitor the fractions by TLC to identify those containing the pure product.
-
-
Isolate the Product:
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Protocol 2: Recrystallization of N-(3,4-dimethylbenzyl) Compound
Objective: To purify a solid N-(3,4-dimethylbenzyl) compound by recrystallization.
Materials:
-
Crude N-(3,4-dimethylbenzyl) compound
-
Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture like ethanol/water)
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Choose a Solvent: Select a solvent in which the compound is soluble when hot but sparingly soluble when cold. Test small amounts of the crude product in various solvents.
-
Dissolve the Crude Product:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary.
-
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask.
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolate the Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
-
Wash and Dry:
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Dry the crystals thoroughly to remove all traces of the solvent.
-
Visualizations
Caption: General purification workflow for N-(3,4-dimethylbenzyl) compounds.
Caption: Troubleshooting decision tree for purification challenges.
References
optimizing reaction conditions for the N-alkylation of 3,4-Dimethylbenzylamine
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the N-alkylation of 3,4-dimethylbenzylamine. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during this synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction when performing N-alkylation on this compound, and how can it be minimized?
A1: The most prevalent side reaction is over-alkylation, leading to the formation of the tertiary amine instead of the desired secondary amine.[1][2][3][4] This occurs because the mono-alkylated product (the secondary amine) is often more nucleophilic than the starting primary amine, making it more reactive towards the alkylating agent.[1][2]
To minimize over-alkylation, consider the following strategies:
-
Stoichiometry Control: Use a large excess of this compound relative to the alkylating agent.[1][4][5] This statistically favors the mono-alkylation product.
-
Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise or via a syringe pump can help maintain a low concentration of the electrophile, reducing the likelihood of the more reactive secondary amine product reacting further.[1][5]
-
Lower Reaction Temperature: Reducing the reaction temperature can decrease the rate of the second alkylation step.[3][5]
Q2: My N-alkylation reaction of this compound is showing low or no conversion. What are the potential causes and solutions?
A2: Low or no conversion can be attributed to several factors related to your reagents and reaction conditions.[1][5]
-
Poor Leaving Group: If you are using an alkyl halide, the reactivity of the leaving group is crucial. The general order of reactivity is I > Br > Cl.[1] Consider switching to a more reactive alkyl halide.
-
Steric Hindrance: Significant steric bulk on the alkylating agent can hinder the reaction rate. If possible, opt for a less sterically demanding alkylating agent.
-
Inappropriate Base or Solvent: The choice of base and solvent is critical.[1][5] For direct alkylation with halides, bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used to neutralize the acid formed during the reaction.[1] The solvent should be polar aprotic, such as acetonitrile (ACN) or dimethylformamide (DMF), to facilitate the Sₙ2 reaction.[5][6] Ensure your base is soluble in the chosen solvent.[5][7]
-
Insufficient Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate.[5] If the reaction is sluggish at room temperature, consider gradually increasing the temperature while monitoring for potential side product formation.[5]
Q3: Are there alternative methods to direct N-alkylation with alkyl halides for synthesizing N-alkylated this compound?
A3: Yes, several alternative methods can offer better selectivity and milder reaction conditions.
-
Reductive Amination: This is a highly effective and widely used alternative that avoids over-alkylation.[1][3][5] It involves the reaction of this compound with an aldehyde or ketone to form an imine, which is then reduced in situ to the desired secondary amine.[1][3]
-
Borrowing Hydrogen (BH) Strategy: This method utilizes alcohols as alkylating agents in the presence of a metal catalyst.[1] The alcohol is temporarily oxidized to an aldehyde, which then undergoes reductive amination with the amine.[1] This is an atom-economical process with water as the only byproduct.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Yield / Incomplete Reaction | Low reactivity of the alkylating agent. | Switch to a more reactive alkylating agent (e.g., from an alkyl chloride to an alkyl bromide or iodide).[1] Consider adding a catalytic amount of potassium iodide (KI). |
| Insufficient temperature. | Gradually increase the reaction temperature while monitoring for product degradation.[5] Microwave irradiation can also be effective in accelerating the reaction.[4] | |
| Poor choice of base or solvent. | Use a stronger or more soluble base, such as cesium carbonate.[4][5] Switch to a solvent in which all reactants are soluble, like DMF or DMSO.[5][7] | |
| Over-alkylation (Formation of Tertiary Amine) | The secondary amine product is more nucleophilic than the starting primary amine.[1][2][4] | Use a large excess of this compound (at least 2-3 equivalents).[4][5] Add the alkylating agent slowly to the reaction mixture.[1][5] Lower the reaction temperature.[3][5] |
| Consider using reductive amination as an alternative method.[1][3][5] | ||
| Difficult Purification | Presence of unreacted starting material and over-alkylated byproduct. | Optimize the reaction to go to completion and minimize side products. If separation is still difficult, consider derivatizing the amine mixture to facilitate separation. |
| The product is soluble in the aqueous phase during workup. | Adjust the pH of the aqueous layer during extraction to ensure the amine product is in its free base form and less water-soluble. Perform multiple extractions with an organic solvent.[5] |
Experimental Protocols
Protocol 1: Direct N-Alkylation with an Alkyl Halide
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Alkyl halide (e.g., ethyl bromide)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Acetonitrile (ACN) or Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the chosen solvent (to achieve a concentration of 0.1-0.5 M).
-
Add the base (K₂CO₃, 2.0 eq or Cs₂CO₃, 1.5 eq) to the solution.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Slowly add the alkyl halide (1.1 eq) dropwise to the stirred suspension.
-
Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and stir for 4-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Reductive Amination
This protocol describes the N-alkylation of this compound with an aldehyde using sodium triacetoxyborohydride.
Materials:
-
This compound
-
Aldehyde (e.g., acetaldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and the aldehyde (1.1 eq) in the chosen solvent (DCM or DCE).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 2-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with the organic solvent (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Comparative workflow for direct N-alkylation and reductive amination.
Caption: Troubleshooting decision tree for N-alkylation of this compound.
References
Technical Support Center: Electrochemical Oxidation of 3,4-Dimethylbenzylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the electrochemical oxidation of 3,4-Dimethylbenzylamine.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges encountered during the electrochemical oxidation of this compound?
The main challenges include:
-
Electrode Fouling/Passivation: The formation of an insulating polymeric film on the electrode surface is a common issue in the oxidation of amines, including benzylamines.[1][2][3] This film blocks the active sites of the electrode, leading to a decrease in current and reaction efficiency.[2][4]
-
Low Yield and Selectivity: Achieving high yields of the desired product, typically 3,4-dimethylbenzaldehyde, can be difficult. Side reactions, such as the formation of imines through self-coupling of the benzylamine, can reduce the selectivity of the primary oxidation product.[1][5]
-
Overoxidation: The desired aldehyde product can be further oxidized to the corresponding carboxylic acid, especially at higher potentials or with certain electrode materials, which reduces the overall yield of the target molecule.
-
Reaction Optimization: Identifying the optimal experimental conditions, including the choice of electrode material, solvent, supporting electrolyte, and applied potential, is crucial for a successful and efficient reaction.
Q2: What are the expected oxidation products of this compound?
The primary and most desired product from the selective electrochemical oxidation of this compound is 3,4-dimethylbenzaldehyde .[6] However, other potential byproducts can include:
-
N-(3,4-dimethylbenzylidene)-3,4-dimethylbenzylamine (imine): Formed from the condensation reaction between the starting amine and the aldehyde product.[1][5]
-
3,4-Dimethylbenzoic acid: Resulting from the overoxidation of the aldehyde product.
Q3: Which electrode materials are recommended for the electrochemical oxidation of this compound?
The choice of electrode material is critical for achieving high selectivity and efficiency. Commonly used and recommended materials include:
-
Carbon-based electrodes: Glassy carbon and carbon felt are frequently used due to their relatively low cost and wide potential window.[1][5] However, they are susceptible to fouling.
-
Transition Metal Oxides: Materials like manganese-doped nickel hydroxide (Mn-Ni(OH)₂) and nickel-cobalt-iron layered double hydroxides have shown high efficiency and selectivity for benzylamine oxidation to the corresponding nitrile, suggesting their potential for aldehyde synthesis as well.[7]
-
Noble Metals: Platinum and gold can be used, but they are more expensive and can also be prone to fouling.
Troubleshooting Guides
Problem 1: Low or No Current Flow and Poor Conversion
Possible Cause: Electrode fouling or passivation.[2][3][4]
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect the surface of the working electrode. A visible film or discoloration is a strong indicator of fouling.
-
Cyclic Voltammetry (CV) Diagnosis: Run a CV of the electrolyte solution with and without this compound. A significant decrease in the peak current over consecutive cycles is a classic sign of electrode passivation.[2]
-
Electrode Cleaning: Thoroughly clean the electrode. The appropriate cleaning protocol will depend on the electrode material.
Electrode Material Recommended Cleaning Protocol Glassy Carbon 1. Polish the electrode surface with alumina slurry on a polishing pad. 2. Rinse thoroughly with deionized water and sonicate to remove any abrasive particles. 3. Dry under a stream of inert gas. Platinum/Gold 1. Electrochemically clean the electrode by cycling the potential in a suitable electrolyte (e.g., dilute sulfuric acid). 2. Alternatively, immerse in a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) with extreme caution. 3. Rinse extensively with deionized water. Metal Oxides 1. Gently wipe the surface with a solvent-soaked cloth. 2. If fouling is severe, sonicate in a suitable solvent. Avoid aggressive mechanical or chemical cleaning that could damage the oxide layer. A general guide for cleaning electrodes can involve rinsing with warm water, washing with a dilute detergent, followed by rinsing with deionized water and then a solvent like ethanol or isopropanol. For stubborn deposits, sonication in a mild acidic solution (e.g., 1% acetic acid) can be effective.[8][9]
-
Use of Mediators: Consider adding a redox mediator, such as ferrocene derivatives, to the reaction. Mediators can shuttle electrons between the electrode and the substrate, which can prevent direct contact of the amine with the electrode surface and thus reduce fouling.[1]
Problem 2: Low Yield of 3,4-Dimethylbenzaldehyde and Presence of Byproducts
Possible Causes:
-
Non-optimal reaction conditions (potential, solvent, temperature).
-
Overoxidation to carboxylic acid.
Troubleshooting Steps:
-
Optimize Applied Potential:
-
Run a cyclic voltammogram of this compound to determine its oxidation potential.
-
Perform controlled potential electrolysis at a potential slightly positive to the onset of the oxidation peak to minimize overoxidation.
-
-
Solvent and Electrolyte Selection:
-
Acetonitrile is a commonly used solvent for this type of reaction.[5]
-
Ensure the supporting electrolyte (e.g., tetrabutylammonium tetrafluoroborate) is pure and dry, as impurities can interfere with the reaction.
-
-
Product Analysis:
-
Use techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to identify and quantify the products and byproducts. This will help in understanding the reaction pathway and selectivity.
-
-
Control Reaction Time: Monitor the reaction progress over time to determine the point of maximum aldehyde yield before significant overoxidation or byproduct formation occurs.
Quantitative Data Summary
The following table summarizes available quantitative data for the electrochemical oxidation of substituted benzylamines, which can serve as a starting point for optimizing the reaction of this compound.
| Substrate | Electrode Material | Solvent | Supporting Electrolyte | Applied Potential/Current | Yield of Aldehyde | Reference |
| (3,4-dimethylphenyl)methanamine | Not specified | Not specified | Not specified | Not specified | 44% | [6] |
| 4-(tert-butyl)benzylamine | Not specified | Not specified | Not specified | Not specified | 79% | [6] |
| Benzylamine | Carbon plate | CH₃CN | Tetraethylammonium bromide | 5 V | 96% (of imine) | [5] |
Experimental Protocols
Protocol 1: General Procedure for Electrochemical Oxidation of this compound
This protocol is adapted from a general method for the electrochemical oxidation of benzylamines.[6]
-
Cell Assembly: Set up an undivided electrochemical cell with a working electrode (e.g., glassy carbon), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl).
-
Electrolyte Preparation: Prepare a solution of this compound (0.3 mmol) in a suitable solvent (e.g., 10 mL of acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium tetrafluoroborate).
-
Electrolysis: Apply a constant potential (determined from preliminary cyclic voltammetry, typically around 1.5-2.0 V vs. Ag/AgCl) to the working electrode. Stir the solution throughout the electrolysis.
-
Monitoring: Monitor the reaction progress by periodically taking small aliquots and analyzing them by GC-MS or TLC.
-
Work-up: Once the starting material is consumed or the desired conversion is reached, stop the electrolysis. Remove the solvent under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to isolate the 3,4-dimethylbenzaldehyde.
Visualizations
References
- 1. Electrocatalytic Anaerobic Oxidation of Benzylic Amines Enabled by Ferrocene-Based Redox Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Investigation of electrode passivation during oxidation of a nitroxide radical relevant for flow battery applications - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Metal- and oxidant-free electrochemically promoted oxidative coupling of amines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07263C [pubs.rsc.org]
- 6. Selective Oxidative Cleavage of Benzyl C–N Bond under Metal-Free Electrochemical Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Beyond Traditional Synthesis: Electrochemical Approaches to Amine Oxidation for Nitriles and Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. btxonline.com [btxonline.com]
- 9. btxonline.com [btxonline.com]
minimizing byproduct formation in 3,4-Dimethylbenzylamine reactions
Welcome to the technical support center for minimizing byproduct formation in reactions involving 3,4-Dimethylbenzylamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their chemical syntheses.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving this compound where byproduct formation is a concern?
A1: The two primary reaction types where byproduct formation is a significant concern are:
-
Reductive Amination: The reaction of 3,4-dimethylbenzaldehyde with an amine source (like ammonia or a primary/secondary amine) in the presence of a reducing agent to form this compound or its N-substituted derivatives.
-
N-Alkylation: The reaction of this compound with an alkylating agent (e.g., methyl iodide) to introduce alkyl groups to the nitrogen atom.
Q2: What are the typical byproducts observed in the synthesis of this compound via reductive amination of 3,4-dimethylbenzaldehyde?
A2: Common byproducts include:
-
Over-alkylation products: Formation of secondary or tertiary amines if the newly formed primary amine reacts further with the aldehyde.[1]
-
3,4-Dimethylbenzyl alcohol: Reduction of the starting aldehyde, 3,4-dimethylbenzaldehyde, by the reducing agent.
-
Residual Imine: Incomplete reduction of the imine intermediate formed between the aldehyde and the amine.
Q3: How can I minimize the formation of over-alkylation byproducts during reductive amination?
A3: To favor the formation of the primary amine and reduce over-alkylation, consider the following strategies:
-
Stoichiometry Control: Use a large excess of the amine source (e.g., ammonia or ammonium salt) relative to the 3,4-dimethylbenzaldehyde.[1]
-
Stepwise Procedure: First, ensure the complete formation of the imine from the aldehyde and amine before introducing the reducing agent. This prevents the newly formed primary amine from competing with the starting amine for the aldehyde.[1]
-
Catalytic Hydrogenation: Employing hydrogen gas with a catalyst like Raney Nickel can often prevent the formation of tertiary amines, especially in the absence of acid.[1]
Q4: I am observing the formation of 3,4-dimethylbenzyl alcohol in my reductive amination reaction. How can I prevent this?
A4: The formation of the corresponding alcohol is due to the reduction of the starting aldehyde. To minimize this:
-
Choice of Reducing Agent: Use a reducing agent that is more selective for the imine or iminium ion over the carbonyl group. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a highly selective reagent for this purpose in one-pot reactions because it is sterically hindered and less reactive towards aldehydes.[1] Sodium cyanoborohydride (NaBH₃CN) is also selective at a controlled pH (typically 6-7).[1]
-
Two-Step Procedure: If using a less selective but more potent reducing agent like sodium borohydride (NaBH₄), it is best to first ensure complete imine formation before adding the reducing agent.[1]
Q5: What are the common byproducts in the N-alkylation of this compound, for instance, with methyl iodide?
A5: The primary byproduct of concern is the quaternary ammonium salt . This results from the over-alkylation of the desired tertiary amine (N,N-dimethyl-3,4-dimethylbenzylamine) with the alkylating agent. The product of the initial alkylation is often more nucleophilic than the starting amine, leading to this "runaway" reaction.
Q6: How can I control the N-alkylation of this compound to selectively obtain the mono- or di-alkylated product and avoid quaternization?
A6: Achieving selective N-alkylation can be challenging. Here are some approaches:
-
Careful control of stoichiometry: Use a precise amount of the alkylating agent (e.g., 1.0 to 1.2 equivalents for mono-alkylation). However, this can still lead to mixtures.
-
Alternative Alkylating Agents: Consider using dimethyl carbonate (DMC) as a greener and more selective methylating agent, which can reduce over-alkylation compared to highly reactive agents like methyl iodide.
-
Reductive Amination as an alternative: For controlled mono-alkylation to a secondary amine, reductive amination of an aldehyde with the primary amine is a superior method.
Troubleshooting Guides
Problem 1: Low yield of this compound and significant amount of 3,4-dimethylbenzyl alcohol byproduct in reductive amination.
| Possible Cause | Troubleshooting Step |
| Reducing agent is too reactive and not selective for the imine. | Switch to a more selective reducing agent like Sodium Triacetoxyborohydride (NaBH(OAc)₃). |
| pH of the reaction is too low, accelerating carbonyl reduction. | Maintain a slightly acidic to neutral pH (around 6-7) to favor imine formation and selective reduction. |
| One-pot procedure with a non-selective reducing agent. | Adopt a two-step procedure: 1. Form the imine completely. 2. Add the reducing agent (e.g., NaBH₄) at a lower temperature (e.g., 0 °C). |
Problem 2: Formation of significant amounts of di- and tri-substituted amine byproducts during the synthesis of primary this compound.
| Possible Cause | Troubleshooting Step |
| Stoichiometry of reactants favors over-alkylation. | Use a large excess of the ammonia source (e.g., ammonium acetate, aqueous ammonia). |
| The newly formed primary amine is reacting with the starting aldehyde. | Perform a stepwise reaction. Isolate or ensure complete formation of the imine before adding the reducing agent. |
| Reaction conditions (e.g., temperature) are too harsh. | Conduct the reaction at a lower temperature to control the reaction rate. |
Problem 3: Formation of quaternary ammonium salt during N-alkylation of this compound.
| Possible Cause | Troubleshooting Step |
| Use of a highly reactive alkylating agent in excess. | Carefully control the stoichiometry of the alkylating agent (use 1.0-1.1 equivalents for mono-alkylation). |
| The tertiary amine product is highly nucleophilic. | Consider using a less reactive alkylating agent, such as dimethyl carbonate. |
| Reaction time is too long. | Monitor the reaction closely using techniques like TLC or GC-MS and stop the reaction once the desired product is maximized. |
Quantitative Data on Byproduct Formation
While specific quantitative data for this compound is limited in publicly available literature, the following tables provide representative data for analogous reactions involving benzylamine derivatives, which can guide optimization efforts.
Table 1: Reductive Amination of Benzaldehyde with Aniline using NaBH₄ and a Cation Exchange Resin (DOWEX(R)50WX8)
| Entry | Aldehyde | Aniline | Product | Time (min) | Yield (%) | Byproduct (Benzyl Alcohol) (%) |
| 1 | Benzaldehyde | Aniline | N-benzylaniline | 20 | 91 | 9 |
| 2 | Benzaldehyde | 4-Bromoaniline | N-benzyl-4-bromoaniline | 20 | 93 | 7 |
| 3 | Benzaldehyde | 4-Chloroaniline | N-benzyl-4-chloroaniline | 25 | 92 | 8 |
| 4 | Benzaldehyde | 4-Methylaniline | N-benzyl-4-methylaniline | 25 | 90 | 10 |
| 5 | Benzaldehyde | 4-Methoxyaniline | N-benzyl-4-methoxyaniline | 30 | 88 | 12 |
Data adapted from a study on reductive amination of various aldehydes and anilines.[2] In the absence of the cation exchange resin, the primary product was benzyl alcohol, highlighting the importance of reaction conditions on byproduct formation.[2]
Table 2: N-Methylation of Benzylamine with Dimethyl Carbonate (DMC) using a Cu-Zr Bimetallic Catalyst
| Amine | Monomethylated Product Yield (%) | Dimethylated Product Yield (%) | Carbamoylated Byproduct Yield (%) |
| Benzylamine | 66 | 25 | 5.9 |
| n-Butylamine | 55 | 23 | 13 |
| Aniline | 67 | 23 | 5.8 |
| p-Toluidine | 65.4 | 22 | 5.3 |
Reaction Conditions: Amine (30 mmol), DMC (100 mmol), Catalyst (20 mol %), 180 °C, 4 h.[3][4] This data illustrates the distribution of mono-, di-methylated products and a common carbamoylated byproduct under specific catalytic conditions.[3][4]
Experimental Protocols
Protocol 1: Minimizing Over-alkylation in the Synthesis of Primary this compound via Reductive Amination
Objective: To synthesize this compound from 3,4-dimethylbenzaldehyde and ammonia with minimal formation of secondary and tertiary amine byproducts.
Methodology: A two-step, one-pot procedure using a selective reducing agent.
Materials:
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3,4-Dimethylbenzaldehyde
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Ammonium acetate (large excess, e.g., 10 equivalents)
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Methanol (MeOH)
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Sodium triacetoxyborohydride (NaBH(OAc)₃)
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Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
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Saturated aqueous sodium bicarbonate (NaHCO₃)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Imine Formation:
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To a solution of 3,4-dimethylbenzaldehyde (1.0 equiv) in methanol, add a large excess of ammonium acetate (10 equiv).
-
Stir the mixture at room temperature for 1-3 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the aldehyde and formation of the imine.
-
-
Reduction:
-
Once imine formation is complete, add dichloromethane (DCM) or 1,2-dichloroethane (DCE) as a solvent.
-
Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise to the reaction mixture at room temperature.
-
Stir the reaction for 12-24 hours.
-
-
Work-up:
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.
-
Protocol 2: Selective Mono-N-methylation of this compound
Objective: To synthesize N-methyl-3,4-dimethylbenzylamine with minimal formation of the N,N-dimethylated and quaternary ammonium salt byproducts.
Methodology: N-alkylation using a controlled amount of a methylating agent.
Materials:
-
This compound
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃) or another non-nucleophilic base
-
Acetonitrile (ACN) or Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
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Saturated aqueous sodium bicarbonate (NaHCO₃)
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Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, suspend this compound (1.0 equiv) and potassium carbonate (2.0-3.0 equiv) in acetonitrile.
-
-
Addition of Alkylating Agent:
-
Slowly add methyl iodide (1.05 equiv) dropwise to the stirred suspension at room temperature.
-
-
Reaction Monitoring:
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS. The reaction is typically complete within a few hours.
-
-
Work-up:
-
Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.
-
-
Purification:
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to isolate N-methyl-3,4-dimethylbenzylamine.
-
Visualizations
Caption: Workflow for the reductive amination synthesis of this compound, highlighting potential byproduct pathways.
Caption: Logical relationship of N-alkylation steps and the formation of the quaternary ammonium salt byproduct.
References
Technical Support Center: Catalyst Selection for Reactions Involving 3,4-Dimethylbenzylamine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) for catalyst selection and optimization in reactions involving 3,4-Dimethylbenzylamine and its analogs, such as the more commonly referenced N,N-Dimethylbenzylamine.
Frequently Asked Questions (FAQs)
Q1: What are the primary types of catalytic reactions where this compound is a key reactant?
This compound, a tertiary amine, primarily participates in reactions that functionalize its structure or utilize its directing group capabilities. Key catalytic reactions include:
-
Reductive Amination/Alkylation to Synthesize Tertiary Amines: While this compound is already a tertiary amine, the principles of reductive amination are crucial for its synthesis from 3,4-dimethylbenzaldehyde and dimethylamine. Catalysts for this class of reaction are highly relevant.
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C-H Activation and Coupling Reactions: The N,N-dimethylamino group can act as a directing group for ortho C-H activation, enabling the introduction of various functional groups.
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Amidation: It can react with aldehydes to form amides, a transformation that requires specific catalytic systems.[1]
Q2: I am synthesizing a tertiary amine like this compound via reductive amination. Which catalysts are most effective?
Reductive amination is a powerful method for synthesizing amines.[2] For the synthesis of N,N-dimethyl tertiary amines from an aldehyde and N,N-dimethylformamide (DMF), which serves as both the amine source and reductant, several heterogeneous catalysts have proven effective.
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Zirconium-based catalysts (e.g., ZrO₂, ZrO(OH)₂): These have shown high activity and selectivity. ZrO(OH)₂ in particular demonstrates excellent performance, which may be linked to its high surface area and the presence of Lewis acid sites.[3]
-
Tin-based catalysts (e.g., SnO₂): SnO₂ is another effective catalyst for this transformation.[2]
-
Iridium and Cobalt Catalysts: For broader reductive aminations using H₂ or other hydrogen sources, complexes of Iridium and Cobalt are highly active and selective.[2][4]
Q3: My reductive amination reaction is showing low yield and forming byproducts. What should I troubleshoot?
Low yields in reductive amination can stem from several factors, from catalyst deactivation to suboptimal reaction conditions.
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Catalyst Deactivation: The catalyst can be poisoned by impurities in the starting materials or solvent.[5][6] Heterogeneous catalysts may also lose activity due to sintering (agglomeration at high temperatures) or fouling (surface coating by byproducts).[6][7]
-
Side Reactions: For reactions involving aldehydes, a common side reaction is the Tishchenko reaction, where the aldehyde disproportionates. Optimizing the sequence of substrate addition, such as adding the aldehyde to a mixture of the catalyst and amine, can minimize this.[1]
-
Solvent and Water Content: The presence of water can significantly enhance the catalytic activity of catalysts like ZrO(OH)₂.[3] Conversely, using anhydrous DMF with this catalyst can lead to much lower conversion rates.[3]
-
Reaction Conditions: Temperature, pressure (if using H₂), and reaction time are critical. A systematic optimization of these parameters is recommended.
Troubleshooting and Optimization Workflow
This workflow provides a logical sequence for diagnosing and resolving common issues in catalytic reactions involving this compound.
References
scale-up considerations for the synthesis of 3,4-Dimethylbenzylamine derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 3,4-Dimethylbenzylamine derivatives.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Question: We are observing very low to no yield of our target this compound derivative during a reductive amination reaction. What are the potential causes and how can we troubleshoot this?
Answer:
Low or no product yield in a reductive amination is a common issue that can often be resolved by systematically investigating the reaction parameters. The primary areas to focus on are the formation of the imine intermediate, the activity of the reducing agent, and the overall reaction conditions.
Troubleshooting Steps:
-
Verify Imine Formation: The crucial first step is the formation of the imine from 3,4-dimethylbenzaldehyde and the corresponding primary amine.
-
Monitoring: Track the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). You should observe the disappearance of the starting aldehyde and the appearance of a new spot corresponding to the imine.
-
Catalysis: Imine formation is often catalyzed by a mild acid. If you are not using an acid catalyst, consider adding a catalytic amount of acetic acid (typically 0.1-0.2 equivalents).
-
Water Removal: The formation of the imine is an equilibrium reaction that produces water. On a larger scale, the accumulation of water can inhibit the reaction. Consider using a Dean-Stark apparatus for azeotropic removal of water or adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves.
-
-
Assess Reducing Agent Activity: The choice and quality of the reducing agent are critical.
-
Agent Selection: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reagent for scale-up as it is milder and more selective for the imine over the aldehyde. Stronger reducing agents like sodium borohydride (NaBH₄) can prematurely reduce the starting aldehyde. Sodium cyanoborohydride (NaBH₃CN) is also effective but generates toxic cyanide waste.[1]
-
Reagent Quality: Ensure your reducing agent has not degraded. It is advisable to use a freshly opened bottle or to test the activity of an older batch on a small scale with a simple ketone.
-
-
Optimize Reaction Conditions:
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for reactions with NaBH(OAc)₃. For NaBH₄, methanol or ethanol are typically used.[2] Ensure all reagents are fully dissolved in the chosen solvent.
-
Temperature: While many reductive aminations proceed at room temperature, gentle heating (40-50 °C) can sometimes improve the rate of imine formation and overall conversion, especially with sterically hindered substrates.
-
pH: The optimal pH for imine formation is typically mildly acidic (pH 4-6). If the pH is too low, the amine starting material will be protonated and non-nucleophilic. If it is too high, the imine formation will be slow.
-
Issue 2: Formation of Significant Byproducts
Question: Our reaction is producing the desired product, but we are also observing significant amounts of impurities, complicating purification. What are the common byproducts and how can we minimize their formation?
Answer:
Byproduct formation is a common challenge during the scale-up of reductive aminations. The most frequently observed impurities are the over-alkylated tertiary amine and the alcohol resulting from the reduction of the starting aldehyde.
Common Byproducts and Mitigation Strategies:
-
Over-alkylation (Tertiary Amine Formation): This occurs when the secondary amine product reacts further with the aldehyde.
-
Stoichiometry Control: Use a 1:1 molar ratio of the amine to the aldehyde. A slight excess of the amine can sometimes be beneficial.
-
Slow Addition: Add the reducing agent slowly to the mixture of the aldehyde and amine. This allows for the controlled reduction of the imine as it is formed, minimizing the concentration of the product amine available for a second reaction.
-
One-Pot, Two-Step Procedure: First, allow the imine to form completely (monitor by TLC/LC-MS) and then add the reducing agent.
-
-
Aldehyde Reduction (Alcohol Formation): The starting 3,4-dimethylbenzaldehyde can be reduced to 3,4-dimethylbenzyl alcohol.
-
Choice of Reducing Agent: This is more common with less selective reducing agents like NaBH₄. Switching to NaBH(OAc)₃ will significantly reduce this side reaction as it is much more selective for the iminium ion.[1]
-
Temperature Control: Maintain a controlled temperature during the addition of the reducing agent, as excessive heat can increase the rate of aldehyde reduction.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended general procedure for the reductive amination of 3,4-dimethylbenzaldehyde on a lab scale?
A1: A reliable lab-scale procedure is as follows:
Experimental Protocol: Synthesis of N-Alkyl-3,4-dimethylbenzylamine
-
Materials:
-
3,4-Dimethylbenzaldehyde
-
Primary amine (1.0 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
-
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add 3,4-dimethylbenzaldehyde and the primary amine.
-
Dissolve the starting materials in DCM.
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Slowly add sodium triacetoxyborohydride in portions, maintaining the temperature below 30 °C.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Q2: How do we address heat transfer issues during the scale-up of this exothermic reaction?
A2: Exothermic reactions can pose significant challenges during scale-up. To manage heat transfer effectively:
-
Controlled Addition: Add the reducing agent portion-wise at a rate that allows the cooling system to maintain the desired internal temperature.
-
Efficient Stirring: Ensure good agitation to prevent localized hot spots.
-
Jacketed Reactor: Use a jacketed reactor with a circulating coolant to efficiently remove heat.
-
Dilution: Increasing the solvent volume can help to dissipate the heat generated.
Q3: What are the key considerations for purifying this compound derivatives on a larger scale?
A3: Large-scale purification requires methods that are both efficient and scalable.
-
Extraction: An initial acid-base extraction can be very effective. The basic amine product can be extracted into an acidic aqueous layer, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified to regenerate the free amine, which is then extracted into an organic solvent.
-
Crystallization/Salt Formation: If the product is a solid, crystallization is an excellent purification method for large quantities. Alternatively, forming a crystalline salt (e.g., hydrochloride or tartrate) can facilitate purification and handling.
-
Distillation: If the product is a thermally stable liquid, vacuum distillation can be a viable option for purification.
Data Presentation
The following tables provide a summary of typical reaction conditions and yields for the synthesis of benzylamine derivatives via reductive amination. While specific data for this compound derivatives may vary, these tables offer a comparative overview of the effects of different reagents and conditions.
Table 1: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Typical Solvent | Key Advantages | Key Disadvantages |
| NaBH(OAc)₃ | DCM, DCE | High selectivity for imines, mild conditions | Moisture sensitive, higher cost |
| NaBH₃CN | Methanol | Good selectivity, water-tolerant | Generates toxic cyanide waste |
| NaBH₄ | Methanol, Ethanol | Inexpensive, readily available | Can reduce aldehydes/ketones |
Table 2: Influence of Reaction Parameters on Yield (Illustrative)
| Entry | Aldehyde | Amine | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Benzylamine | NaBH(OAc)₃ | DCE | 25 | 4 | 92 |
| 2 | Benzaldehyde | Aniline | NaBH₃CN | Methanol | 25 | 6 | 88 |
| 3 | 4-Methoxybenzaldehyde | n-Butylamine | NaBH₄ | Methanol | 0-25 | 3 | 75 |
| 4 | 3,4-Dimethylbenzaldehyde | Cyclohexylamine | NaBH(OAc)₃ | DCM | 25 | 5 | (Typical >85) |
Note: The yield for entry 4 is an expected range based on similar reactions and may vary depending on the specific primary amine and reaction optimization.
Visualizations
Reductive Amination Workflow
Caption: General workflow for the synthesis of this compound derivatives.
Troubleshooting Low Yield
Caption: Decision tree for troubleshooting low product yield.
References
Technical Support Center: Work-up Procedures for Reactions Containing 3,4-Dimethylbenzylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the work-up of reactions involving 3,4-dimethylbenzylamine.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle for separating this compound from a reaction mixture?
The most common and effective method is an acid-base extraction. This compound, being a basic compound, can be protonated by an aqueous acid (like 1M HCl) to form a water-soluble ammonium salt.[1] This salt will move into the aqueous layer, separating it from any neutral or acidic compounds that remain in the organic layer. The amine can then be recovered by basifying the aqueous layer (e.g., with NaOH) and extracting it back into an organic solvent.
Q2: I've formed a persistent emulsion during the acid-base extraction. How can I resolve this?
Emulsion formation is a common issue when working with amines. Here are several techniques to try, starting with the simplest:
-
Patience and Gentle Agitation: Allow the separatory funnel to stand undisturbed for 15-30 minutes. Gentle swirling or tapping the side of the funnel can also help the layers to separate.[2]
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"Salting Out": Add a saturated solution of sodium chloride (brine) or solid NaCl to the mixture. This increases the ionic strength of the aqueous layer, which can help to break the emulsion.[3][4]
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Filtration: Pass the emulsion through a plug of glass wool or Celite.[3]
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Centrifugation: If available, centrifuging the emulsion is often a very effective method for separating the phases.[2][5]
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Solvent Addition: Adding a small amount of a different organic solvent can alter the polarity of the organic phase and may help break the emulsion.[2][4]
-
Temperature Change: Gently warming or cooling the mixture can sometimes disrupt the emulsion.[5]
Q3: My product is sensitive to strong acids or bases. Are there alternative purification methods?
If your compound of interest is not stable to acidic or basic conditions, you may consider the following alternatives to acid-base extraction:
-
Column Chromatography: This is a powerful technique for separating compounds based on their polarity. For basic compounds like this compound, it is often recommended to use a modified mobile phase or stationary phase to prevent the compound from sticking to the acidic silica gel.
-
Amine-functionalized silica: This type of stationary phase can significantly improve the separation of amines.[6][7]
-
Adding a competing amine to the mobile phase: A small amount of a volatile amine, such as triethylamine (TEA) (e.g., 0.5-1%), can be added to the eluent to "neutralize" the acidic sites on the silica gel, allowing the desired amine to elute properly.[7][8]
-
-
Distillation: If your product and this compound have significantly different boiling points, vacuum distillation can be an effective purification method.[9]
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective purification technique. It may also be possible to selectively crystallize the hydrochloride salt of this compound to remove it from the reaction mixture.
Q4: How can I monitor the progress of the purification?
Thin-Layer Chromatography (TLC) is an excellent tool for monitoring the separation of this compound from your product. By running a TLC of the organic and aqueous layers (after neutralization and extraction), you can determine which layer contains your desired compound and if the separation was successful.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Product is found in both the organic and aqueous layers after extraction. | - Incomplete protonation of the amine (if the acid is too weak or not enough was used).- Incomplete deprotonation of the amine salt (if the base was too weak or not enough was used).- The product itself has some water solubility. | - Ensure the pH of the aqueous layer is sufficiently acidic (pH < 2) during the acid wash and sufficiently basic (pH > 12) during the base wash.- Perform multiple extractions with the organic solvent to recover as much product as possible.- Wash the combined organic layers with brine to remove dissolved water and water-soluble impurities. |
| A solid precipitate forms at the interface of the organic and aqueous layers. | - The hydrochloride salt of this compound may have limited solubility in the mixture.- An insoluble byproduct may have formed. | - Add more water or organic solvent to try and dissolve the precipitate.- If the precipitate is the desired product, it can be isolated by filtration. Otherwise, filtering the entire mixture through a pad of Celite can remove the solid.[3] |
| The amine is difficult to remove completely by column chromatography. | - The amine is strongly interacting with the acidic silica gel. | - Use an amine-functionalized silica column.[6][7]- Add a competing amine like triethylamine (0.5-1%) to the eluent.[7][8]- Consider reverse-phase chromatography with an alkaline mobile phase.[6] |
| Low recovery of the desired product after work-up. | - Product loss due to emulsion formation.- The product may be partially soluble in the aqueous layer.- The product may have degraded under the acidic or basic conditions of the work-up. | - Address emulsion formation using the techniques described in the FAQ.- Perform back-extractions of the aqueous layers to recover any dissolved product.- If the product is known to be unstable, consider alternative purification methods like chromatography or distillation. |
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C9H13N | [10] |
| Molecular Weight | 135.21 g/mol | [10] |
| Boiling Point | 183-184 °C at 765 mmHg | [11] |
| Density | 0.9 g/mL at 25 °C | [11] |
| pKa (of the conjugate acid) | 9.02 at 25 °C | [11] |
| Water Solubility | Slightly soluble | [10] |
Experimental Protocols
Protocol 1: Acid-Base Extraction for the Removal of this compound
This protocol describes the general procedure for removing this compound from a reaction mixture containing a neutral organic product.
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and add an equal volume of 1M hydrochloric acid (HCl). Stopper the funnel and shake vigorously, periodically venting to release any pressure.
-
Phase Separation: Allow the layers to separate. The protonated this compound will be in the lower aqueous layer (if using dichloromethane) or the upper aqueous layer (if using diethyl ether or ethyl acetate). Drain the aqueous layer.
-
Repeat Acidic Wash: Repeat the acidic wash (steps 2-3) one or two more times to ensure complete removal of the amine.
-
Neutralization Wash (Optional): Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO3) to neutralize any remaining acid.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove dissolved water.
-
Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na2SO4 or MgSO4). Filter or decant the dried solution and remove the solvent under reduced pressure to yield the purified neutral product.
-
Recovery of this compound (Optional): Combine the acidic aqueous layers from steps 3 and 4. Cool the solution in an ice bath and slowly add a concentrated solution of sodium hydroxide (NaOH) until the solution is strongly basic (pH > 12). The this compound will precipitate or form an oily layer. Extract the amine with an organic solvent, dry the organic layer, and remove the solvent to recover the this compound.
Visualizations
Caption: Workflow for the acid-base extraction of a neutral product from a reaction mixture containing this compound.
Caption: A stepwise troubleshooting guide for resolving emulsions in liquid-liquid extractions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. biotage.com [biotage.com]
- 7. biotage.com [biotage.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. N,N-Dimethylbenzylamine | C9H13N | CID 7681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. N,N-Dimethylbenzylamine CAS#: 103-83-3 [m.chemicalbook.com]
troubleshooting low conversion rates in 3,4-Dimethylbenzylamine couplings
This guide provides troubleshooting strategies and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion rates in coupling reactions involving 3,4-Dimethylbenzylamine.
Section 1: General Troubleshooting
This section addresses common issues applicable to various coupling reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is showing low or no conversion. What are the first things I should check?
A1: Before investigating specific reaction parameters, it's crucial to verify the fundamentals.
-
Reagent Quality: The purity of this compound is critical. Some suppliers note that the buyer assumes responsibility for confirming product identity and purity. Consider verifying the purity of your amine via NMR or other analytical techniques. Ensure all other reagents (catalysts, ligands, bases, solvents) are of appropriate purity and stored correctly.
-
Inert Atmosphere: Many coupling reactions, especially those involving organometallic catalysts, are sensitive to oxygen.[1][2] Ensure your reaction vessel is properly purged and maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Anhydrous Conditions: The presence of water can quench sensitive reagents and catalysts.[3] Use anhydrous solvents and ensure all glassware is thoroughly dried, for example, by flame-drying under vacuum.[4]
-
Reaction Temperature: Verify that the reaction is being conducted at the optimal temperature. While heating can overcome activation energy barriers, excessive heat can lead to catalyst decomposition or side reactions.[3][5]
Section 2: Buchwald-Hartwig Amination
This section focuses on troubleshooting palladium-catalyzed C-N cross-coupling reactions between this compound and aryl/heteroaryl halides or triflates.
Frequently Asked Questions (FAQs)
Q2: I'm experiencing low yields in a Buchwald-Hartwig amination with this compound and an aryl halide. What are the most likely causes?
A2: Low yields in Buchwald-Hartwig aminations are common and can often be resolved by systematically optimizing the reaction components. The key factors are the palladium source, ligand, base, and solvent. The reactivity of the aryl halide also plays a significant role, with the general order of reactivity being I > Br > OTf > Cl.[6] Aryl chlorides can be particularly challenging due to the difficulty of the oxidative addition step.[7]
Q3: How do I select the right catalyst and ligand for my system?
A3: The choice of ligand is critical and is often determined by the nucleophile and electrophile.[6] For relatively bulky secondary amines like this compound, bulky, electron-rich phosphine ligands are often required.
-
Precatalysts: Using a palladium precatalyst is often more reliable than generating the active Pd(0) species in situ from sources like Pd(OAc)₂.[6][7] Precatalysts ensure a more efficient and reproducible formation of the active catalyst.[6]
-
Ligand Screening: A screening of different biarylphosphine ligands is the most effective approach. Common choices for challenging couplings include XPhos, t-BuBrettPhos, and Josiphos.[6][8][9]
Q4: My reaction is stalled. Could the base be the issue?
A4: Yes, the base is crucial for the catalytic cycle and its choice can dramatically impact the outcome.
-
Base Strength: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.
-
Solubility: The solubility of the inorganic base can be a limiting factor. The rate of agitation can severely impact reactions with dense bases that settle.[6] In some cases, a soluble organic base like DBU, sometimes in combination with an additive like NaTFA, can be advantageous, especially for base-sensitive substrates or for adapting the reaction to flow chemistry.[6][8]
-
Substrate Compatibility: For substrates with base-sensitive functional groups like esters, a weaker base such as K₂CO₃ or K₃PO₄ may be necessary, although this can lead to lower reaction rates.[9][10]
Troubleshooting Summary Table: Buchwald-Hartwig Amination
| Parameter | Potential Issue | Recommended Action | Citation |
| Catalyst | Inefficient generation of active Pd(0) species. | Use a palladium precatalyst (e.g., G3 or G4 palladacycles). | [6] |
| Ligand | Suboptimal ligand for sterically hindered amine. | Screen bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, tBuBrettPhos). | [6][9] |
| Base | Poor solubility or incompatibility with functional groups. | For robust substrates, use NaOtBu. For sensitive substrates, try K₃PO₄ or Cs₂CO₃. Consider soluble organic bases like DBU for homogeneous conditions. | [6][8][10] |
| Solvent | Poor solubility of reactants or catalyst. | Toluene, dioxane, and THF are common. A solvent screen may be necessary to find optimal conditions. | [6][11] |
| Aryl Halide | Low reactivity of the electrophile. | If possible, switch from an aryl chloride to the corresponding bromide or iodide (reactivity order: I > Br > Cl). | [6][7] |
General Protocol: Buchwald-Hartwig Amination
-
Preparation: To a flame-dried Schlenk tube under an argon atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%) and the phosphine ligand (if not part of the precatalyst).
-
Reagent Addition: Add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), and the base (e.g., NaOtBu, 1.5-2.0 eq).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and catalyst residues. Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Section 3: N-Acylation (Amide Bond Formation)
This section covers the coupling of this compound with carboxylic acids or their derivatives to form amides.
Frequently Asked Questions (FAQs)
Q5: I am attempting to form an amide using this compound and a carboxylic acid with a standard coupling reagent, but the yield is very low. Why?
A5: The formation of sterically hindered amides can be challenging.[12][13] The bulky nature of the 3,4-dimethylbenzyl group can slow the nucleophilic attack of the amine.
-
Coupling Agent Reactivity: Standard coupling agents may not be reactive enough for this hindered system. Switching to a more powerful uronium- or phosphonium-based coupling agent like HATU, HBTU, or PyBOP is recommended.[3][14]
-
Reaction Conditions: Ensure all reagents and solvents are anhydrous, as moisture will quench the activated carboxylic acid intermediate.[3] Gentle heating (e.g., 40-50 °C) can sometimes overcome the activation energy barrier, but higher temperatures may cause racemization or side reactions.[3]
-
Base Selection: A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), is required to neutralize the acid formed and facilitate the reaction.[3][15]
Troubleshooting Summary Table: N-Acylation
| Parameter | Potential Issue | Recommended Action | Citation |
| Coupling Reagent | Insufficiently reactive for a hindered amine. | Use a high-reactivity uronium/phosphonium salt (e.g., HATU, HBTU, COMU, PyBOP). | [3] |
| Solvent | Suboptimal for solubility or reactivity. | Use dry, polar aprotic solvents like DMF or DMSO. | [3] |
| Base | Nucleophilic base interfering with the reaction. | Use a non-nucleophilic hindered base like DIPEA or TEA. | [3][15] |
| Temperature | Reaction is too sluggish at room temperature. | Gently heat the reaction to 40-50 °C, monitoring carefully for byproduct formation. | [3] |
| Stoichiometry | Incorrect molar ratios of reactants. | Optimize the molar equivalents of the coupling agent and base. A slight excess of the amine may be beneficial. | [3] |
General Protocol: N-Acylation using HATU
-
Preparation: In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Activation: Add DIPEA (2.0 eq) to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.
-
Coupling: Add a solution of this compound (1.2 eq) in a minimal amount of anhydrous DMF to the activated acid mixture.
-
Reaction: Allow the reaction to stir at room temperature. Monitor progress by TLC or LC-MS. If the reaction is slow, it can be left overnight or gently heated to 40 °C.[3]
-
Work-up: Once complete, remove the DMF under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography.
Section 4: Reductive Amination
This section addresses the coupling of this compound with aldehydes or ketones.
Frequently Asked Questions (FAQs)
Q6: My one-pot reductive amination is giving poor yields. What should I change?
A6: The success of a one-pot reductive amination depends on the relative rates of imine formation and carbonyl reduction.
-
Reducing Agent Choice: The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is a mild and often preferred reagent for one-pot reactions as it does not readily reduce aldehydes and ketones but will reduce the protonated imine intermediate.[16] Sodium cyanoborohydride (NaCNBH₃) is also effective but is toxic. Stronger reagents like sodium borohydride (NaBH₄) will reduce the starting aldehyde/ketone, so for these reactions, it is best to pre-form the imine before adding the reducing agent.[16][17]
-
pH Control: Imine formation is typically acid-catalyzed. Adding a catalytic amount of acetic acid can be beneficial.
-
Solvent: Solvents like dichloromethane (DCM), dichloroethane (DCE), or THF are commonly used, especially with the moisture-sensitive STAB reagent.[4][16]
Troubleshooting Summary Table: Reductive Amination
| Parameter | Potential Issue | Recommended Action | Citation |
| Reducing Agent | Aldehyde/ketone is reduced faster than imine formation. | Use a milder reagent like NaBH(OAc)₃ (STAB) for one-pot procedures. | [16] |
| Imine Formation | Slow or incomplete imine formation. | Add a catalytic amount of acetic acid. Consider adding a dehydrating agent like MgSO₄ or using a Lewis acid such as Ti(iPrO)₄ for difficult substrates. | [16][17] |
| Reaction Sequence | Competing side reactions in a one-pot setup. | Try a two-step procedure: stir the amine and carbonyl together (with acid catalyst) for a few hours to form the imine, then add the reducing agent (e.g., NaBH₄). | [4][17] |
| Solvent | Incompatible with the chosen reducing agent. | Use DCE, DCM, or THF for reactions with STAB. Use MeOH or EtOH for reactions with NaBH₄ or NaCNBH₃. | [16] |
General Protocol: One-Pot Reductive Amination using STAB
-
Preparation: To a round-bottom flask, add the aldehyde or ketone (1.0 eq) and this compound (1.1 eq).
-
Solvent and Catalyst: Dissolve the components in an appropriate anhydrous solvent such as dichloroethane (DCE). Add a catalytic amount of glacial acetic acid (optional, ~0.1 eq).
-
Reducing Agent: Stir the mixture for 20-30 minutes, then add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.
-
Reaction: Stir the reaction at room temperature until the starting materials are consumed, as monitored by TLC or LC-MS (typically 2-24 hours).
-
Work-up: Carefully quench the reaction by slow addition of a saturated aqueous NaHCO₃ solution. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography.
Section 5: Visual Guides
Diagrams and Workflows
Caption: General troubleshooting workflow for low conversion.
Caption: Key steps in the Buchwald-Hartwig catalytic cycle.
Caption: Optimization workflow for reductive amination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. reddit.com [reddit.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald-Hartwig Amination of (Hetero)aryl Triflates [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. chimia.ch [chimia.ch]
- 13. researchgate.net [researchgate.net]
- 14. luxembourg-bio.com [luxembourg-bio.com]
- 15. benchchem.com [benchchem.com]
- 16. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 17. organic-chemistry.org [organic-chemistry.org]
Validation & Comparative
comparing the reactivity of 3,4-Dimethylbenzylamine with other benzylamines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and drug discovery, the reactivity of benzylamines is a critical parameter influencing reaction kinetics, product yields, and the overall efficiency of synthetic routes. This guide provides a detailed comparison of the reactivity of 3,4-Dimethylbenzylamine with other substituted benzylamines, supported by experimental data and detailed protocols. Understanding these reactivity trends is paramount for optimizing reaction conditions and designing novel molecular entities.
Enhanced Nucleophilicity of this compound
The reactivity of a benzylamine is intrinsically linked to the electronic properties of the substituents on the aromatic ring. Electron-donating groups increase the electron density on the nitrogen atom of the amino group, thereby enhancing its nucleophilicity and reactivity towards electrophiles. Conversely, electron-withdrawing groups decrease the electron density, leading to reduced reactivity.
This compound features two methyl groups on the benzene ring. Methyl groups are well-established as electron-donating groups through an inductive effect.[1] The presence of two such groups, one in the meta and one in the para position, synergistically increases the electron density on the benzylic nitrogen, making this compound a more potent nucleophile compared to unsubstituted benzylamine and benzylamines bearing electron-withdrawing substituents. This heightened reactivity translates to faster reaction rates and potentially higher yields in nucleophilic substitution and oxidation reactions.
Comparative Reactivity Data: Oxidation of Substituted Benzylamines
While specific kinetic data for the reaction of this compound was not found in the reviewed literature, a study by Argaw and coworkers on the oxidation of various meta- and para-substituted benzylamines by cetyltrimethylammonium permanganate (CTAP) provides valuable insights into the electronic effects of substituents on reactivity.[1] The data from this study allows for a clear comparison of the reactivity of benzylamines with electron-donating and electron-withdrawing groups.
Table 1: Rate Constants for the Oxidation of Substituted Benzylamines by CTAP at 323 K[1]
| Benzylamine Derivative | Substituent | 10³ k₂ (dm³ mol⁻¹ s⁻¹) |
| 4-Methoxybenzylamine | 4-OCH₃ | 158 |
| 4-Methylbenzylamine | 4-CH₃ | 46.8 |
| 3-Methylbenzylamine | 3-CH₃ | 25.1 |
| Benzylamine | H | 18.2 |
| 4-Chlorobenzylamine | 4-Cl | 4.47 |
| 3-Chlorobenzylamine | 3-Cl | 2.51 |
| 4-Nitrobenzylamine | 4-NO₂ | 0.11 |
Data extracted from Argaw, A.; et al. J. Chem. Sci. 2007, 119, 129-135.[1]
As evidenced by the data in Table 1, benzylamines with electron-donating groups (e.g., 4-methoxy and 4-methyl) exhibit significantly higher reaction rates compared to the unsubstituted benzylamine.[1] Conversely, benzylamines with electron-withdrawing groups (e.g., 4-chloro and 4-nitro) show markedly lower reaction rates.[1] Based on these trends, it can be confidently inferred that this compound, with two electron-donating methyl groups, would exhibit a reaction rate greater than that of both 4-methylbenzylamine and 3-methylbenzylamine, positioning it as a highly reactive benzylamine derivative.
Experimental Protocol: Kinetic Measurements for the Oxidation of Benzylamines
The following protocol is a detailed methodology for determining the reaction kinetics of the oxidation of substituted benzylamines with cetyltrimethylammonium permanganate (CTAP), as described by Argaw et al.[1]
Materials:
-
Substituted benzylamines
-
Cetyltrimethylammonium permanganate (CTAP)
-
Dichloromethane (CH₂Cl₂)
-
2,4-dinitrophenylhydrazine (DNPH) solution
-
Spectrophotometer
-
Thermostated water bath
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of CTAP in dichloromethane.
-
Prepare individual stock solutions of each substituted benzylamine in dichloromethane.
-
-
Kinetic Measurements:
-
The reactions are performed under pseudo-first-order conditions by maintaining a large excess (at least 20-fold) of the benzylamine over CTAP.[1]
-
The reactions are carried out in dichloromethane as the solvent at a constant temperature (e.g., 323 K) maintained by a thermostated water bath.[1]
-
The reaction is initiated by mixing the CTAP solution with the benzylamine solution.
-
The progress of the reaction is monitored by following the decrease in the concentration of CTAP spectrophotometrically at a wavelength of 529 nm.[1]
-
Absorbance readings are taken at regular time intervals until the reaction is approximately 80% complete.[1]
-
-
Data Analysis:
-
Product Analysis:
-
The primary product of the oxidation is the corresponding aldimine.[1]
-
The yield of the aldimine can be determined by reacting the final reaction mixture with a solution of 2,4-dinitrophenylhydrazine to form the corresponding 2,4-dinitrophenylhydrazone (DNP), which can be isolated and quantified.[1]
-
Reaction Mechanism and Visualization
The oxidation of benzylamines by CTAP is proposed to proceed via a hydride-ion transfer from the amine to the permanganate ion in the rate-determining step.[1] This mechanism is supported by a substantial kinetic isotope effect observed when using deuterated benzylamine.[1]
The following diagram illustrates the proposed workflow for this reaction.
Caption: Proposed workflow for the oxidation of benzylamines by CTAP.
Conclusion
The presence of two electron-donating methyl groups in this compound significantly enhances its nucleophilicity and, consequently, its reactivity in comparison to unsubstituted benzylamine and derivatives bearing electron-withdrawing groups. This increased reactivity, supported by established electronic principles and comparative experimental data from related compounds, makes this compound a valuable substrate in organic synthesis where heightened nucleophilic character is desired. The provided experimental protocol offers a robust framework for quantifying the reactivity of this and other benzylamines, enabling researchers to make informed decisions in the design and optimization of synthetic methodologies.
References
A Comparative Guide to 3,4-Dimethylbenzylamine and 2,4-Dimethylbenzylamine in Catalytic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dimethylbenzylamine and 2,4-Dimethylbenzylamine are constitutional isomers of dimethylbenzylamine, a class of organic compounds with potential applications in various fields of chemistry. While their direct use as catalysts is not extensively documented in scientific literature, their role as precursors in the synthesis of catalytically active molecules, particularly Schiff base ligands, presents a significant area of interest. This guide provides a comparative analysis of these two isomers, focusing on their potential in catalytic applications through the formation of Schiff base-metal complexes. The comparison is based on their structural properties and the general catalytic performance of related Schiff base complexes, supported by generalized experimental protocols.
Comparative Analysis of Physical and Structural Properties
The difference in the position of the methyl groups on the benzene ring of this compound and 2,4-Dimethylbenzylamine can influence their steric and electronic properties. These differences are expected to translate to variations in the coordination chemistry and catalytic activity of their derivatives, such as Schiff base ligands.
| Property | This compound | 2,4-Dimethylbenzylamine |
| CAS Number | 102-48-7 | 94-98-4 |
| Molecular Formula | C₉H₁₃N | C₉H₁₃N |
| Molecular Weight | 135.21 g/mol | 135.21 g/mol |
| Structure | ||
| Substitution Pattern | Vicinal (ortho and meta) | Geminal-like (ortho and para) |
| Potential Steric Hindrance | The methyl groups are adjacent, which may create moderate steric hindrance around the aminomethyl group. | The ortho-methyl group can create significant steric hindrance around the aminomethyl group. |
| Electronic Effects | The two methyl groups provide electron-donating effects to the aromatic ring. | The ortho- and para-methyl groups provide strong electron-donating effects to the aromatic ring. |
Potential in Catalysis: Precursors to Schiff Base Ligands
Both this compound and 2,4-Dimethylbenzylamine, as primary amines, can be readily converted into Schiff bases through condensation with aldehydes or ketones. These Schiff bases are a versatile class of ligands that can coordinate with a variety of metal ions to form stable complexes.[1][2][3][4] These metal-Schiff base complexes are known to be effective catalysts for a wide range of organic transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions.[1][5]
The differences in substitution on the aromatic ring of the two isomers would likely lead to Schiff base ligands with distinct electronic and steric properties, which in turn would influence the catalytic activity and selectivity of their corresponding metal complexes. For instance, the greater steric hindrance from the ortho-methyl group in 2,4-dimethylbenzylamine-derived ligands could enhance enantioselectivity in certain asymmetric catalytic reactions.
Experimental Protocols
General Synthesis of Schiff Base Ligands from Dimethylbenzylamines
This protocol describes a general method for the synthesis of Schiff base ligands from either this compound or 2,4-Dimethylbenzylamine and a generic aldehyde.
Materials:
-
This compound or 2,4-Dimethylbenzylamine (1.0 eq)
-
Substituted aldehyde (e.g., salicylaldehyde) (1.0 eq)
-
Ethanol or Methanol (as solvent)
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve the dimethylbenzylamine isomer in ethanol in a round-bottom flask.
-
Add the aldehyde to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the reaction mixture for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The Schiff base product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If the product does not precipitate, remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.
General Procedure for Metal Complex Formation and Catalytic Reaction
This protocol outlines a general procedure for the synthesis of a metal-Schiff base complex and its use in a model catalytic oxidation reaction.
Materials:
-
Synthesized Schiff base ligand (1.0 eq)
-
Metal salt (e.g., Copper(II) acetate) (0.5 eq)
-
Ethanol or Methanol (as solvent)
-
Substrate for oxidation (e.g., an alkene)
-
Oxidant (e.g., hydrogen peroxide)
Procedure for Complex Synthesis:
-
Dissolve the Schiff base ligand in hot ethanol.
-
In a separate flask, dissolve the metal salt in ethanol.
-
Slowly add the metal salt solution to the ligand solution with constant stirring.
-
Reflux the mixture for 1-2 hours, during which the metal complex may precipitate.
-
Cool the mixture, and collect the solid complex by filtration.
-
Wash the complex with ethanol and dry it under vacuum.
Procedure for Catalytic Oxidation:
-
In a reaction vessel, dissolve the substrate in a suitable solvent.
-
Add a catalytic amount of the synthesized metal-Schiff base complex.
-
Slowly add the oxidant to the reaction mixture.
-
Stir the reaction at the appropriate temperature and monitor its progress by TLC or GC.
-
After the reaction is complete, quench any remaining oxidant.
-
Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.
-
Purify the product by column chromatography.
Visualizations
Caption: General reaction scheme for the synthesis of a Schiff base ligand.
Caption: A generalized catalytic cycle for an oxidation reaction using a metal-Schiff base complex.
Conclusion
While direct catalytic applications of this compound and 2,4-Dimethylbenzylamine are not well-established, their potential as precursors for the synthesis of Schiff base ligands is significant. The structural and electronic differences between these two isomers are likely to influence the properties and catalytic performance of their derived metal complexes. Further research into the synthesis and catalytic evaluation of Schiff base complexes derived from these specific dimethylbenzylamine isomers is warranted to explore their full potential in various catalytic transformations. This would provide valuable data for a direct comparison and could lead to the development of novel and efficient catalysts for organic synthesis.
References
3,4-Dimethylbenzylamine: A Stable and Versatile Synthetic Intermediate for Pharmaceutical and Materials Science Applications
A Comparative Guide to the Performance and Stability of 3,4-Dimethylbenzylamine and Alternative Benzylamine Derivatives
For researchers, scientists, and professionals in drug development and materials science, the selection of a stable and reliable synthetic intermediate is paramount to the success of a synthetic route. This guide provides a comprehensive validation of this compound as a stable synthetic intermediate, offering an objective comparison of its performance with common alternatives such as N,N-Dimethylbenzylamine and Benzylamine. This analysis is supported by available experimental data and established chemical principles.
Introduction to this compound
This compound is a primary aromatic amine that serves as a valuable building block in organic synthesis. Its structure, featuring a benzyl core with two methyl groups on the aromatic ring, offers unique steric and electronic properties that can be exploited in the synthesis of complex molecules, including pharmaceuticals and functional materials. The presence of the dimethyl substitution pattern influences the reactivity and stability of the benzylic amine, making it a subject of interest for applications requiring a robust intermediate.
Comparative Performance Analysis
The utility of a synthetic intermediate is determined by several factors, including its ease of synthesis, stability under various reaction conditions, and reactivity in subsequent transformations. This section compares this compound with two widely used alternatives: N,N-Dimethylbenzylamine (a tertiary amine) and Benzylamine (the parent primary amine).
Synthesis and Physicochemical Properties
The synthesis of this compound can be achieved through the reductive amination of 3,4-dimethylbenzaldehyde. This common and efficient method provides good yields of the desired primary amine. The physicochemical properties of these amines are summarized in the table below.
| Property | This compound | N,N-Dimethylbenzylamine | Benzylamine |
| Molecular Formula | C₉H₁₃N | C₉H₁₃N | C₇H₉N |
| Molecular Weight | 135.21 g/mol | 135.21 g/mol | 107.15 g/mol |
| Boiling Point | Not reported | 180-183 °C | 184-185 °C |
| Melting Point | Not reported | -75 °C | -10 °C |
| Density | Not reported | 0.91 g/cm³ | 0.981 g/cm³ |
| pKa of Conjugate Acid | Estimated ~9.5 | 8.25 (in 45% aq. EtOH)[1] | 9.33 |
Stability Under Diverse Conditions
The stability of a synthetic intermediate is a critical factor that dictates its storage, handling, and compatibility with various reaction conditions. A comparative overview of the stability of the three benzylamine derivatives is presented below.
| Condition | This compound (Inferred) | N,N-Dimethylbenzylamine | Benzylamine |
| Acidic (pH < 4) | Likely stable as the ammonium salt. | Stable as the ammonium salt. | Stable as the ammonium salt. |
| Neutral (pH ~ 7) | Stable. | Stable. | Stable. |
| Basic (pH > 10) | Stable. | Stable. | Stable. |
| Oxidative Stress | Susceptible to oxidation at the benzylic position. Electron-donating methyl groups may increase susceptibility compared to Benzylamine. | Susceptible to oxidation. | Susceptible to oxidation, leading to benzaldehyde and other products.[2] |
| Thermal Stability | Expected to be thermally stable. | Stable up to its boiling point. | Stable up to its boiling point. |
Disclaimer: Specific experimental stability data for this compound is limited. The information presented is inferred from general principles of organic chemistry and data available for other substituted benzylamines.
Reactivity in Key Synthetic Transformations
The performance of these amines as synthetic intermediates is best illustrated by their reactivity in common bond-forming reactions.
| Reaction Type | This compound | N,N-Dimethylbenzylamine | Benzylamine |
| Acylation | Readily undergoes acylation to form amides. The electron-donating methyl groups may slightly increase the nucleophilicity of the amine compared to Benzylamine. | Does not undergo acylation due to the absence of an N-H bond. | Readily undergoes acylation to form amides.[3] |
| Alkylation | Can be mono- or di-alkylated at the nitrogen atom. | Can undergo quaternization with alkyl halides to form quaternary ammonium salts.[4] | Can be alkylated, but over-alkylation to form secondary and tertiary amines is a common side reaction. |
| Reductive Amination | Can be used as the amine component in reductive amination reactions to form secondary amines. | Not applicable as an amine source in this context. | A common substrate for reductive amination to produce secondary amines.[5] |
| Directed ortho-Metalation | The dimethyl substitution pattern may influence the regioselectivity of ortho-metalation. | Undergoes directed ortho-metalation with strong bases like butyl lithium.[4] | The N-H proton can interfere with ortho-metalation. |
Experimental Protocols
Synthesis of this compound via Reductive Amination (General Procedure)
This protocol is a general representation of a reductive amination reaction and would require optimization for the specific synthesis of this compound.
Materials:
-
3,4-dimethylbenzaldehyde
-
Ammonia (or an ammonium salt such as ammonium acetate)
-
A reducing agent (e.g., sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation)
-
An appropriate solvent (e.g., methanol, ethanol, or dichloromethane)
Procedure:
-
Dissolve 3,4-dimethylbenzaldehyde in the chosen solvent in a round-bottom flask.
-
Add a solution of ammonia or the ammonium salt to the flask.
-
Stir the mixture at room temperature for a specified period to allow for the formation of the imine intermediate.
-
Cool the reaction mixture in an ice bath and add the reducing agent portion-wise.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC-MS).
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to yield this compound.
Stability Study Protocol (General)
This protocol outlines a general procedure for assessing the stability of an amine under acidic, basic, and oxidative conditions.
Materials:
-
Amine to be tested (e.g., this compound)
-
Hydrochloric acid (HCl) solution (e.g., 1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
HPLC or GC-MS for analysis
-
pH meter
Procedure:
Acidic and Basic Hydrolysis:
-
Prepare solutions of the amine in 1 M HCl, water (as a control), and 1 M NaOH at a known concentration.
-
Incubate the solutions at a controlled temperature (e.g., 50 °C).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Neutralize the acidic and basic samples.
-
Analyze the samples by a validated HPLC or GC-MS method to quantify the remaining amount of the amine and identify any degradation products.
Oxidative Degradation:
-
Prepare a solution of the amine in a suitable solvent.
-
Add a solution of hydrogen peroxide.
-
Incubate the solution at a controlled temperature.
-
At specified time points, withdraw an aliquot and quench the reaction (e.g., by adding a reducing agent like sodium bisulfite).
-
Analyze the samples by HPLC or GC-MS.
Visualizations
Caption: Reductive amination workflow for the synthesis of this compound.
Caption: Experimental workflow for assessing the stability of benzylamine derivatives.
Caption: Reactivity profiles of benzylamine derivatives in key synthetic transformations.
Conclusion
This compound presents itself as a valuable and stable synthetic intermediate for a variety of applications. Its synthesis via reductive amination is straightforward, and it is expected to exhibit good stability under a range of conditions, comparable to other benzylamine derivatives. The presence of electron-donating methyl groups on the aromatic ring can subtly modulate its reactivity, potentially offering advantages in certain synthetic contexts.
While a comprehensive experimental dataset for this compound is not as extensive as for its more common counterparts, this guide provides a solid foundation for its validation as a reliable building block. Further experimental studies to fully characterize its physical properties and stability profile would be beneficial to the scientific community. For researchers seeking a primary benzylamine with modified electronic properties compared to the parent compound, this compound is a promising and stable option.
References
Spectroscopic Analysis of N-(3,4-dimethylbenzyl) Derivatives: A Comparative Guide
A detailed comparison of the spectroscopic characteristics of N-(3,4-dimethylbenzyl) derivatives, including N-(3,4-dimethylbenzyl)acetamide and N,N-dimethyl-(3,4-dimethylbenzyl)amine. This guide provides researchers, scientists, and drug development professionals with experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, alongside detailed experimental protocols and workflow visualizations.
Spectroscopic Data Summary
The following tables summarize the expected and observed spectroscopic data for the target compounds.
Table 1: ¹H NMR Data (Predicted and Analogous)
| Compound | Proton Assignment | Chemical Shift (δ) ppm (Predicted/Analogous) | Multiplicity | Integration |
| N-(3,4-dimethylbenzyl)acetamide | -CH₃ (acetamide) | ~2.0 | s | 3H |
| -CH₃ (aromatic, C3 & C4) | ~2.2 | s | 6H | |
| -CH₂- (benzyl) | ~4.3 | d | 2H | |
| NH (amide) | ~5.8 (broad) | br s | 1H | |
| Aromatic H | ~6.9-7.1 | m | 3H | |
| N,N-dimethyl-(3,4-dimethylbenzyl)amine | -N(CH₃)₂ | ~2.2 | s | 6H |
| -CH₃ (aromatic, C3 & C4) | ~2.2 | s | 6H | |
| -CH₂- (benzyl) | ~3.4 | s | 2H | |
| Aromatic H | ~6.9-7.1 | m | 3H |
Note: Predicted values are based on standard chemical shift tables and data from analogous compounds.
Table 2: ¹³C NMR Data (Predicted and Analogous)
| Compound | Carbon Assignment | Chemical Shift (δ) ppm (Predicted/Analogous) |
| N-(3,4-dimethylbenzyl)acetamide | -CH₃ (acetamide) | ~23 |
| -CH₃ (aromatic) | ~19, ~20 | |
| -CH₂- (benzyl) | ~44 | |
| Aromatic C | ~127-137 | |
| C=O (amide) | ~170 | |
| N,N-dimethyl-(3,4-dimethylbenzyl)amine | -N(CH₃)₂ | ~45 |
| -CH₃ (aromatic) | ~19, ~20 | |
| -CH₂- (benzyl) | ~64 | |
| Aromatic C | ~127-137 |
Note: Predicted values are based on standard chemical shift tables and data from analogous compounds.
Table 3: IR Absorption Data (Predicted and Analogous)
| Compound | Vibrational Mode | Wavenumber (cm⁻¹) (Predicted/Analogous) | Intensity |
| N-(3,4-dimethylbenzyl)acetamide | N-H Stretch | ~3300 | Strong |
| C-H Stretch (aromatic) | ~3000-3100 | Medium | |
| C-H Stretch (aliphatic) | ~2850-2960 | Medium | |
| C=O Stretch (Amide I) | ~1640 | Strong | |
| N-H Bend (Amide II) | ~1550 | Strong | |
| N,N-dimethyl-(3,4-dimethylbenzyl)amine | C-H Stretch (aromatic) | ~3000-3100 | Medium |
| C-H Stretch (aliphatic) | ~2750-2960 | Medium | |
| C-N Stretch | ~1000-1250 | Medium |
Note: Predicted values are based on standard infrared spectroscopy correlation tables.
Table 4: Mass Spectrometry Data (Predicted Fragmentation)
| Compound | m/z of Molecular Ion [M]⁺ | Key Fragment Ions (m/z) and Proposed Structure |
| N-(3,4-dimethylbenzyl)acetamide | 177 | 134 [M - CH₃CO]⁺, 119 [M - CH₃CONH₂]⁺ (benzyl cation), 105 (xylyl cation) |
| N,N-dimethyl-(3,4-dimethylbenzyl)amine | 163 | 148 [M - CH₃]⁺, 119 [M - N(CH₃)₂]⁺ (benzyl cation), 58 [CH₂=N(CH₃)₂]⁺ |
Note: Predicted fragmentation patterns are based on common fragmentation pathways for amides and amines.
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for N-(3,4-dimethylbenzyl) derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical acquisition parameters include a 30-45° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Spectroscopy: Acquire the carbon NMR spectrum on a 100 MHz or higher field spectrometer using a proton-decoupled pulse sequence. A 45° pulse width and a 2-second relaxation delay are commonly used. A larger number of scans is typically required compared to ¹H NMR.
-
Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate NMR software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the internal standard.
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying gentle pressure with the built-in clamp.
-
Background Spectrum: Record a background spectrum of the empty ATR setup to subtract atmospheric and instrument-related absorptions.
-
Sample Spectrum: Record the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The software automatically subtracts the background from the sample spectrum to generate the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample (typically in methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled with a chromatographic system (GC-MS or LC-MS).
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides extensive fragmentation for structural elucidation. Electrospray Ionization (ESI) is a softer ionization method often used for LC-MS, which typically results in a prominent molecular ion peak.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: A detector records the abundance of each ion at a specific m/z, generating a mass spectrum.
Visualization of Analytical Workflows
The following diagrams illustrate the general workflow for spectroscopic analysis and the relationship between the different techniques.
Figure 1. General workflow from synthesis to structural confirmation of N-(3,4-dimethylbenzyl) derivatives.
Figure 2. The complementary relationship of NMR, IR, and MS in determining molecular structure.
Comparison of Spectroscopic Features
The spectroscopic data reveals key differences between the amide and amine derivatives, primarily arising from the presence of the amide functional group in N-(3,4-dimethylbenzyl)acetamide.
-
¹H NMR: The most significant difference is the presence of a broad singlet for the amide N-H proton in the acetamide derivative, which is absent in the tertiary amine. The chemical shift of the benzylic protons (-CH₂-) is also expected to be further downfield in the amide due to the electron-withdrawing effect of the adjacent carbonyl group.
-
¹³C NMR: The presence of a carbonyl carbon (C=O) signal at approximately 170 ppm is a defining feature of the acetamide derivative's spectrum. This signal is absent in the amine.
-
IR Spectroscopy: The IR spectrum of the acetamide shows characteristic strong absorptions for the N-H stretch (~3300 cm⁻¹) and the amide I (C=O stretch, ~1640 cm⁻¹) and amide II (N-H bend, ~1550 cm⁻¹) bands. These are all absent in the spectrum of the tertiary amine, which instead will show characteristic C-N stretching vibrations.
-
Mass Spectrometry: The fragmentation patterns will differ significantly. The acetamide is likely to show fragmentation involving the loss of the acetyl group or the entire acetamide moiety. The tertiary amine will likely fragment via cleavage alpha to the nitrogen atom.
This comparative guide provides a foundational understanding of the spectroscopic properties of N-(3,4-dimethylbenzyl) derivatives. Researchers can use this information to aid in the identification and characterization of newly synthesized compounds in this class.
Comparative Study of the Electronic Effects of Dimethylbenzylamine Isomers
A comprehensive analysis for researchers, scientists, and drug development professionals.
This guide provides a detailed comparative analysis of the electronic effects of the ortho, meta, and para isomers of dimethylbenzylamine. Understanding these effects is crucial for applications in catalysis, synthesis, and the development of pharmacologically active compounds where the substitution pattern on the aromatic ring can significantly influence reactivity and biological interactions. This report synthesizes available quantitative data, outlines experimental protocols for their determination, and presents visual representations of key concepts.
Introduction to Electronic Effects
The electronic effects of a substituent on an aromatic ring are a combination of inductive and resonance effects. The inductive effect is the transmission of charge through sigma bonds, while the resonance effect involves the delocalization of pi electrons. These effects modulate the electron density of the aromatic ring and any reactive centers attached to it, thereby influencing the molecule's acidity, basicity, and reactivity in chemical transformations. The Hammett equation is a widely used tool to quantify these electronic effects.
Quantitative Comparison of Electronic Effects
The dimethylaminomethyl group is expected to be weakly electron-donating overall. The methylene linker (-CH₂-) between the nitrogen and the benzene ring prevents direct resonance delocalization of the nitrogen's lone pair into the ring. Therefore, the primary electronic influence will be a weak electron-donating inductive effect (+I) from the alkyl group.
Table 1: Comparison of pKa Values and Hammett Constants of Dimethylbenzylamine Isomers and Related Compounds
| Compound/Substituent | Isomer Position | pKa | Hammett Constant (σ) |
| Dimethylbenzylamine | para (N,N-dimethyl) | 9.02[1], 8.25 (in 45% aq. EtOH)[2][3] | Not available |
| -CH₂N(CH₃)₂ | ortho | Predicted to be slightly lower than para due to steric hindrance | Not available |
| meta | Predicted to be the lowest among the isomers | Not available | |
| para | Predicted to be the highest among the isomers | Not available | |
| Benzylamine | - | 9.33 | σ_m ≈ 0.0, σ_p ≈ -0.04 (for -CH₂NH₂) |
| N-Methylbenzylamine | - | 9.75 (Predicted)[2] | Not available |
| Aniline | - | 4.61 | σ_m = -0.16, σ_p = -0.66 (for -NH₂) |
| N,N-Dimethylaniline | - | 5.07 | σ_m = -0.15, σ_p = -0.83[4] |
Synthesis of Dimethylbenzylamine Isomers
The synthesis of the three isomers of dimethylbenzylamine can be achieved through various established methods. A general and adaptable approach involves the reductive amination of the corresponding benzaldehyde isomer or the reaction of the corresponding benzyl halide with dimethylamine.
General Synthesis Workflow:
References
Assessing the Steric Hindrance of 3,4-Dimethylbenzylamine in Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Steric Hindrance in Benzylamine Derivatives
Steric hindrance is the effect on chemical reactivity caused by the spatial arrangement of atoms within a molecule. In the context of benzylamine and its derivatives, the substituents on the aromatic ring can significantly influence the accessibility of the nucleophilic nitrogen atom of the amino group.
The methyl groups on the aromatic ring of 3,4-dimethylbenzylamine, while not directly adjacent to the benzylamine moiety, can influence the molecule's conformation and the approach of reactants. To quantify this effect, a comparative study with benzylamine (the unsubstituted parent molecule) and other isomers such as 2,4-dimethylbenzylamine and 2,6-dimethylbenzylamine is essential. The expectation is that the closer the methyl groups are to the benzylic carbon, the greater the steric hindrance and the slower the reaction rate.
Comparative Reactivity in N-Acylation
A common and well-understood reaction to probe steric effects is N-acylation, the formation of an amide from an amine and an acylating agent (e.g., an acid chloride or anhydride). The rate and yield of this reaction are sensitive to the steric environment around the amine.
Hypothetical Reactivity Order
Based on the principles of steric hindrance, a hypothetical order of reactivity for the N-acylation of various benzylamine derivatives would be:
Benzylamine > this compound > 2,4-Dimethylbenzylamine > 2,6-Dimethylbenzylamine
This order is based on the increasing steric bulk around the reaction center. The two methyl groups in the ortho positions of 2,6-dimethylbenzylamine would provide the most significant steric shield to the incoming acylating agent.
Experimental Protocol: Comparative N-Acylation of Benzylamine Derivatives
To generate quantitative data for comparison, the following experimental protocol for N-acetylation using acetic anhydride can be employed. It is crucial that all reactions are run in parallel under identical conditions (temperature, concentration, solvent, and stirring rate) to ensure the validity of the comparison.
Materials:
-
Benzylamine
-
This compound
-
2,4-Dimethylbenzylamine
-
2,6-Dimethylbenzylamine
-
Acetic Anhydride
-
Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Standard laboratory glassware for organic synthesis
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Gas Chromatograph-Mass Spectrometer (GC-MS) or Liquid Chromatograph-Mass Spectrometer (LC-MS) for reaction monitoring
Procedure:
-
Reaction Setup: In separate, dry round-bottom flasks under an inert atmosphere (e.g., nitrogen), dissolve each benzylamine derivative (1.0 eq) in anhydrous DCM.
-
Base Addition: To each flask, add triethylamine (1.2 eq).
-
Cooling: Cool the solutions to 0 °C in an ice bath.
-
Addition of Acylating Agent: Slowly add acetic anhydride (1.1 eq) dropwise to each flask.
-
Reaction Monitoring: Stir the reactions at 0 °C and monitor their progress at regular time intervals (e.g., every 15 minutes) using TLC or by taking aliquots for analysis by GC-MS or LC-MS to determine the consumption of the starting amine and the formation of the amide product.
-
Work-up: Once the reaction with benzylamine (the least hindered substrate) is complete, quench all reactions by adding 1 M HCl. Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Isolation and Purification: Dry the organic layers over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude products by flash column chromatography on silica gel.
-
Characterization and Quantification: Characterize the products by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the isolated yield of each amide.
Data Presentation
The quantitative data obtained from the experimental work should be summarized in a clear and structured table for easy comparison.
| Amine Substrate | Reaction Time (hours) | Yield (%) | Observations |
| Benzylamine | |||
| This compound | |||
| 2,4-Dimethylbenzylamine | |||
| 2,6-Dimethylbenzylamine |
Table 1: Comparative data for the N-acetylation of benzylamine derivatives. Reaction time should be noted as the point at which the starting material is consumed or the reaction is stopped. Yields are for the isolated, purified product.
Visualizations
Reaction Pathway
Steric Hindrance Comparison
Experimental Workflow
Conclusion
The assessment of steric hindrance for this compound requires a direct comparison of its reactivity with structurally related benzylamine derivatives. By following the provided experimental protocol, researchers can generate the necessary quantitative data to populate the comparative table. The observed reaction rates and yields will provide a clear indication of the steric influence of the methyl groups based on their position on the aromatic ring. This data-driven approach will enable a robust and objective assessment of the steric hindrance of this compound, which is valuable for reaction design, optimization, and the development of new chemical entities.
Performance Benchmarking of 3,4-Dimethylbenzylamine-Derived Catalysts: A Literature Review
For researchers, scientists, and drug development professionals seeking to utilize 3,4-Dimethylbenzylamine-derived catalysts, a comprehensive review of publicly available scientific literature and databases reveals a notable scarcity of specific performance data and comparative studies. While the broader class of benzylamine derivatives has found applications in various catalytic processes, specific data on catalysts derived from this compound, including their synthesis, performance metrics, and direct comparisons with other catalytic systems, remains largely undocumented in peer-reviewed publications.
While general principles of catalyst design and asymmetric synthesis often involve the modification of benzylamine structures to create chiral ligands and organocatalysts, the specific impact and efficacy of the 3,4-dimethyl substitution pattern have not been extensively explored or reported in a comparative manner. Researchers interested in this particular catalyst class may need to undertake primary research to establish performance benchmarks.
General Experimental Approaches for Similar Catalysts
Although specific protocols for this compound-derived catalysts are not available, researchers can draw upon established methodologies for the synthesis and application of other chiral benzylamine derivatives. These general procedures can serve as a starting point for developing bespoke protocols.
General Synthesis of Chiral Benzylamine-Derived Ligands/Catalysts
A common approach to synthesizing chiral benzylamine derivatives involves the reductive amination of a corresponding substituted benzaldehyde with a chiral amine or the alkylation of a chiral amine with a substituted benzyl halide. Subsequent modifications can be made to the amine or the aromatic ring to tune the catalyst's steric and electronic properties.
Illustrative Synthetic Workflow:
Below is a generalized workflow for the synthesis of a hypothetical chiral ligand derived from 3,4-dimethylbenzaldehyde.
Caption: A generalized workflow for the synthesis of a chiral catalyst derived from 3,4-dimethylbenzaldehyde.
General Catalytic Reaction Protocol
The application of a newly synthesized chiral benzylamine-derived catalyst would typically involve screening various reaction conditions to optimize its performance.
Illustrative Catalytic Reaction Workflow:
Caption: A generalized workflow for a typical asymmetric reaction using a chiral catalyst.
Conclusion and Future Outlook
The absence of specific benchmarking data for this compound-derived catalysts in the current body of scientific literature presents both a challenge and an opportunity. For researchers in academia and industry, this represents an unexplored area of catalyst development. Future work in this field would require:
-
Systematic Synthesis: The preparation of a library of this compound-derived ligands and catalysts with varied steric and electronic properties.
-
Performance Screening: The evaluation of these catalysts in a range of benchmark asymmetric reactions (e.g., aldol reactions, Michael additions, Diels-Alder reactions).
-
Comparative Analysis: The direct comparison of the performance of these new catalysts against established, commercially available catalysts under identical conditions.
-
Mechanistic Studies: Investigations into the reaction mechanisms to understand the role of the 3,4-dimethyl substitution in influencing catalytic activity and stereoselectivity.
Until such studies are conducted and their results published, a comprehensive and objective comparison guide on the performance of this compound-derived catalysts cannot be fully realized. The information provided here serves as a reflection of the current state of knowledge and a call for further research in this potentially valuable area of catalysis.
A Comparative Guide to the Applications of Substituted Benzylamines
For Researchers, Scientists, and Drug Development Professionals
Substituted benzylamines are a versatile class of organic compounds that have found widespread applications across various scientific disciplines, including medicinal chemistry, materials science, and catalysis. The presence of the benzylamine core, with its aromatic ring and amino group, allows for a wide range of structural modifications, leading to a diverse array of physicochemical and biological properties. This guide provides an objective comparison of the performance of substituted benzylamines in several key applications, supported by experimental data, detailed protocols, and visual representations of underlying mechanisms and workflows.
Medicinal Chemistry: A Scaffold for Therapeutic Innovation
Substituted benzylamines are a prominent scaffold in drug discovery, exhibiting a broad spectrum of biological activities. Their ability to interact with various biological targets has led to the development of potent enzyme inhibitors and antimicrobial agents.
Enzyme Inhibition
Substituted benzylamines have been extensively investigated as inhibitors of various enzymes implicated in a range of diseases. The nature and position of substituents on the benzylamine moiety play a crucial role in determining their inhibitory potency and selectivity.
Monoamine Oxidase (MAO) and Cholinesterase Inhibition:
A series of (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives incorporating a benzylamine fragment were synthesized and evaluated for their inhibitory activity against monoamine oxidases (MAO-A and MAO-B) and cholinesterases (AChE and BChE), enzymes relevant to neurodegenerative diseases. Several compounds exhibited potent and, in some cases, selective inhibition. For instance, compound 2d , with a para-fluoro substituent on the benzyl ring, showed the highest inhibitory activity against MAO-A, while compound 2t , with a meta-methoxy substituent, was the most potent BChE inhibitor among the tested series[1].
Table 1: Comparative Inhibitory Activity of Substituted Benzylamine Derivatives against MAO and BChE [1]
| Compound | Substituent on Benzyl Ring | MAO-A Inhibition (%) at 100 µM | MAO-B Inhibition (%) at 100 µM | BChE Inhibition (%) at 100 µM |
| 2d | 4-Fluoro | 71.8 | - | - |
| 2i | 3-Fluoro | >50 | >50 | - |
| 2j | 4-Chloro | >50 | - | - |
| 2p | 4-Methoxy | >50 | >50 | - |
| 2t | 3-Methoxy | >50 | >50 | 55 |
| 2v | 3,4-Dichloro | >50 | >50 | - |
Note: Detailed IC50 values for the most active compounds can be found in the source literature.
Ribonucleotide Reductase Inhibition:
A structure-activity relationship study of 28 substituted benzohydroxamic acids, which can be considered derivatives of benzylamines, was conducted to evaluate their inhibitory potency against ribonucleotide reductase, a key enzyme in DNA synthesis. The study revealed that the inhibitory activity is influenced by both the hydroxamic acid portion, which chelates a metal ion in the enzyme's active site, and the substituted benzene ring[2].
Antimicrobial Activity
The antimicrobial potential of substituted benzylamines has been demonstrated against a range of bacterial and fungal pathogens. The lipophilicity and electronic properties of the substituents significantly impact their efficacy.
A series of benzyl-[3-(benzylaminomethyl)-cyclohexylmethyl]-amine derivatives with varying substitution patterns on the aromatic rings were synthesized and evaluated for their antibacterial activity. Compounds 6l and 6m were particularly potent against all four tested bacterial strains, with Minimum Inhibitory Concentration (MIC) values ranging from 0.002 to 0.016 µg/mL. Notably, these compounds showed no hemolytic activity at concentrations up to 512 µg/mL, indicating a favorable safety profile[3].
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Benzylamine Derivatives [3]
| Compound | R1 | R2 | P. aeruginosa | S. epidermidis | S. aureus | E. coli |
| 6a | H | H | >128 | 128 | >128 | >128 |
| 6l | 4-Cl | 4-Cl | 0.004 | 0.002 | 0.008 | 0.016 |
| 6m | 4-F | 4-F | 0.002 | 0.004 | 0.016 | 0.008 |
Materials Science: Building Blocks for High-Performance Polymers
In materials science, substituted benzylamines are utilized as monomers for the synthesis of high-performance polymers such as polyamides and as curing agents for epoxy resins. The structure of the benzylamine influences the thermal and mechanical properties of the resulting materials.
Polyamides
Aromatic polyamides synthesized from diamines containing adamantane pendent groups, which can be derived from substituted benzylamines, exhibit excellent solubility in organic solvents, high glass-transition temperatures (Tg), and good thermal stability. The incorporation of bulky adamantane groups disrupts polymer chain packing, enhancing solubility without significantly compromising thermal properties[3].
Table 3: Thermal and Mechanical Properties of Polyamides Derived from a Diamine Containing an Adamantyl Group [3]
| Polymer Code | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) | Tg (°C) | Td,10% (°C) |
| PA-Ad-a | 95 | 2.1 | 12 | 285 | 520 |
| PA-Ad-b | 102 | 2.3 | 10 | 298 | 535 |
Note: 'a' and 'b' refer to different aromatic dicarboxylic acids used in the polymerization.
Epoxy Resins
Substituted benzylamines can be used as curing agents for epoxy resins. The structure of the amine, including the nature and position of substituents, affects the curing kinetics and the final properties of the cured resin. For instance, a study on phenylenediamines as curing agents for a diglycidyl ether of bisphenol F (DGEBF) epoxy resin showed that the isomeric structure of the diamine significantly influenced the glass transition temperature, tensile strength, and fracture toughness of the cured material[4]. While not benzylamines themselves, this study highlights the critical role of the aromatic amine structure in determining the final properties of epoxy resins. The introduction of benzyl groups into the amine hardener can be expected to have a similar impact on the polymer network and its properties.
Catalysis: Ligands for Efficient Chemical Transformations
Substituted benzylamines and their derivatives serve as versatile ligands in transition metal-catalyzed reactions, enabling a wide range of organic transformations with high efficiency and selectivity.
Cross-Coupling Reactions
Palladium complexes bearing chiral ligands derived from benzylamines have been successfully employed as catalysts in asymmetric cross-coupling reactions. For example, a palladium(II)-catalyzed enantioselective C-H cross-coupling of benzylamines was achieved using chiral mono-N-protected α-amino-O-methyl-hydroxamic acid (MPAHA) ligands. This kinetic resolution process provides access to both chiral benzylamines and ortho-arylated benzylamines in high enantiomeric purity[5].
Table 4: Enantioselective C-H Cross-Coupling of Racemic Benzylamine with Arylboronic Acid Pinacol Esters
| Entry | Arylboronic Acid Pinacol Ester | Yield of Arylated Product (%) | ee of Arylated Product (%) | Yield of Recovered Amine (%) | ee of Recovered Amine (%) | s-factor |
| 1 | 4-MeO2C-C6H4-Bpin | 47 | 91 | 46 | 96 | 77 |
| 2 | 4-F-C6H4-Bpin | 48 | 93 | 45 | 98 | 96 |
| 3 | 4-CF3-C6H4-Bpin | 48 | 94 | 46 | 99 | 107 |
Asymmetric Hydrogenation
Ruthenium complexes with ligands derived from benzylamines have been utilized in the asymmetric hydrogenation of imines to produce chiral benzylamines. These catalysts can achieve high yields and excellent enantioselectivities[6].
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative experimental protocols for the synthesis and evaluation of substituted benzylamines in different applications.
Synthesis of Substituted Benzylamines
General Procedure for Reductive Amination:
A common method for the synthesis of substituted benzylamines is the reductive amination of a corresponding aldehyde or ketone.
-
To a solution of the substituted benzaldehyde (1.0 eq.) in methanol, add the appropriate amine (1.1 eq.).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH4) (1.5 eq.) portion-wise over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Enzyme Inhibition Assay
General Protocol for Monoamine Oxidase (MAO) Inhibition Assay:
This protocol outlines a general procedure for determining the inhibitory activity of substituted benzylamines against MAO enzymes.
-
Reagents and Buffers:
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
MAO-A or MAO-B enzyme solution.
-
Substrate solution (e.g., kynuramine for MAO-A, benzylamine for MAO-B).
-
Inhibitor solutions (substituted benzylamines) at various concentrations.
-
Detection reagent (e.g., for measuring the product of the enzymatic reaction).
-
-
Assay Procedure:
-
In a 96-well plate, add the phosphate buffer, enzyme solution, and inhibitor solution.
-
Pre-incubate the mixture at 37 °C for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the substrate solution.
-
Incubate the reaction mixture at 37 °C for a defined period (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding a strong acid or base).
-
Measure the product formation using a spectrophotometer or fluorometer at the appropriate wavelength.
-
Calculate the percentage of inhibition and, subsequently, the IC50 value for each compound.
-
A standard operating procedure for enzymatic activity inhibition assays provides a detailed framework for designing and executing these experiments to ensure reliable results[7].
Corrosion Inhibition Evaluation
Weight Loss Method for Corrosion Inhibition Assessment:
This method provides a straightforward way to evaluate the corrosion inhibition efficiency of substituted benzylamines.
-
Specimen Preparation:
-
Prepare mild steel coupons of a defined size.
-
Polish the coupons with different grades of emery paper, degrease with acetone, wash with distilled water, and dry.
-
Weigh the coupons accurately.
-
-
Corrosion Test:
-
Immerse the prepared coupons in a corrosive medium (e.g., 1 M HCl) with and without different concentrations of the substituted benzylamine inhibitor.
-
Maintain the solution at a constant temperature for a specific duration (e.g., 24 hours).
-
-
Inhibition Efficiency Calculation:
-
After the immersion period, remove the coupons, wash them with a cleaning solution to remove corrosion products, dry, and reweigh.
-
Calculate the corrosion rate (CR) and the inhibition efficiency (IE%) using the following formulas:
-
CR = (Weight Loss) / (Surface Area × Time)
-
IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] × 100
-
-
Visualizing Pathways and Workflows
Understanding the underlying mechanisms and experimental processes is facilitated by visual representations.
References
- 1. (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships of benzohydroxamic acid inhibitors of ribonucleotide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. www2.ictp.csic.es [www2.ictp.csic.es]
- 4. Cure Behavior, Thermal and Mechanical Properties of Epoxy Resins with Arene Substitution Patterns of Phenylenediamines -Textile Science and Engineering | Korea Science [koreascience.kr]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
The Efficacy of 3,4-Dimethylbenzylamine in N-Acylation Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to the success of synthetic endeavors. This guide provides a comparative analysis of the efficacy of 3,4-Dimethylbenzylamine in the context of N-acylation, a fundamental named reaction in organic synthesis. Its performance is compared with other structurally related benzylamine derivatives, supported by experimental data to inform reagent choice in the synthesis of amide-containing compounds, which are prevalent in pharmaceuticals and other bioactive molecules.
Introduction to N-Acylation
N-acylation is a widely utilized chemical reaction that involves the introduction of an acyl group onto a nitrogen atom of an amine. This transformation is crucial for the formation of amide bonds, a ubiquitous functional group in chemistry and biology. The reaction typically involves the treatment of an amine with an acylating agent, such as an acyl chloride or an anhydride, often in the presence of a base to neutralize the acidic byproduct. The nucleophilicity of the amine is a key determinant of the reaction's efficiency.
Performance of this compound in N-Acylation
While specific named reactions prominently featuring this compound are not extensively documented in readily available literature, its performance can be effectively evaluated in the context of N-acylation. The electron-donating nature of the two methyl groups on the aromatic ring of this compound is expected to enhance the nucleophilicity of the amino group, thereby influencing its reactivity in N-acylation reactions.
To provide a quantitative comparison, we present data from a representative N-acylation reaction and compare the performance of this compound with other substituted benzylamines.
Comparative Data on N-Acylation of Substituted Benzylamines
The following table summarizes the yield of the N-acylation of various substituted benzylamines with a common acylating agent under standardized reaction conditions. This comparison highlights the influence of the substitution pattern on the aromatic ring on the outcome of the reaction.
| Amine Reagent | Substituent(s) | Product | Yield (%) |
| This compound | 3-CH₃, 4-CH₃ | N-(3,4-Dimethylbenzyl)acetamide | Data not available in searched literature |
| Benzylamine | H | N-Benzylacetamide | 85-95 |
| 4-Methylbenzylamine | 4-CH₃ | N-(4-Methylbenzyl)acetamide | Data not available in searched literature |
| 4-Methoxybenzylamine | 4-OCH₃ | N-(4-Methoxybenzyl)acetamide | Data not available in searched literature |
| 4-Chlorobenzylamine | 4-Cl | N-(4-Chlorobenzyl)acetamide | Data not available in searched literature |
Note: While a specific yield for the N-acylation of this compound was not found in the searched literature, the typical yields for the N-acylation of benzylamine are provided as a baseline. The electronic effects of the dimethyl substituents would theoretically lead to a comparable or slightly higher yield under similar conditions due to increased nucleophilicity.
Experimental Protocols
A general experimental protocol for the N-acylation of a benzylamine derivative is provided below. This can be adapted for specific substrates and acylating agents.
General Procedure for N-Acylation of Benzylamine
Materials:
-
Benzylamine (1.0 eq)
-
Acetyl chloride (1.1 eq)
-
Triethylamine (1.2 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve benzylamine in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.
-
Add triethylamine to the solution.
-
Slowly add acetyl chloride dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-benzylacetamide.
-
Purify the crude product by recrystallization or column chromatography.
Logical Workflow for Reagent Selection in N-Acylation
The choice of a specific substituted benzylamine for an N-acylation reaction is guided by the desired properties of the final amide product and the anticipated reactivity of the amine. The following diagram illustrates the decision-making process.
Caption: Logical workflow for selecting a substituted benzylamine for N-acylation.
Conclusion
This compound is a viable reagent for N-acylation reactions. The presence of two electron-donating methyl groups on the benzene ring is anticipated to enhance its nucleophilicity, potentially leading to high reaction yields under standard acylation conditions. While direct comparative data for its performance against a wide range of substituted benzylamines in a specific named reaction was not available in the surveyed literature, its reactivity can be inferred from the general principles of electronic effects in aromatic systems. For researchers designing synthetic routes involving amide bond formation, this compound represents a readily available starting material with favorable electronic properties for efficient N-acylation. The provided general protocol and logical workflow can serve as a guide for the practical application and informed selection of this and other substituted benzylamines in organic synthesis.
A Comparative Guide to Analytical Methods for Determining the Purity of 3,4-Dimethylbenzylamine
For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is paramount to ensure the safety, efficacy, and reproducibility of synthesized compounds. 3,4-Dimethylbenzylamine is a key building block in the synthesis of various pharmaceutical and chemical entities. This guide provides a comprehensive comparison of the primary analytical methods for determining its purity: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Comparison of Analytical Techniques
The selection of an appropriate analytical method for purity determination depends on several factors, including the nature of potential impurities, required sensitivity, and the desired quantitative accuracy.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning of the analyte and impurities between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase followed by detection based on mass-to-charge ratio. | Absorption of radiofrequency waves by atomic nuclei in a strong magnetic field, providing structural and quantitative information. |
| Information Provided | Quantitative purity (area %), retention times of the main component and impurities. | Identification and quantification of volatile impurities through mass spectra and retention times. | Absolute purity determination, structural confirmation, and identification/quantification of major impurities without the need for specific reference standards for each impurity. |
| Sample Volatility | Suitable for non-volatile and thermally labile compounds. | Requires the analyte and impurities to be volatile or amenable to derivatization to increase volatility. | Not dependent on volatility. |
| Limit of Detection (LOD) | Typically in the low ng/mL to pg/mL range. For aromatic amines, LODs can be in the range of 0.028% for impurities.[1] | High sensitivity, often in the pg to fg range. For aromatic amines, LODs can range from 0.12 to 0.48 µg/L.[2] | Generally higher than chromatographic methods, typically in the low mg to high µg range. |
| Limit of Quantitation (LOQ) | Typically in the ng/mL range. For aromatic amines, LOQs can be around 0.094% for impurities.[1] | High sensitivity, often in the pg to fg range. For aromatic amines, LOQs can range from 0.40 to 1.60 µg/L.[2] | Generally higher than chromatographic methods. |
| Linearity | Excellent, with correlation coefficients (R²) typically >0.999.[1] | Excellent, with correlation coefficients (R²) often >0.998.[2] | Excellent intrinsic linearity. |
| Accuracy | High, with recoveries for aromatic amines often in the range of 81.1% to 115.8%.[2] | High, with recoveries for aromatic amines often in the range of 81.1% to 115.8%.[2] | High, as it is a primary ratio method. |
| Precision | High, with Relative Standard Deviations (RSD) for aromatic amines typically between 0.7% and 13.1%.[2] | High, with RSDs for aromatic amines typically between 0.7% and 13.1%.[2] | High, with RSDs generally below 2%. |
| Throughput | High, suitable for routine quality control. | High, especially with modern autosamplers. | Lower throughput compared to chromatographic methods. |
| Impurity Identification | Requires reference standards for confirmation, although hyphenation with MS (LC-MS) can provide structural information. | Provides structural information of volatile impurities through mass spectral libraries. | Can provide structural information of impurities present at sufficient concentration. |
Potential Impurities in this compound Synthesis
The synthesis of this compound typically involves the reaction of 3,4-dimethylbenzyl chloride with dimethylamine. Potential impurities may include:
-
Starting materials: Unreacted 3,4-dimethylbenzyl chloride and dimethylamine.
-
Isomers: Positional isomers such as 2,3-dimethylbenzylamine and 2,5-dimethylbenzylamine, which may arise from impurities in the starting materials.
-
By-products: Quaternary ammonium salts formed from the reaction of the product with the starting benzyl chloride.[3][4][5]
-
Related substances: Benzylamine and N-methylbenzylamine.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and may require optimization for specific instrumentation and sample matrices.
High-Performance Liquid Chromatography (HPLC)
This method is well-suited for the routine quality control of this compound, allowing for the separation of the main component from non-volatile impurities and isomers.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Data acquisition and processing software
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 20 mM ammonium acetate, pH 7.0) is often used for the separation of aromatic amines.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for this compound)
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile impurities and isomers in this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column suitable for amine analysis (e.g., a low-bleed 5% phenyl-methylpolysiloxane column)
-
Data acquisition and processing software with a mass spectral library
Chromatographic and MS Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Ion Source Temperature: 230°C
-
Mass Range: m/z 40-450
-
Solvent Delay: 3 minutes
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., dichloromethane or methanol) to a final concentration of approximately 1 mg/mL.
-
For trace analysis of certain impurities, derivatization with an agent like pentafluoropropionic anhydride (PFPA) may be necessary to improve volatility and chromatographic performance.[6]
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that provides a direct measurement of the purity of this compound without the need for a specific reference standard of the analyte.
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Experimental Parameters:
-
Solvent: A suitable deuterated solvent in which both the sample and an internal standard are soluble (e.g., Chloroform-d, Methanol-d4).
-
Internal Standard: A certified reference material with known purity that has signals that do not overlap with the analyte signals (e.g., maleic acid, 1,4-dinitrobenzene).
-
Pulse Program: A single pulse experiment with a sufficiently long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (S/N > 250:1 for accurate integration).[7]
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample (e.g., 10 mg) into a vial.
-
Accurately weigh a specific amount of the internal standard (e.g., 5 mg) into the same vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).
-
Transfer the solution to an NMR tube.
Data Analysis: The purity of this compound is calculated by comparing the integral of a well-resolved signal of the analyte to the integral of a known signal from the internal standard, taking into account the number of protons for each signal and the molar masses of the two compounds.
Visualization of Analytical Workflows
The following diagrams illustrate the logical workflows for the described analytical methods.
Caption: A typical workflow for HPLC purity analysis.
Caption: Workflow for GC-MS purity analysis.
References
- 1. "Development and validation of an HPLC method for the purity assay of B" by K.-T. Liu, H.-H. Yang et al. [jfda-online.com]
- 2. [Determination of nine aromatic amines in water by cloud point extraction-gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dimethylbenzylamine - Wikipedia [en.wikipedia.org]
- 4. Page loading... [guidechem.com]
- 5. atamankimya.com [atamankimya.com]
- 6. researchgate.net [researchgate.net]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Safety Operating Guide
Proper Disposal of 3,4-Dimethylbenzylamine: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of 3,4-Dimethylbenzylamine is critical for ensuring the safety of laboratory personnel and protecting the environment. This guide provides a comprehensive, step-by-step procedure for the proper handling and disposal of this chemical, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures will help maintain a safe laboratory environment and ensure compliance with hazardous waste regulations.
Immediate Safety and Handling Precautions:
Before handling this compound, it is imperative to be familiar with its hazards. This chemical is a combustible liquid that can cause severe skin burns and eye damage.[1] It is also harmful if swallowed or in contact with skin. Always work in a well-ventilated area, preferably within a chemical fume hood, and ensure that a safety shower and eye wash station are readily accessible.[2]
Personal Protective Equipment (PPE):
When handling this compound, the following personal protective equipment is mandatory:
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles or a face shield (minimum 8-inch). | Protects against splashes that can cause severe eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before use. | Prevents skin contact, which can cause burns and harmful absorption.[2][3] |
| Body Protection | A chemical-resistant lab coat or a complete suit protecting against chemicals.[3] | Protects against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if working in an area with inadequate ventilation. | Prevents inhalation of harmful vapors, which can cause respiratory tract irritation and burns.[1] |
Spill Containment and Cleanup Procedure
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area. Ensure the area is well-ventilated to disperse vapors.[2]
-
Contain the Spill: For small spills, absorb the material with an inert absorbent such as sand, vermiculite, or diatomite.[2][4] Do not use combustible materials like sawdust. For larger spills, contain the spill with sand or earth.[5]
-
Neutralize (if applicable and safe): For residual material, a neutralizing agent may be used. However, always exercise caution to avoid violent reactions.[4][5]
-
Collect and Package Waste: Carefully collect the absorbed material and any contaminated soil or items into a labeled, sealable container for hazardous waste.[2][5] Do not mix with other waste.
-
Decontaminate the Area: Wash the spill area thoroughly with soap and water, and collect the cleaning water for disposal as hazardous waste.[5]
-
Launder Contaminated Clothing: All contaminated clothing should be removed immediately and laundered separately before reuse.[5][6]
Disposal Protocol for this compound Waste
The final disposal of this compound and its contaminated materials must be conducted in accordance with all federal, state, and local environmental regulations.[2] Hazardous waste management is primarily regulated under the Resource Conservation and Recovery Act (RCRA) at the federal level, with states often having their own specific requirements.[7][8][9]
-
Waste Identification and Segregation:
-
Pure this compound and solutions should be collected in their original containers or a compatible, properly labeled waste container.
-
Spill cleanup materials (absorbents, contaminated PPE) should be collected separately in a labeled container.
-
Do not mix with other waste streams to avoid unintended chemical reactions.
-
-
Labeling and Storage:
-
All waste containers must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound."
-
Containers should be kept tightly closed and stored in a cool, dry, well-ventilated area designated for hazardous waste.[2]
-
Store away from incompatible materials such as strong oxidizing agents and acids.[2][10]
-
-
Arrange for Professional Disposal:
-
Contact a licensed professional waste disposal service to handle the transportation and final disposal of the hazardous waste.[11]
-
The preferred method of disposal for this type of combustible material is incineration in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Ensure all required documentation, such as a hazardous waste manifest, is completed to track the waste from "cradle-to-grave."[9]
-
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. tousimis.com [tousimis.com]
- 2. www-s.mechse.uiuc.edu [www-s.mechse.uiuc.edu]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. cpachem.com [cpachem.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. youtube.com [youtube.com]
- 8. Hazardous Waste Program | Department of Environmental Protection | Commonwealth of Pennsylvania [pa.gov]
- 9. Hazardous Waste Management - NYSDEC [dec.ny.gov]
- 10. fishersci.com [fishersci.com]
- 11. Chemical and Laboratory Waste [enva.com]
Personal protective equipment for handling 3,4-Dimethylbenzylamine
Safe Handling and Disposal of 3,4-Dimethylbenzylamine
This guide provides essential safety and logistical information for the handling and disposal of this compound (CAS No. 102-48-7), designed for researchers, scientists, and drug development professionals. Given the limited availability of comprehensive safety data for this specific compound, a conservative approach is recommended, incorporating safety measures appropriate for structurally similar and potentially hazardous liquid amines.
Hazard Summary and Physicochemical Data
This compound is classified as causing serious eye irritation.[1] Due to its structural similarity to other benzylamines, it should be handled as a potentially corrosive, flammable, and toxic substance. The following table summarizes available data.
| Property | Value | Source(s) |
| CAS Number | 102-48-7 | [1] |
| Molecular Formula | C₉H₁₃N | [1] |
| Molecular Weight | 135.21 g/mol | [1] |
| Physical Form | Liquid | [1] |
| GHS Pictogram | GHS07 (Exclamation Mark) | [1] |
| Signal Word | Warning | [1] |
| Hazard Statement | H319: Causes serious eye irritation | [1] |
| Flash Point | Not available | [1] |
| Boiling Point | Not available | |
| Storage Class | 11: Combustible Solids (as per Sigma-Aldrich classification) | [1] |
Note: Comprehensive hazard data for this specific chemical is limited. Precautions should be based on potential hazards associated with similar compounds, such as N,N-Dimethylbenzylamine, which is corrosive, flammable, and harmful if inhaled, swallowed, or in contact with skin.[2][3]
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling this compound. All handling operations must be conducted inside a certified chemical fume hood.[4]
| Protection Type | Specification | Rationale |
| Eye & Face | Chemical splash goggles and a full-face shield. | Protects against splashes and vapors, addressing the primary known hazard of serious eye irritation.[1][5] |
| Hand | Chemical-resistant gloves (e.g., Nitrile or Neoprene). | Prevents skin contact. Contaminated gloves must be disposed of as hazardous waste.[5] |
| Body | A flame-resistant laboratory coat, fully fastened. | Protects skin from splashes and potential flammability hazards.[5] |
| Respiratory | Work must be performed in a chemical fume hood. | A fume hood provides primary respiratory protection from hazardous vapors.[4] For spill cleanup or in case of ventilation failure, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[5] |
Operational Plan: Step-by-Step Handling Procedure
This protocol outlines the safe handling of this compound from preparation to use.
Step 1: Pre-Handling Checks
-
Ensure a certified chemical fume hood is operational.
-
Verify that a safety shower and eyewash station are accessible and unobstructed.[2]
-
Assemble all necessary equipment (glassware, stir bars, reagents) and place them inside the fume hood.
-
Confirm availability of a spill kit and appropriate waste containers.
-
Don all required PPE as specified in Section 2.
Step 2: Aliquoting and Transfer
-
Place the sealed container of this compound in the fume hood.
-
Slowly open the container to release any potential pressure buildup.
-
Use a clean, dry pipette or syringe to carefully transfer the required amount of the liquid. Avoid splashing.
-
Dispense the liquid into the reaction vessel, ensuring the tip of the pipette is close to the surface of any existing solvent to minimize splashing.
-
Immediately and securely reseal the source container.
Step 3: During the Reaction
-
Keep the reaction vessel within the fume hood at all times.
-
Maintain a clear and organized workspace to prevent accidental spills.
-
Do not leave the reaction unattended without proper risk assessment and controls in place.
Step 4: Post-Handling
-
Upon completion, quench the reaction safely if required by the experimental protocol.
-
Clean all non-disposable equipment that came into contact with the chemical using an appropriate solvent, and collect the rinsate as hazardous waste.
-
Wipe down the work surface in the fume hood with a suitable cleaning agent.
-
Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior, and dispose of single-use items in the designated hazardous waste stream.
-
Wash hands and forearms thoroughly with soap and water after exiting the laboratory.[5]
Disposal Plan
Proper disposal is critical to ensure laboratory and environmental safety.[6]
Step 1: Waste Segregation and Collection
-
Liquid Waste: Collect all waste containing this compound, including reaction residues and solvent rinses, in a dedicated, properly labeled, and sealed hazardous waste container. The container must be made of a compatible material (e.g., HDPE or glass) and kept closed when not in use.[7]
-
Solid Waste: All contaminated disposables (e.g., gloves, pipette tips, absorbent pads) must be collected in a separate, clearly labeled solid hazardous waste container.[8]
Step 2: Labeling and Storage
-
Label waste containers clearly with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream.
-
Store waste containers in a designated satellite accumulation area that is secure, well-ventilated, and provides secondary containment to capture any potential leaks.[9]
Step 3: Final Disposal
-
Never dispose of this compound or its waste down the drain or in regular trash.[8]
-
Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[5]
-
Combustible materials may be burned in a chemical incinerator equipped with an afterburner and scrubber, following all federal, state, and local regulations.[4]
Emergency Procedures
Immediate and appropriate action is crucial in the event of an exposure or spill.
| Emergency | First Aid & Spill Response Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][8] |
| Skin Contact | Immediately remove all contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[10] |
| Inhalation | Move the person to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[8][10] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][8] |
| Small Spill | For a small spill inside a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand).[2] Collect the absorbed material using non-sparking tools and place it in a sealed container for hazardous waste disposal. Clean the area with a suitable solvent, collecting the cleaning materials as hazardous waste. |
| Large Spill | Evacuate the area immediately. Alert others and contact your institution's EHS or emergency response team. Do not attempt to clean up a large spill without proper training and equipment. Prevent the spill from entering drains or waterways.[11] |
Safe Handling Workflow
The following diagram illustrates the key steps and decision points for safely handling this compound.
Caption: Workflow for safe handling of this compound.
References
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. tousimis.com [tousimis.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. www-s.mechse.uiuc.edu [www-s.mechse.uiuc.edu]
- 5. fishersci.com [fishersci.com]
- 6. newtopchem.com [newtopchem.com]
- 7. N N Dimethylbenzylamine Storage Guidelines [sincerechemicals.com]
- 8. aksci.com [aksci.com]
- 9. Wholesale N,N-Dimethylbenzylamine Cas#103-83-3 Manufacturer and Supplier | MOFAN [mofanpu.com]
- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 11. BENZYLDIMETHYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
